molecular formula C16H20ClNO2 B1367496 N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride CAS No. 83304-59-0

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B1367496
CAS No.: 83304-59-0
M. Wt: 293.79 g/mol
InChI Key: GGKNHMJBXGNDRV-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO2 and its molecular weight is 293.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKNHMJBXGNDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540359
Record name N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83304-59-0
Record name N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Introduction

This compound is a secondary amine salt of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, combining a benzyl group and a dimethoxy-substituted benzyl group, makes it a versatile intermediate for creating more complex molecules with potential biological activity.[1] The dimethoxy-phenyl motif is a common feature in various bioactive compounds, while the benzylamine core is a foundational structure in numerous pharmaceuticals.[2] This guide provides a comprehensive overview of the molecule's structure, a validated synthetic pathway, and the analytical methods required for its unambiguous characterization, tailored for professionals in chemical research and drug development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is established by its unique structural and chemical identifiers. This compound is systematically named and cataloged to ensure precise communication and reproducibility in research.[3][4]

Core Structure and Nomenclature

The molecule consists of a central nitrogen atom bonded to a hydrogen, a benzyl group, and a (2,4-dimethoxyphenyl)methyl group. In its hydrochloride salt form, the amine nitrogen is protonated, forming an ammonium cation, which is ionically bonded to a chloride anion. This salt form typically enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.[3][5]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties and identifiers for the compound.

PropertyValueReference(s)
IUPAC Name N-benzyl-1-(2,4-dimethoxyphenyl)methanamine;hydrochloride[3]
CAS Number 83304-59-0[3][6]
Molecular Formula C₁₆H₂₀ClNO₂[3][4]
Molecular Weight 293.79 g/mol [4]
Appearance Solid[3]
Storage Conditions Room temperature, sealed in a dry environment[3]
Free Base Formula C₁₆H₁₉NO₂[7]
Free Base Mol. Weight 257.33 g/mol [7]

Synthesis and Purification Workflow

The most direct and widely adopted method for synthesizing secondary amines like N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine is through reductive amination.[8][9] This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded approach involves two primary steps: the formation of an imine intermediate followed by its reduction to the target amine.[10] The final product is then converted to its hydrochloride salt for enhanced stability.

Synthesis Pathway Overview

The synthesis begins with the condensation of 2,4-dimethoxybenzaldehyde and benzylamine to form an N-benzylidene intermediate (a Schiff base). This imine is then selectively reduced. Using a mild reducing agent like sodium triacetoxyborohydride is advantageous as it can be done in a one-pot reaction and is selective for the imine over the starting aldehyde.[11]

G cluster_reactants Reactants cluster_process Process cluster_products Products 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde Imine_Formation Imine Formation (Condensation) 2,4-Dimethoxybenzaldehyde->Imine_Formation Benzylamine Benzylamine Benzylamine->Imine_Formation Intermediate N-benzyl-1-(2,4-dimethoxyphenyl)methanimine (Imine Intermediate) Imine_Formation->Intermediate H+ catalyst Reduction Reduction Free_Base N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine (Free Base) Reduction->Free_Base Salt_Formation Salt Formation Final_Product N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl (Final Product) Salt_Formation->Final_Product Intermediate->Reduction NaBH(OAc)3 Free_Base->Salt_Formation HCl in Ether

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system where the successful isolation of a solid product after acidification confirms the formation of the desired amine salt.

  • Imine Formation & Reduction (One-Pot):

    • To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC for the disappearance of the aldehyde.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Causality Note: This reagent is chosen for its mildness and selectivity, reducing the imine as it forms without significantly affecting the aldehyde.[11]

    • Allow the reaction to stir at room temperature overnight.

  • Workup and Isolation of Free Base:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine free base, typically as an oil.[12]

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude free base in a minimal amount of diethyl ether.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring.

    • The hydrochloride salt should precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the molecular structure is paramount and is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. The expected spectrum for the hydrochloride salt will show distinct signals for the aromatic protons, the two different CH₂ groups, the methoxy groups, and the exchangeable N-H protons.

Protocol:

  • Prepare a sample by dissolving ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.5 - 10.5Broad singlet2H-NH₂⁺-Broad due to quadrupole broadening and exchange. In the salt form.
~7.20 - 7.50Multiplet6HBenzyl Ar-H & 1H of Dimethoxy-Ar-HOverlapping signals from the monosubstituted and trisubstituted rings.[13]
~6.40 - 6.60Multiplet2HDimethoxy-Ar-HProtons ortho and para to the methoxy groups are shifted upfield.[14]
~4.20Singlet/T-like2HAr-CH₂-NProtons adjacent to the dimethoxy-phenyl ring.
~4.10Singlet/T-like2HPh-CH₂-NProtons adjacent to the benzyl ring.
~3.85Singlet3H-OCH₃One of the two methoxy groups.
~3.80Singlet3H-OCH₃The second methoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Protocol:

  • Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Expected Characteristic FTIR Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 2700N-H stretch (broad)Secondary ammonium (-NH₂⁺-)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (CH₂, CH₃)
1600, 1500, 1450C=C stretchAromatic ring
1250 - 1200C-O stretch (asymmetric)Aryl-alkyl ether (-OCH₃)
1050 - 1020C-O stretch (symmetric)Aryl-alkyl ether (-OCH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this hydrochloride salt, analysis is typically performed in a mode that detects the cationic free base.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer, often using Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive ion mode.

Expected Result: The primary observation will be the molecular ion peak for the protonated free base [M+H]⁺.

  • Free Base (M): C₁₆H₁₉NO₂

  • Molecular Weight of M: 257.14 g/mol [7]

  • Expected [M+H]⁺ Peak: m/z ≈ 258.15

Relevance in Research and Drug Development

The structural motifs within this compound are prevalent in pharmacologically active agents. The N-benzyl group is a key component in compounds targeting various receptors and enzymes.[15] For instance, derivatives of N-benzylbenzamide have been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[16] The 2,4-dimethoxy substitution pattern is found in molecules with applications ranging from anti-HIV agents to tools for investigating protein reactivity. Therefore, this compound serves as a valuable and well-characterized starting material for synthetic campaigns aimed at discovering novel therapeutics.

Conclusion

The molecular structure of this compound is definitively established through a logical and verifiable combination of chemical synthesis and spectroscopic analysis. The use of reductive amination provides a reliable and efficient route to its preparation.[17] Subsequent characterization by ¹H NMR, FTIR, and Mass Spectrometry offers a complete and self-validating confirmation of its identity, providing researchers and drug development professionals with the foundational knowledge required for its application in advanced scientific endeavors.

References

  • This compound 83304-59-0 wiki. Chemical Synthesis. [Link]

  • 83304-59-0 this compound. Win-Win Chemical. [Link]

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  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. [Link]

  • CAS No : 83304-60-3 | Product Name : N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine. Pharmaffiliates. [Link]

  • N-Benzylmethylamine | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]

  • The two most general amine syntheses are the reductive amination... Pearson. [Link]

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  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

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  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors... PubMed. [Link]

  • Methylamine - Wikipedia. Wikipedia. [Link]

  • (PDF) N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride data. ResearchGate. [Link]

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  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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  • Dimethylbenzylamine - Wikipedia. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a foundational understanding and practical framework for evaluating the solubility of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. While specific quantitative data for this compound is not broadly published, this document outlines the core chemical principles and empirical methodologies required to determine its solubility profile, empowering researchers to generate reliable data for applications ranging from synthesis and purification to formulation and analytical development.

Introduction: The Critical Role of Solubility

This compound is a secondary amine salt with a molecular structure suggesting potential applications in pharmaceutical research and organic synthesis. The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of amine-containing compounds.[1] However, for processes such as reaction chemistry, purification via recrystallization, and the development of non-aqueous formulations, a thorough understanding of its solubility in organic solvents is paramount.

Solubility dictates the choice of solvent for a chemical reaction, influences the efficiency of purification, and is a critical parameter in designing drug delivery systems.[2] Inaccurate or poorly understood solubility can lead to failed experiments, impure products, and significant delays in development timelines. This guide provides the theoretical basis and practical tools to systematically investigate and understand the solubility of this specific compound.

Physicochemical Properties & Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[3] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[4]

Molecular Structure Analysis:

  • Ionic Character: The defining feature of this compound is its ionic nature. As an amine salt, it possesses a charged ammonium center and a chloride counter-ion. This confers a high degree of polarity.[5]

  • Hydrogen Bonding: The protonated secondary amine (-NH2+) is a strong hydrogen bond donor. The oxygen atoms of the two methoxy (-OCH3) groups and the chloride anion can act as hydrogen bond acceptors.[6] The ability to form hydrogen bonds is a crucial factor for solubility in protic solvents.[7]

  • Polar Moieties: The two methoxy groups contribute to the overall polarity of the molecule.[8]

  • Nonpolar Regions: The two benzyl rings are hydrophobic, nonpolar regions. The solubility will decrease as the size of these hydrophobic parts increases.

Predictive Analysis:

Based on these features, a qualitative prediction of solubility can be made:

  • High Solubility Expected in: Polar protic solvents like methanol, ethanol, and possibly acetic acid. These solvents can engage in strong hydrogen bonding and solvate the ionic salt effectively.[9]

  • Moderate to Low Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile. While these solvents have high polarity, their inability to act as hydrogen bond donors may limit their effectiveness in solvating the ammonium cation and chloride anion compared to protic solvents.[3]

  • Very Low to Insoluble Expected in: Nonpolar solvents like hexane, toluene, and diethyl ether. The large, nonpolar regions of these solvents cannot effectively solvate the highly polar, ionic structure of the hydrochloride salt.[5]

The logical relationship between the compound's structure and its expected solubility is illustrated in the diagram below.

Caption: Relationship between compound structure and predicted solubility.

Experimental Determination of Solubility

To obtain accurate, quantitative data, empirical measurement is essential. The saturation shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[2] Adherence to Good Laboratory Practices (GLP) is crucial for ensuring the reproducibility and integrity of the data generated.[10][11][12]

General Principles

The method involves agitating an excess amount of the solid compound in the solvent of interest at a controlled temperature for a sufficient period to reach equilibrium.[13] At equilibrium, the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Detailed Experimental Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Magnetic stir bars or orbital shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point could be ~20-50 mg of solid in 5 mL of solvent.

  • Equilibration: Add the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

  • Agitation: Place the vials in a thermostatically controlled environment (e.g., shaker bath at 25 °C ± 0.5 °C). Agitate the samples at a constant rate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[10] Note: The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.

  • Phase Separation: Once equilibrium is achieved, allow the samples to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[10][11]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturate solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the compound by comparing the response to the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

The workflow for this experimental protocol is visualized below.

G Experimental Workflow for Solubility Determination A 1. Preparation Add excess solid compound to vials. B 2. Solvent Addition Add a known volume of the test solvent. A->B C 3. Equilibration Seal and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Sedimentation Cease agitation. Allow solid to settle for >2 hours at the same temperature. C->D E 5. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. D->E F 6. Dilution Perform an accurate, known dilution of the filtrate. E->F G 7. Quantification Analyze by a validated method (e.g., HPLC-UV) against a calibration curve. F->G H 8. Calculation Calculate original concentration. Report solubility in mg/mL or mol/L. G->H

Caption: Step-by-step workflow for the shake-flask solubility method.

Factors Influencing Solubility Measurements

Several experimental parameters can significantly influence the outcome of a solubility measurement. Careful control of these factors is essential for obtaining accurate and reliable data.[14]

  • Temperature: The solubility of most solids increases with temperature.[15][16] Therefore, maintaining a constant and accurately recorded temperature is critical. A change of even a few degrees can significantly alter the measured solubility.[17]

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Use the highest purity materials available.

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous forms of a compound can have different solubilities. It is important to characterize the solid form being tested.

  • pH of the Medium: While less critical for purely organic, non-ionizable solvents, any trace amounts of water or acidic/basic impurities can affect the ionization state of the amine hydrochloride and thus its solubility.

  • Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of solubility. The time required to reach equilibrium must be experimentally verified.[10]

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and organized table. This allows for easy comparison across different solvents and provides a valuable dataset for various applications.

Table 1: Hypothetical Solubility Data for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl at 25°C

Solvent ClassSolventPolarity Index (P')[18]Qualitative SolubilityQuantitative Solubility (mg/mL)
Polar Protic Methanol5.1Freely Soluble> 100
Ethanol4.3Soluble30 - 100
Isopropanol3.9Sparingly Soluble10 - 30
Water10.2Soluble30 - 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Soluble30 - 100
Acetonitrile5.8Slightly Soluble1 - 10
Acetone5.1Very Slightly Soluble0.1 - 1
Ethyl Acetate4.4Very Slightly Soluble0.1 - 1
Nonpolar Dichloromethane3.1Insoluble< 0.1
Toluene2.4Insoluble< 0.1
Hexane0.1Insoluble< 0.1

Note: The data presented in this table is illustrative and hypothetical, designed to serve as a template for reporting experimentally determined values. Polarity Index values are approximate and can vary slightly depending on the source.[19][20][21]

Interpretation for Application:

  • Recrystallization: An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[22][23] Based on the hypothetical data, a solvent pair like ethanol/ethyl acetate or isopropanol/hexane could be investigated. The compound would be dissolved in the "good" solvent (e.g., hot isopropanol) and the "poor" solvent (e.g., hexane) would be added to induce crystallization upon cooling.[22]

  • Reaction Medium: Solvents in which the compound is highly soluble, such as methanol or DMSO, would be suitable choices for reaction media, ensuring a homogeneous reaction environment.

  • Formulation: For a non-aqueous liquid formulation, a solvent like ethanol or a co-solvent system might be considered, depending on the required concentration and compatibility with other excipients.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step in its development and application. While readily available data is scarce, a systematic approach combining theoretical prediction with rigorous experimental measurement provides the necessary insights. By understanding the interplay of the compound's ionic and polar nature with the properties of different solvent classes, and by employing a validated protocol such as the saturation shake-flask method, researchers can generate the high-quality data required for informed decision-making in synthesis, purification, and formulation.

References

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Abstract

This compound is a synthetic compound with a chemical structure suggestive of psychoactive properties. This technical guide provides a detailed exploration of its putative mechanism of action, drawing upon established knowledge of structurally related compounds. We postulate that this compound primarily functions as a serotonin 5-HT2A receptor agonist. This guide will delineate the theoretical underpinnings of this hypothesis, present a comprehensive research framework for its validation, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction and Structural Analysis

This compound belongs to a class of N-benzylmethanamine derivatives. Its molecular architecture, featuring a dimethoxyphenyl ring and an N-benzyl group, bears a strong resemblance to a well-established class of serotonergic compounds. Specifically, the N-benzylation of phenethylamines, particularly those with a 2,5-dimethoxy substitution pattern, has been shown to yield highly potent and selective agonists for the serotonin 5-HT2A receptor.[1][2]

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and cognitive processes, including perception, mood, and learning.[3] Its dysregulation has been implicated in various neuropsychiatric disorders, making it a significant target for drug discovery.[3] Based on the structural analogy of this compound to known 5-HT2A agonists, we hypothesize that its primary mechanism of action is through agonism at this receptor.

Postulated Signaling Pathway: 5-HT2A Receptor Agonism

Upon binding of an agonist like this compound, the 5-HT2A receptor is believed to undergo a conformational change, initiating a cascade of intracellular events. The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G-proteins.

The proposed signaling cascade is as follows:

  • Agonist Binding: The compound binds to the orthosteric binding site of the 5-HT2A receptor.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • PLC Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum agonist N-Benzyl-1-(2,4-dimethoxyphenyl) methanamine hydrochloride receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag Hydrolyzes to ip3r IP3 Receptor ip3->ip3r Binds to pkc Protein Kinase C (PKC) dag->pkc Activate cellular_response Downstream Cellular Responses pkc->cellular_response Phosphorylates ca_store Ca2+ ip3r->ca_store Opens channel ca_cytosol [Ca2+]i ca_store->ca_cytosol Release ca_cytosol->pkc Activate

Caption: Postulated 5-HT2A Receptor Signaling Cascade.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound is a 5-HT2A receptor agonist, a systematic experimental approach is required. The following workflow provides a self-validating system to characterize the compound's pharmacological profile.

Experimental Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis and Conclusion hypothesis Hypothesis: Compound is a 5-HT2A Receptor Agonist binding_assay Competitive Radioligand Binding Assay hypothesis->binding_assay functional_assay Cell-Based Calcium Flux Assay hypothesis->functional_assay selectivity_panel Selectivity Profiling (e.g., 5-HT2C, D2) binding_assay->selectivity_panel ki_determination Determine Ki (Binding Affinity) binding_assay->ki_determination data_integration Integrate Binding and Functional Data selectivity_panel->data_integration ki_determination->data_integration ec50_determination Determine EC50 (Potency) functional_assay->ec50_determination emax_determination Determine Emax (Efficacy) functional_assay->emax_determination ec50_determination->data_integration emax_determination->data_integration conclusion Confirm/Refute Hypothesis data_integration->conclusion

Caption: Workflow for Pharmacological Characterization.

Experiment 1: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor and to assess its selectivity over other relevant receptors.

Methodology: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and prepare cell membranes through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a high-affinity 5-HT2A receptor radioligand (e.g., [3H]ketanserin or [125I]DOI).

    • Add increasing concentrations of the test compound (this compound).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT2A antagonist, e.g., ketanserin).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filter mat using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Selectivity Profiling: Repeat the binding assay using cell lines expressing other receptors of interest, such as 5-HT2C, 5-HT1A, and dopamine D2 receptors, to determine the compound's selectivity.

Experiment 2: Functional Assays

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT2A receptor.

Methodology: Cell-Based Calcium Flux Assay

  • Cell Culture and Dye Loading:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Assay Setup:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add increasing concentrations of the test compound to the wells.

    • Include wells with a known 5-HT2A agonist (e.g., serotonin) as a positive control and buffer alone as a negative control.

  • Detection and Data Analysis:

    • Measure the fluorescence intensity in each well over time. An increase in fluorescence indicates an increase in intracellular calcium.

    • Plot the peak fluorescence response as a function of the log of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

    • Determine the Emax value (the maximum response produced by the test compound) and express it as a percentage of the response to the positive control (serotonin).

Data Interpretation and Expected Outcomes

The integration of data from both binding and functional assays will provide a comprehensive pharmacological profile of this compound.

ParameterDescriptionExpected Outcome for a Selective 5-HT2A Agonist
Ki (nM) Binding AffinityLow nanomolar or sub-nanomolar value at the 5-HT2A receptor.
Selectivity Ki (Other Receptors) / Ki (5-HT2A)A high ratio indicates selectivity for the 5-HT2A receptor.
EC50 (nM) Functional PotencyA low nanomolar value, consistent with the binding affinity.
Emax (%) Functional EfficacyA high percentage relative to the positive control (e.g., >80%), indicating full or near-full agonism.

A low Ki value coupled with a low EC50 value and a high Emax would provide strong evidence to support the hypothesis that this compound is a potent and efficacious agonist at the 5-HT2A receptor.

Conclusion

While direct experimental data on this compound is not yet prevalent in the scientific literature, its structural characteristics provide a strong basis for the hypothesis that it acts as a 5-HT2A receptor agonist. The experimental framework detailed in this guide offers a robust and validated pathway for elucidating its precise mechanism of action and pharmacological profile. This information will be crucial for any future research or development involving this compound.

References

Unveiling the Pharmacological Potential of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a synthetic compound whose biological activities remain largely unexplored in the public domain. However, a detailed structural analysis reveals a compelling resemblance to the N-benzylphenethylamine (NBOMe) class of compounds, which are known for their potent and selective interaction with the serotonergic system. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activity of this compound, drawing upon established principles of pharmacology and preclinical drug discovery. By dissecting its structural components, we can formulate a strong, testable hypothesis regarding its mechanism of action and design a logical, phased experimental workflow to elucidate its pharmacological profile.

Structural Analysis and Mechanistic Hypothesis

The structure of this compound incorporates two key pharmacophores that suggest a high probability of interaction with central nervous system (CNS) targets:

  • The 2,4-Dimethoxyphenyl Moiety: This group is structurally analogous to the dimethoxy-substituted phenyl rings found in many psychedelic phenethylamines of the 2C-x family. These compounds are known to have affinity for serotonin receptors.

  • The N-Benzyl Group: The addition of an N-benzyl group to a phenethylamine core is a critical structural modification that defines the NBOMe class of compounds. This addition is known to dramatically increase the affinity and potency at the serotonin 5-HT₂A receptor.[1][2]

Based on these structural similarities, the primary hypothesis is that This compound acts as a potent agonist or partial agonist at the serotonin 5-HT₂A receptor. The characteristic effects of classical hallucinogens are mediated by 5-HT₂A receptor activation.[1][2] Consequently, this compound may exhibit psychedelic-like properties. Secondary targets could include other serotonin receptor subtypes, such as 5-HT₂C, as well as other biogenic amine receptors.[3]

Proposed Preclinical Research Workflow

A systematic, multi-tiered approach is essential to characterize the pharmacological and toxicological profile of this novel compound. The following workflow outlines a series of in vitro and in vivo studies designed to test our primary hypothesis and assess the compound's broader biological effects.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Receptor Binding Assays (Primary Target Validation) B Functional Assays (Efficacy Determination) A->B Determine functional activity at 5-HT2A C Off-Target Screening (Selectivity Profiling) B->C Assess selectivity against other receptors D Cell Viability Assays (Cytotoxicity Assessment) C->D Evaluate potential for cellular toxicity E Rodent Behavioral Models (Head-Twitch Response) D->E Proceed if favorable in vitro profile F Pharmacokinetic Studies (ADME Profiling) E->F Establish in vivo efficacy G Preliminary Toxicology (Acute Toxicity Assessment) F->G Determine bioavailability and safety

Figure 1: Proposed Preclinical Research Workflow.
Phase 1: In Vitro Characterization

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the compound for the human serotonin 5-HT₂A receptor.

  • Methodology:

    • Utilize a commercially available radioligand binding assay kit or a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

    • A radiolabeled antagonist with known high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin) will be used.

    • Incubate receptor-containing membranes with the radioligand in the presence of increasing concentrations of the test compound.

    • Measure the displacement of the radioligand by the test compound using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

2. Functional Assays:

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the 5-HT₂A receptor.

  • Methodology (Calcium Flux Assay):

    • Use a cell line co-expressing the human 5-HT₂A receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Apply increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal efficacy) relative to a known 5-HT₂A agonist like serotonin or DOI.

G Compound N-Benzyl-1-(2,4-dimethoxyphenyl) methanamine hydrochloride Receptor 5-HT2A Receptor Compound->Receptor Agonist Binding G_Protein Gαq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cell_Response Cellular Response (e.g., Neuronal Excitability) DAG->Cell_Response Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Ca_Release->Cell_Response

Figure 2: Hypothesized 5-HT₂A Receptor Signaling Pathway.

3. Off-Target Screening:

  • Objective: To assess the selectivity of the compound.

  • Methodology:

    • Screen the compound against a panel of receptors, ion channels, and transporters, such as those offered by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) or commercial vendors.

    • The panel should include other serotonin receptor subtypes (5-HT₁A, 5-HT₂B, 5-HT₂C), dopamine receptors (D₁, D₂), adrenergic receptors (α₁, α₂), and the serotonin transporter (SERT).

4. Cell Viability Assays:

  • Objective: To determine the potential cytotoxicity of the compound.

  • Methodology:

    • Use a relevant cell line, such as SH-SY5Y (human neuroblastoma) or primary cortical neurons.

    • Expose the cells to a range of concentrations of the test compound for 24-48 hours.

    • Assess cell viability using a standard method, such as the MTT or LDH release assay.

    • Determine the CC₅₀ (concentration that causes 50% cytotoxicity). It is important to note that some NBOMe compounds have demonstrated neurotoxic and cardiotoxic activity.[4][5]

Assay TypeKey ParameterHypothetical Target ValueRationale
5-HT₂A Receptor BindingKi< 10 nMHigh affinity is a hallmark of NBOMe compounds.[1]
5-HT₂A Functional AssayEC₅₀< 50 nMPotent agonism is expected based on structural analogy.
Off-Target SelectivityKi (other receptors) / Ki (5-HT₂A)> 100-foldHigh selectivity for 5-HT₂A over other receptors is desirable for a research tool and reduces potential side effects.
Cytotoxicity AssayCC₅₀> 10 µMA high CC₅₀ value indicates a favorable therapeutic window.

Table 1: Hypothetical In Vitro Data and Target Values

Phase 2: In Vivo Evaluation

1. Rodent Behavioral Models:

  • Objective: To assess for in vivo 5-HT₂A receptor engagement.

  • Methodology (Head-Twitch Response in Mice):

    • The head-twitch response (HTR) is a well-established behavioral proxy for 5-HT₂A receptor activation in rodents and is characteristic of hallucinogens.[4][5]

    • Administer various doses of the test compound to C57BL/6J mice.

    • Observe and count the number of head twitches over a 30-60 minute period.

    • To confirm the effect is 5-HT₂A-mediated, a separate cohort of mice can be pre-treated with a selective 5-HT₂A antagonist (e.g., ketanserin or M100907) before administering the test compound.

2. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • Administer a single dose of the compound to rats or mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of the parent compound using LC-MS/MS.

    • Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

3. Preliminary Toxicology:

  • Objective: To assess the acute toxicity and identify potential adverse effects.

  • Methodology:

    • Administer escalating single doses of the compound to rodents.

    • Closely monitor for clinical signs of toxicity, such as seizures, hyperthermia, and changes in locomotor activity, which have been reported with NBOMe compounds.[1][6]

    • Conduct a gross necropsy and histopathological examination of key organs.

Data Interpretation and Future Directions

The results from this preclinical workflow will provide a comprehensive initial profile of this compound. If the data supports the primary hypothesis—demonstrating potent and selective 5-HT₂A agonism with a reasonable safety margin in preliminary studies—several future directions could be pursued:

  • Lead Optimization: Modify the structure to improve potency, selectivity, or metabolic stability.

  • Advanced Behavioral Pharmacology: Investigate more complex behavioral effects, such as effects on cognition, mood, and sensory perception, using appropriate animal models.

  • In Vivo Target Engagement Studies: Utilize techniques like positron emission tomography (PET) with a radiolabeled version of the compound to visualize and quantify receptor occupancy in the brain.[2]

Conclusion

While currently uncharacterized, this compound possesses significant structural features that strongly suggest activity at the serotonin 5-HT₂A receptor. Its similarity to the potent NBOMe class of psychedelics provides a solid foundation for a hypothesis-driven investigation into its biological activity. The multi-phased research plan outlined in this guide, progressing from in vitro target validation to in vivo functional and safety assessments, offers a rigorous and efficient pathway to unlock the pharmacological potential of this novel chemical entity. The insights gained will be critical for determining its viability as a research tool or a starting point for therapeutic development.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link]

  • Wikipedia. (n.d.). 25D-NBOMe. Retrieved from [Link]

  • PsychonautWiki. (2022, July 19). 25D-NBOMe. Retrieved from [Link]

  • ResearchGate. (2016). Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens. Retrieved from [Link]

  • Poulie, C. B., Jensen, A. A., Halberstadt, A. L., & Kristensen, J. L. (2020). DARK Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(24), 4203–4219. [Link]

  • Internet in a Box. (n.d.). 25D-NBOMe. Retrieved from [Link]

  • Wikipedia. (n.d.). 25B-NB. Retrieved from [Link]

  • Gasińska, A., & Adamowicz, P. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology, 11, 153. [Link]

Sources

spectroscopic data for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Introduction

This compound, with the CAS Number 83304-59-0, is a secondary amine salt of significant interest in synthetic and medicinal chemistry.[1] Its molecular structure, comprising a benzyl group and a 2,4-dimethoxyphenylmethanamine moiety, necessitates a robust and multi-faceted analytical approach for unambiguous identification and characterization. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound.

The structural elucidation of this compound relies on the synergistic interpretation of data from these distinct spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a definitive confirmation of the molecule's identity and purity. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic profile of this compound.

Molecular Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₂₀ClNO₂[1]

  • Molecular Weight: 293.79 g/mol [1]

  • InChI Key: GGKNHMJBXGNDRV-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment of its complex structure. The presence of the hydrochloride salt will influence the chemical shifts of nearby protons and carbons, particularly those adjacent to the nitrogen atom, due to the presence of the ammonium proton.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet2HN⁺H₂The acidic protons of the ammonium salt are expected to be significantly downfield and broad due to exchange.
~7.2 - 7.5Multiplet6HAr-H (Benzyl & C6-H of Dimethoxy)Protons of the unsubstituted benzyl ring and the proton at the 6-position of the dimethoxy-substituted ring.
~6.4 - 6.6Multiplet2HAr-H (C3-H & C5-H of Dimethoxy)The protons ortho and para to the methoxy groups are shielded and appear upfield.
~4.2 - 4.4Singlet/Broad2HAr-CH₂ -NThe benzylic protons on the 2,4-dimethoxyphenyl side are deshielded by the adjacent nitrogen.
~4.0 - 4.2Singlet/Broad2HAr-CH₂ -NThe benzylic protons on the benzyl group side are also deshielded by the adjacent nitrogen.
~3.85Singlet3HO-CH₃ (para)Methoxy group protons are typically sharp singlets.
~3.80Singlet3HO-CH₃ (ortho)Methoxy group protons are typically sharp singlets.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~161.0C -OCH₃ (C4)Aromatic carbon attached to the electron-donating methoxy group, significantly downfield.
~158.5C -OCH₃ (C2)Aromatic carbon attached to the electron-donating methoxy group, significantly downfield.
~135.0Quaternary C (Benzyl)The ipso-carbon of the benzyl ring.
~131.0Ar-C H (C6)Aromatic methine carbon.
~129.0Ar-C H (Benzyl)Aromatic methine carbons of the benzyl ring.
~128.5Ar-C H (Benzyl)Aromatic methine carbons of the benzyl ring.
~115.0Quaternary C (Dimethoxy)The ipso-carbon (C1) of the dimethoxy-substituted ring.
~105.0Ar-C H (C5)Aromatic methine carbon shielded by two oxygen atoms.
~98.5Ar-C H (C3)Aromatic methine carbon shielded by an ortho-methoxy group.
~55.5O-C H₃Methoxy carbons.
~50.0Ar-C H₂-NBenzylic carbon deshielded by the nitrogen atom.
~48.0Ar-C H₂-NBenzylic carbon deshielded by the nitrogen atom.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (10-20 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Spectral Interpretation G->H IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Identify Characteristic Peaks D->E

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule.

MS Data

For this compound, electrospray ionization (ESI) is a suitable technique, which would likely show the protonated molecular ion of the free base.

Expected Mass Spectrometry Data (ESI-MS)

m/zIonRationale
258.15[M+H]⁺Protonated molecular ion of the free base (C₁₆H₁₉NO₂).
151.08[C₉H₁₁O₂]⁺Fragmentation resulting in the 2,4-dimethoxybenzyl cation. This is often a base peak for such structures. [2][3]
91.05[C₇H₇]⁺Fragmentation resulting in the tropylium ion from the benzyl group. A classic fragment for benzyl-containing compounds.

The molecular weight of the free base is 257.33 g/mol . [4]Therefore, the most prominent peak in the high mass region of the ESI-MS spectrum is expected at m/z 258, corresponding to the protonated molecule. The fragmentation pattern provides further structural confirmation, with the peaks at m/z 151 and 91 being highly characteristic of the 2,4-dimethoxybenzyl and benzyl moieties, respectively.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Mass Spectrometry Workflow Diagram

MS_Workflow A Prepare Dilute Sample Solution B Infuse into ESI Source A->B C Ionization B->C D Mass Analysis C->D E Detection & Spectrum Generation D->E

Caption: Workflow for ESI-Mass Spectrometry analysis.

Integrated Spectroscopic Analysis

The conclusive identification of this compound is achieved by integrating the data from NMR, IR, and MS.

  • MS confirms the molecular mass of the free base (m/z 258 for [M+H]⁺) and provides key fragments (m/z 151 and 91) that establish the presence of the benzyl and 2,4-dimethoxybenzyl components.

  • IR spectroscopy confirms the presence of the key functional groups: the ammonium salt (broad N⁺-H stretch), aromatic rings (C=C stretches), and the characteristic strong C-O ether linkages of the methoxy groups.

  • NMR spectroscopy provides the complete structural map. ¹H NMR confirms the presence and connectivity of all protons, including the distinct aromatic substitution patterns and the benzylic CH₂ groups. ¹³C NMR complements this by identifying all unique carbon environments, confirming the overall carbon skeleton.

Together, these three spectroscopic techniques provide a self-validating system, offering unambiguous proof of the structure and identity of this compound.

References

  • Supplementary Information. (n.d.).
  • This compound 83304-59-0 wiki. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • N-benzyl-3,4-DMA (hydrochloride) - Cayman Chemical. (n.d.).
  • (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem. (n.d.).
  • Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Supporting Information. (n.d.).
  • 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • 2,4-Dimethoxybenzylamine hydrochloride(20781-21-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Benzenemethanamine, 4-methoxy- - the NIST WebBook. (n.d.).
  • N-benzyl-1-(2,5-dimethoxyphenyl)methanamine | 626205-84-3 | ChemScene. (n.d.).

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An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Retrosynthetic Analysis

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride possesses a core structure amenable to formation via the creation of a carbon-nitrogen bond between a substituted benzyl moiety and a benzylamine fragment. The logical point of disconnection for a retrosynthetic analysis is the benzylic carbon-nitrogen bond. This leads to two primary synthons: a 2,4-dimethoxyphenylmethyl electrophile (or its carbonyl precursor) and a benzylamine nucleophile. The most direct and widely practiced synthetic strategy stemming from this analysis is the reductive amination between 2,4-dimethoxybenzaldehyde and benzylamine. This one-pot reaction is highly efficient and avoids the handling of potentially unstable benzylic halides.

The overall synthetic transformation can be visualized as follows:

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products 2_4_dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde imine Schiff Base (Imine) Intermediate 2_4_dimethoxybenzaldehyde->imine Condensation benzylamine Benzylamine benzylamine->imine free_base N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine (Free Base) imine->free_base Reduction hcl_salt N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl (Final Product) free_base->hcl_salt Salt Formation (HCl)

Caption: Retrosynthetic approach and forward synthesis plan.

The Cornerstone of Synthesis: Reductive Amination

Reductive amination is a robust and versatile method for the synthesis of amines. The reaction proceeds in two key stages:

  • Imine Formation: The carbonyl group of the aldehyde (2,4-dimethoxybenzaldehyde) reacts with the primary amine (benzylamine) to form a Schiff base, or imine, intermediate. This is a reversible condensation reaction where a molecule of water is eliminated. The rate of imine formation is often pH-dependent and can be catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the secondary amine. This reduction is typically achieved in situ using a selective reducing agent that does not readily reduce the starting aldehyde.

Mechanistic Considerations and Reagent Selection

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to not compete with imine formation by prematurely reducing the aldehyde, yet potent enough to efficiently reduce the imine intermediate.

Sodium borohydride (NaBH₄) is a commonly employed and cost-effective reducing agent for this purpose. While it can reduce aldehydes, the rate of reduction is significantly slower than the rate of imine reduction, especially at neutral or slightly acidic pH. The iminium ion, which is in equilibrium with the imine, is particularly susceptible to hydride attack.

The reaction mechanism can be visualized as follows:

G cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction aldehyde 2,4-Dimethoxy- benzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine Benzylamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium -H₂O imine Schiff Base (Imine) iminium->imine -H⁺ product Secondary Amine (Free Base) iminium->product hydride [H⁻] (from NaBH₄) hydride->product

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Dimethoxybenzaldehyde166.175.00 g30.1
Benzylamine107.153.22 g (3.3 mL)30.1
Sodium Borohydride37.831.71 g45.2
Methanol32.04100 mL-
Diethyl Ether74.12As needed-
Hydrochloric Acid (conc.)36.46As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethoxybenzaldehyde (5.00 g, 30.1 mmol) and methanol (100 mL). Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add benzylamine (3.22 g, 30.1 mmol) dropwise at room temperature. A slight exotherm may be observed. Stir the reaction mixture for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.71 g, 45.2 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Gas evolution (hydrogen) will be observed.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 50 mL of deionized water. The methanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine free base as an oil.

  • Salt Formation: Dissolve the crude free base in 100 mL of diethyl ether. While stirring, add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: The hydrochloride salt should exhibit a sharp melting point.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry: Confirms the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bond of the secondary amine salt, aromatic C-H, and C-O ether linkages.

Safety Considerations

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled with care in a well-ventilated fume hood.

  • Benzylamine and 2,4-dimethoxybenzaldehyde are irritants. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment.

  • Diethyl ether is extremely flammable. All operations involving diethyl ether should be conducted away from ignition sources.

Conclusion

While the specific historical context of the discovery of this compound remains to be fully elucidated from primary literature, its synthesis is readily achieved through the well-established and efficient method of reductive amination. This guide provides a robust and detailed protocol based on sound chemical principles, enabling researchers to reliably synthesize and characterize this compound. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. This foundational knowledge is crucial for the further exploration of this and related compounds in various fields of chemical and pharmaceutical research.

References

  • At this time, no primary reference detailing the initial discovery and synthesis of this compound could be located in the public domain. The synthetic protocol provided is based on established methodologies for reductive amination. For general procedures on reductive amination, the following resources are recommended: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

An In-depth Technical Guide to N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride, a secondary amine with significant potential in neuropharmacological research. The guide details a robust synthetic protocol for this compound and its analogs via reductive amination, outlines key analytical characterization techniques, and explores the structure-activity relationships that govern its biological activity. The primary focus is on the interaction of this class of compounds with serotonin receptors, particularly the 5-HT2A subtype, for which N-benzyl-substituted phenethylamines and tryptamines have shown high affinity and potency. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics for central nervous system disorders.

Introduction

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine and its analogs represent a class of synthetic amines with a structural resemblance to known psychoactive phenethylamines. The core structure, featuring a dimethoxy-substituted phenyl ring linked to a benzylamine moiety, has garnered interest for its potential to modulate serotonergic systems in the brain. The hydrochloride salt of the parent compound is a stable, crystalline solid suitable for research purposes.

The introduction of an N-benzyl group to phenethylamine and tryptamine backbones has been shown to significantly enhance affinity and potency at the 5-HT2A serotonin receptor.[1][2] This has led to the exploration of a wide array of N-benzyl derivatives as potential tools for studying the pharmacology of these receptors, which are implicated in a variety of neurological and psychiatric conditions. This guide will provide a detailed examination of the synthesis, characterization, and known biological activities of this compound and its related analogs, offering a foundational resource for further investigation.

Synthesis and Mechanism

The most direct and efficient method for the synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine is through the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This widely utilized one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent like sodium borohydride is advantageous as it selectively reduces the imine in the presence of the aldehyde.[3][4] The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.

The causality behind this experimental choice lies in the high efficiency and operational simplicity of reductive amination. The reaction can be carried out under mild conditions and typically results in high yields of the desired product. The mechanism involves the nucleophilic attack of the benzylamine on the carbonyl carbon of 2,4-dimethoxybenzaldehyde, followed by dehydration to form the Schiff base (imine). The hydride from sodium borohydride then attacks the electrophilic carbon of the imine, yielding the secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde Protonated_Imine Schiff Base (Imine) Intermediate 2,4-Dimethoxybenzaldehyde->Protonated_Imine + Benzylamine - H2O Benzylamine Benzylamine Final_Product N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Protonated_Imine->Final_Product Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Protonated_Imine Hydride Attack Hydrochloride_Salt N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl Final_Product->Hydrochloride_Salt Protonation HCl HCl in ether HCl->Final_Product

Figure 1: Synthetic pathway for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl.
Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful synthesis can be confirmed at each stage through analytical monitoring.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (concentrated)

  • Diethyl ether (anhydrous)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol. To this solution, add benzylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation of the Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine as an oil. The crude product can be purified by column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound, based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical and Predicted Spectral Data

PropertyValue
CAS Number 83304-59-0[3]
Molecular Formula C₁₆H₂₀ClNO₂[5]
Molecular Weight 293.79 g/mol [5]
Appearance White to off-white solid
¹H NMR (predicted) δ (ppm): 7.2-7.4 (m, 5H, Ar-H of benzyl), 6.8-7.1 (m, 3H, Ar-H of dimethoxyphenyl), 4.0-4.2 (s, 2H, N-CH₂-Ar), 3.8-4.0 (s, 2H, Ar-CH₂-N), 3.8 (s, 6H, 2 x OCH₃)
¹³C NMR (predicted) δ (ppm): 160, 158 (C-O), 138 (Ar-C), 130, 128, 127 (Ar-CH), 120 (Ar-C), 104, 98 (Ar-CH), 55 (OCH₃), 53 (N-CH₂), 48 (Ar-CH₂)
IR (predicted, cm⁻¹) ~3000 (N-H stretch of amine salt), 2800-3000 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1250, 1050 (C-O stretch)
Mass Spec (EI, m/z) 257 (M⁺ of free base), 151 (dimethoxybenzyl fragment), 91 (benzyl fragment)

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is primarily associated with their interaction with serotonin receptors, particularly the 5-HT2A subtype.[1] The N-benzyl moiety is a critical determinant of high affinity and potency at this receptor.[2]

Structure-Activity Relationship Insights:

  • N-Benzyl Group: The presence of the N-benzyl group dramatically increases affinity for the 5-HT2A receptor compared to simple N-alkyl analogs. This is thought to be due to favorable interactions with specific amino acid residues, such as Phe339, in the receptor's binding pocket.[2]

  • Substituents on the N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring can fine-tune the compound's pharmacological profile. Ortho- and meta-substitutions on the benzyl ring tend to enhance affinity, while para-substitutions often reduce it.[6]

  • Dimethoxy Phenyl Ring: The 2,4-dimethoxy substitution pattern on the phenylmethanamine portion of the molecule is a common feature in many psychoactive phenethylamines and contributes to the overall interaction with the serotonin receptor system.

G Ligand N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Binding High Affinity Binding Ligand->Binding Receptor 5-HT2A Receptor Receptor->Binding Activation Receptor Activation Binding->Activation Signaling Downstream Signaling Cascade (e.g., Phosphoinositide Hydrolysis) Activation->Signaling Response Cellular/Physiological Response Signaling->Response

Figure 2: Proposed mechanism of action at the 5-HT2A receptor.

Conclusion

This compound is a synthetically accessible compound with a high potential for activity at serotonin receptors. This technical guide provides a solid foundation for its synthesis, characterization, and pharmacological exploration. The outlined reductive amination protocol offers a reliable method for producing this compound and its analogs, enabling further investigation into their structure-activity relationships and therapeutic potential. The insights into its predicted biological activity at the 5-HT2A receptor highlight the importance of this chemical scaffold for the development of novel probes and drug candidates targeting the serotonergic system.

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964*. [Link]

  • Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1193-1205*. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 307-312*. [Link]

  • ChemSRC. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl-(2,4-dimethoxy-benzyl)-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride, a valuable secondary amine intermediate in pharmaceutical and organic synthesis. The methodology employs a robust and widely-used one-pot reductive amination strategy, starting from 2,4-dimethoxybenzaldehyde and benzylamine. The procedure involves the initial formation of a Schiff base (imine) intermediate, which is subsequently reduced in situ using sodium borohydride. The resulting amine free base is then converted to its stable hydrochloride salt. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and critical safety precautions for researchers and professionals in drug development and chemical synthesis.

Scientific Principles and Reaction Mechanism

The synthesis is a classic example of reductive amination , a cornerstone transformation in organic chemistry for the formation of carbon-nitrogen bonds.[1][2] This method efficiently converts aldehydes or ketones into amines. The overall process can be dissected into two key mechanistic stages occurring sequentially in a single reaction vessel.

Stage 1: Imine Formation (Condensation) The reaction commences with the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde.[3] This addition forms an unstable carbinolamine intermediate. Under mildly acidic conditions (often autocatalytic or with a weak acid catalyst), the carbinolamine undergoes dehydration, eliminating a molecule of water to form a stable C=N double bond, yielding an imine , also known as a Schiff base.[4][5] The removal of water can drive the equilibrium towards the imine product.[6][7]

Stage 2: Imine Reduction Once the imine is formed, a reducing agent is introduced. Sodium borohydride (NaBH₄) is an excellent choice for this step as it is a mild and selective reducing agent.[8][9] It effectively reduces the polar C=N bond of the imine to a C-N single bond without typically reducing the starting aromatic aldehyde, although in a one-pot synthesis, it is added after imine formation is largely complete.[1] The borohydride species delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion (the protonated form of the imine), followed by protonation of the resulting nitrogen anion (usually from the solvent, e.g., methanol) to yield the final secondary amine.[8]

The overall transformation is outlined below:

Reductive Amination Mechanism A 2,4-Dimethoxybenzaldehyde C Carbinolamine Intermediate A->C Nucleophilic Attack B Benzylamine B->C D Imine (Schiff Base) C->D Dehydration (-H₂O) E N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine (Free Base) D->E Reduction R1 + H₂O D->R1 R2 1. NaBH₄ 2. H₂O/MeOH Workup E->R2 F N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl (Final Product) E->F Salt Formation R3 + HCl F->R3

Figure 1: Simplified reaction mechanism for the reductive amination process.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving volatile, corrosive, or hazardous materials should be conducted within a certified chemical fume hood.

Materials and Reagents
ReagentFormulaCAS No.MW ( g/mol )Amount (mmol)Mass/Volume
2,4-DimethoxybenzaldehydeC₉H₁₀O₃613-45-6166.1730.05.00 g
BenzylamineC₇H₉N100-46-9107.1530.03.22 g (3.3 mL)
Sodium BorohydrideNaBH₄16940-66-237.8345.01.70 g
Methanol (Anhydrous)CH₄O67-56-132.04-100 mL
Deionized WaterH₂O7732-18-518.02-As needed
Diethyl EtherC₄H₁₀O60-29-774.12-As needed
Hydrochloric Acid (2M in Diethyl Ether)HCl7647-01-036.46-As needed
Sodium Sulfate (Anhydrous)Na₂SO₄7757-82-6142.04-As needed
Saturated Sodium BicarbonateNaHCO₃144-55-884.01-As needed
Synthetic Procedure

Experimental_Workflow start Reactants: 2,4-Dimethoxybenzaldehyde Benzylamine in Methanol imine Imine Formation: Stir at RT for 2h start->imine Step 1 reduction Reduction: Cool to 0°C Add NaBH₄ portion-wise imine->reduction Step 2 quench Reaction Quench: Add H₂O Remove Methanol reduction->quench Step 3 extract Extraction: Add H₂O & Diethyl Ether Separate Layers quench->extract Step 4 wash Wash Organic Layer: Use Sat. NaHCO₃ (aq) Dry with Na₂SO₄ extract->wash Step 5 isolate_base Isolate Free Base: Filter & Evaporate Solvent wash->isolate_base Step 6 salt Salt Formation: Dissolve in Ether Add 2M HCl in Ether isolate_base->salt Step 7 isolate_hcl Isolate Final Product: Filter solid Wash with Ether & Dry salt->isolate_hcl Step 8 product Final Product: White Crystalline Solid isolate_hcl->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Step 1: Imine Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (5.00 g, 30.0 mmol).

  • Add 100 mL of anhydrous methanol and stir until the solid is completely dissolved.

  • Add benzylamine (3.3 mL, 30.0 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The formation of the imine is often accompanied by a slight color change.

Causality Note: Using equimolar amounts of the aldehyde and amine drives the formation of the imine. Methanol is an excellent solvent that dissolves the reactants and is compatible with the subsequent reduction step.

Step 2: Reduction of the Imine

  • After 2 hours, place the reaction flask in an ice-water bath and cool the solution to 0-5 °C.

  • Slowly add sodium borohydride (1.70 g, 45.0 mmol) to the cooled solution in small portions over 15-20 minutes.

  • Rationale: The addition must be slow and at a reduced temperature because the reaction of NaBH₄ with methanol is exothermic and liberates hydrogen gas.[10][11] Controlling the addition rate prevents a dangerous temperature spike and excessive gas evolution. A molar excess of NaBH₄ ensures the complete reduction of the imine intermediate.[9]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.

Step 3: Work-up and Extraction

  • Carefully quench the reaction by slowly adding ~50 mL of deionized water. This will decompose any remaining sodium borohydride.

  • Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous solution to a 500 mL separatory funnel and add 100 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer and collect the organic (ether) layer.

  • Extract the aqueous layer two more times with 50 mL portions of diethyl ether. Combine all organic extracts.

  • Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

Causality Note: The work-up procedure is designed to separate the organic amine product from water-soluble inorganic salts (borates) and unreacted starting materials. Washing with sodium bicarbonate removes any acidic impurities.

Step 4: Isolation and Conversion to Hydrochloride Salt

  • Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine free base as an oil or semi-solid.

  • Dissolve the crude free base in a minimal amount of diethyl ether (~50-75 mL).

  • While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid.

  • Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two small portions of cold diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to a constant weight.

Product Characterization

The final product should be a white to off-white crystalline solid.[12]

AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₆H₂₀ClNO₂
Molecular Weight 293.79 g/mol [13]
Melting Point Data not widely published, but expected to be a sharp melting solid.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) approx. 7.2-7.4 (m, 5H, Ar-H of benzyl), 6.8-7.1 (m, 1H, Ar-H), 6.4-6.5 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.8-4.0 (m, 2H, N-CH₂-Ar), 4.1-4.3 (m, 2H, Ar-CH₂-N). Protons on nitrogen may be broad or exchangeable.
Mass Spec (ESI+) m/z = 258.15 [M+H]⁺ (for free base C₁₆H₁₉NO₂)

Safety and Hazard Information

It is imperative that all handling of the listed chemicals is performed in accordance with institutional safety protocols and with appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • 2,4-Dimethoxybenzaldehyde: Causes skin, eye, and respiratory tract irritation.[14][15][16] Avoid inhalation of dust and contact with skin and eyes.[17]

  • Benzylamine: Corrosive. Causes severe skin burns and eye damage.[18][19] Harmful if swallowed or in contact with skin.[20][21] Handle in a fume hood with extreme care.

  • Sodium Borohydride: Toxic if swallowed.[22][23] In contact with water, it releases flammable gases which may ignite spontaneously.[10][11] Causes severe skin burns and eye damage.[22] It must be handled in a dry environment and added carefully to protic solvents.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.
  • Cho, B. T., & Kang, S. K. (2004). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent. SYNLETT, 2004(09), 1484–1488.
  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution.
  • ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?
  • Santa Cruz Biotechnology. (n.d.). Benzylamine Material Safety Data Sheet.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,4-Dimethoxybenzaldehyde.
  • CDH Fine Chemical. (n.d.). Sodium Borohydride MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride ≥97 %, extra pure.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine ≥99 %, for synthesis.
  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.
  • Sigma-Aldrich. (n.d.). Sodium borohydride powder - Safety Data Sheet.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • CDH Fine Chemical. (n.d.). Benzylamine MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Metasci. (n.d.). Safety Data Sheet Benzylamine.
  • ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
  • Guidechem. (n.d.). 2,4-Dimethoxybenzaldehyde (cas 613-45-6) SDS/MSDS download.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde.
  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde.
  • Synthetic Communications. (1974). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution.
  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines.
  • YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds.
  • Chemicalbook. (n.d.). This compound.
  • LookChem. (n.d.). This compound 83304-59-0 wiki.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • LookChem. (n.d.). This compound 83304-59-0 wiki.

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Application Note: Synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. The methodology leverages a one-pot reductive amination reaction, a cornerstone of modern organic synthesis for its efficiency and control in forming carbon-nitrogen bonds.[1][2] We will explore the underlying mechanism, provide a step-by-step experimental workflow, and discuss the rationale behind the selection of reagents and conditions, grounding the protocol in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for preparing secondary amines.

Introduction: The Power of Reductive Amination

The formation of amines is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While direct alkylation of amines with alkyl halides is a classic approach, it is often plagued by a lack of control, leading to undesired overalkylation and complex product mixtures.[3][4][5] Reductive amination, also known as reductive alkylation, offers a superior and more controlled alternative.[2][3]

The process involves two key stages that are typically performed sequentially in a single reaction vessel ("one-pot"):

  • Imine/Iminium Ion Formation: An aldehyde or ketone condenses with a primary or secondary amine to form a Schiff base (imine) or an iminium ion intermediate.[2][5][6]

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the intermediate as it is formed, yielding the final amine product.

This protocol details the synthesis of this compound from 2,4-dimethoxybenzaldehyde and benzylamine. We employ sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that has become the reagent of choice for this transformation due to its excellent functional group tolerance and non-toxic byproducts.[1][4][7]

Reaction Mechanism and Rationale

The success of a one-pot reductive amination hinges on the chemoselectivity of the reducing agent. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (STAB) excels in this regard.[1] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it slow to react with aldehydes but highly effective for reducing the more electrophilic protonated imine (iminium ion).

The mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde.[8]

  • Hemiaminal Formation: This initial attack forms a transient zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).[9]

  • Iminium Ion Generation: Under the mildly acidic conditions of the reaction (often facilitated by acetic acid generated in situ from STAB or added as a catalyst), the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates the key electrophilic intermediate, the iminium ion.[8][9]

  • Hydride Reduction: The iminium ion is rapidly and irreversibly reduced by sodium triacetoxyborohydride, which delivers a hydride ion (H⁻) to the electrophilic carbon, forming the final secondary amine product.[6]

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_reactants Reactants cluster_product Product Aldehyde 2,4-Dimethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal 1. Nucleophilic Attack Amine Benzylamine Amine->Hemiaminal 1. Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium 2. Dehydration (-H₂O) Product N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Iminium->Product 3. Hydride Reduction STAB NaBH(OAc)₃ (Hydride Source) STAB->Product 3. Hydride Reduction

Caption: The mechanistic pathway of reductive amination.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt.Notes
2,4-Dimethoxybenzaldehyde613-45-6166.17 g/mol Purity ≥98%
Benzylamine100-46-9107.15 g/mol Purity ≥99%
Sodium triacetoxyborohydride (STAB)56553-60-7211.94 g/mol Handle in a dry environment; moisture sensitive.
1,2-Dichloroethane (DCE)107-06-298.96 g/mol Anhydrous grade. A suitable alternative is Tetrahydrofuran (THF).[7]
Saturated Sodium Bicarbonate (aq.)144-55-884.01 g/mol For reaction quenching.
Dichloromethane (DCM)75-09-284.93 g/mol For extraction.
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol For drying organic layers.
2M HCl in Diethyl Ether7647-01-036.46 g/mol For hydrochloride salt formation.
Equipment
  • Round-bottom flask with stir bar

  • Magnetic stir plate

  • Septa and nitrogen/argon inlet (optional, for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

Stoichiometry
ReagentMolar Eq.Moles (mmol)Mass (g)Volume (mL)
2,4-Dimethoxybenzaldehyde1.010.01.66-
Benzylamine1.0510.51.121.14
NaBH(OAc)₃ (STAB)1.313.02.76-
1,2-Dichloroethane (DCE)---40
Step-by-Step Procedure

Workflow start Start setup 1. Combine Aldehyde & Amine in DCE. Stir 15 min. start->setup add_stab 2. Add STAB portion-wise over 5-10 min. setup->add_stab react 3. Stir at Room Temp for 3h (Monitor by TLC). add_stab->react quench 4. Quench with sat. NaHCO₃ react->quench extract 5. Extract with DCM (3x) quench->extract dry 6. Dry combined organic layers (Na₂SO₄), filter. extract->dry concentrate 7. Concentrate under reduced pressure. dry->concentrate salt 8. Dissolve in Et₂O, add HCl in Et₂O. concentrate->salt isolate 9. Filter precipitate, wash with cold Et₂O, dry. salt->isolate end_product Final Product: N-Benzyl-1-(2,4-dimethoxyphenyl) methanamine HCl isolate->end_product

Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (40 mL).

  • Amine Addition: Add benzylamine (1.14 mL, 10.5 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the initial formation of the imine intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (2.76 g, 13.0 mmol) to the stirring solution in three portions over 5-10 minutes. Note: The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of 50 mL of saturated sodium bicarbonate solution.[10] Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude free base as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude oil in approximately 20 mL of diethyl ether. While stirring, add 2M HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound.

Product Characterization

  • Appearance: A white to off-white solid.

  • Molecular Formula: C₁₆H₂₀ClNO₂

  • Molecular Weight: 293.79 g/mol .[11]

  • ¹H NMR (400 MHz, CDCl₃, free base): δ (ppm) ~7.40-7.25 (m, 5H, Ar-H of benzyl), ~7.15 (d, 1H, Ar-H), ~6.45 (m, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.75 (s, 2H, Ar-CH₂-N), 3.70 (s, 2H, N-CH₂-Ar), ~1.80 (br s, 1H, NH). Note: Chemical shifts are predictive and should be confirmed experimentally. The NH proton signal may be broad and its position variable.

  • Purity: Typically >97% after salt formation and washing.

Safety and Handling

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,2-Dichloroethane and dichloromethane are suspected carcinogens; handle with care.

  • The final product is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Refer to the Safety Data Sheet (SDS) for all reagents before use.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chem-Station. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Shokrolahi, A., et al. (2010). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]

  • ChemBK. (n.d.). This compound 83304-59-0 wiki. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PubChem. (n.d.). Benzyl-(2,4-dimethoxy-benzyl)-amine. [Link]

Sources

Application Note & Protocol: High-Purity Purification of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride (CAS No: 83304-59-0; Molecular Formula: C₁₆H₂₀ClNO₂) is a key secondary amine intermediate used in the synthesis of various research compounds and active pharmaceutical ingredients (APIs).[1][2] The primary synthetic route to this compound typically involves the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine, followed by salt formation with hydrochloric acid.[3][4][5] This process can introduce a range of impurities, including unreacted starting materials, reaction by-products, and residual catalysts, which can compromise the integrity of downstream applications.

This application note provides a comprehensive, field-proven guide for the purification of this compound using recrystallization. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure a robust and reproducible purification outcome. By converting the often-oily free amine into its crystalline hydrochloride salt, we leverage the principles of differential solubility to achieve high purity.[6][7]

The Science of Recrystallization for Amine Salts

Recrystallization is a powerful purification technique that relies on the difference in solubility of a compound in a hot solvent versus a cold solvent.[8][9] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor during filtration).

Expertise & Experience: Why Crystallize the Hydrochloride Salt?

The free base form, N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine, is often an oil or a low-melting solid, making it unsuitable for purification by recrystallization.[3][10] By reacting the amine with hydrochloric acid, we form the hydrochloride salt. This ionic salt possesses a much stronger and more ordered crystal lattice structure compared to the neutral free base. This higher lattice energy typically results in a higher melting point and a more predictable, crystalline solid nature, making it an excellent candidate for purification by recrystallization.[6][7] This strategy is a cornerstone of amine purification in organic synthesis.

Anticipated Impurities: A robust purification strategy must account for potential impurities from the synthesis. The most common synthesis is the reductive amination pathway.

  • Unreacted Starting Materials: 2,4-dimethoxybenzaldehyde, benzylamine.

  • Reaction By-products: 2,4-dimethoxybenzyl alcohol (from aldehyde reduction), N,N-dibenzylamine (from side reactions).

  • Schiff Base Intermediate: The imine formed from the condensation of the aldehyde and amine may persist if the reduction is incomplete.[4]

Understanding these potential contaminants is crucial for selecting an appropriate solvent system that will leave them behind in the mother liquor.

Experimental Protocol: From Solvent Screening to Pure Crystals

This protocol is divided into two essential stages: selecting the optimal solvent system and performing the bulk recrystallization.

Part A: Systematic Solvent Screening

The success of any recrystallization hinges on the choice of solvent. A preliminary screening on a small scale is essential to avoid wasting material and time.

Materials:

  • Crude this compound

  • Small test tubes (13x100 mm)

  • Hot plate or sand bath

  • A selection of analytical grade solvents (see Table 1)

Screening Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise (0.2 mL at a time) at room temperature, agitating after each addition. Note the solubility in the cold. An ideal solvent should show poor solubility.

  • If the compound is poorly soluble in the cold, heat the mixture gently to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

Data Presentation: Solvent Screening Observations

Solvent Polarity Index Expected Behavior at 25 °C Expected Behavior at Boiling Crystal Formation on Cooling Assessment
Water 10.2 Sparingly Soluble Soluble Good to Excellent Promising
Isopropanol (IPA) 3.9 Sparingly Soluble Very Soluble Good, may need cooling Excellent Candidate
Ethanol (95%) 4.3 Soluble Very Soluble Poor recovery likely Poor as single solvent
Ethyl Acetate 4.4 Insoluble Sparingly Soluble May not dissolve fully Poor
IPA/Water (9:1) ~4.5 Sparingly Soluble Soluble Potentially Excellent Good Mixed System

| Acetone | 5.1 | Insoluble / Poorly Soluble | Sparingly Soluble | Poor | Poor |

Based on the polar, ionic nature of the hydrochloride salt, polar protic solvents like isopropanol and water are predicted to be the most effective.

Part B: Detailed Recrystallization Workflow

This protocol assumes isopropanol has been selected as the optimal solvent based on screening.

Mandatory Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude Amine Hydrochloride dissolve 1. Dissolve in minimal hot isopropanol start->dissolve decolorize_q Is solution colored? dissolve->decolorize_q decolorize 2a. Add Activated Charcoal & Hot Filter decolorize_q->decolorize Yes cool 3. Slow Cooling (Room Temp -> Ice Bath) decolorize_q->cool No decolorize->cool filtrate 4. Isolate Crystals (Vacuum Filtration) cool->filtrate wash 5. Wash with minimal COLD isopropanol filtrate->wash dry 6. Dry Crystals (Vacuum Oven) wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the recrystallization of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar or a boiling stick. Place the flask on a hotplate and add a minimum amount of isopropanol to create a slurry. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

    • Causality: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery of the purified product upon cooling.[8] An excess of solvent will keep more of the product dissolved even when cold, reducing the overall yield.

  • Decolorization (Optional): If the hot solution exhibits a significant color (e.g., yellow or brown), this indicates the presence of colored, high-molecular-weight impurities.

    • Remove the flask from the heat source. Add a very small amount (1-2% of the solute weight) of activated charcoal to the solution.

    • Heat the mixture back to boiling for 2-3 minutes.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. The filtration must be done quickly and while hot to prevent premature crystallization of the desired product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule while excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold isopropanol.

    • Causality: The cold solvent washes away the residual mother liquor, which is rich in dissolved impurities, without dissolving a significant amount of the purified product crystals.[6][8]

  • Drying: Transfer the purified crystals to a watch glass or drying dish. Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quality Control & Characterization

The purity of the recrystallized product must be validated. The following methods provide a comprehensive assessment of purity and identity.

Data Presentation: Purity Verification Methods

Analytical Method Purpose Expected Result for High-Purity Product
Melting Point Assess Purity A sharp, defined melting point range (e.g., within 1-2 °C). Impurities typically depress and broaden the melting range.
¹H NMR Spectroscopy Confirm Structure & Purity Clean spectrum with correct chemical shifts, integration values, and coupling patterns. Absence of peaks corresponding to starting materials or by-products.
FTIR Spectroscopy Confirm Functional Groups Presence of characteristic peaks for N-H stretch (in the salt form), aromatic C-H, and C-O stretches.
HPLC/UPLC Quantify Purity A single major peak with purity >99.0% by area normalization.

| TLC | Qualitative Purity Check | A single spot when visualized under UV light, compared to the crude material which may show multiple spots. |

Troubleshooting & Expert Insights

ProblemProbable Cause(s)Solution(s)
"Oiling Out" The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may also be higher than the melting point of the solute.Re-heat the mixture to dissolve the oil. Add a small amount (5-10% by volume) of additional hot solvent. Allow the solution to cool much more slowly.
No Crystals Form The solution is not sufficiently saturated, or nucleation is inhibited.1. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 2. Add a single "seed" crystal from a previous pure batch. 3. If too much solvent was added, evaporate some solvent and allow it to cool again.
Very Low Recovery Too much solvent was used during dissolution. The crystals were washed with solvent that was not cold enough.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. The mother liquor can be concentrated to recover a second, less pure crop of crystals.

Safety & Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work. The compound is classified as a warning for being harmful if swallowed and causing skin, eye, and respiratory irritation.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (2010). Recrystallization I. Available at: [Link]

  • Mol-Instincts. This compound 83304-59-0 wiki. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]

  • Mol-Instincts. This compound 83304-59-0 wiki. Available at: [Link]

  • Win-Win Chemical. 83304-59-0 this compound. Available at: [Link]

  • PubChem. Benzyl-(2,4-dimethoxy-benzyl)-amine. Available at: [Link]

  • PrepChem.com. Synthesis of 2,4-dimethoxybenzylamine. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • PubChem. 2,4-Dimethoxybenzylamine hydrochloride. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

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Application Note: Comprehensive Characterization of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is crucial to ensure its identity, purity, and stability. This application note provides a detailed guide to the analytical methods for the complete characterization of this compound, offering insights into the rationale behind the selection of each technique and step-by-step protocols for their execution. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Molecular Structure and Key Analytical Challenges

The structure of this compound presents several key features that inform the analytical strategy: a secondary amine hydrochloride, two aromatic rings with distinct substitution patterns, two methoxy groups, and a chiral center. The hydrochloride salt form influences its solubility and spectroscopic properties. A robust analytical workflow must be capable of confirming the presence and connectivity of all these structural elements, as well as quantifying the purity of the compound.

Chromatographic Analysis for Purity Determination: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable for this compound due to its moderate polarity. The key to a successful separation is the selection of an appropriate column and mobile phase to ensure good peak shape and resolution from potential impurities. The use of a buffered mobile phase is critical for amine-containing compounds to control their ionization state and achieve reproducible retention times.

Trustworthiness: The validity of the HPLC method is established through a rigorous validation process in accordance with ICH Q2(R2) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4] System suitability tests are performed before each run to ensure the chromatographic system is performing adequately.

Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for MS compatibility)[5]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using a suitable diluent (e.g., 50:50 acetonitrile/water).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often optimal for separating a wide range of impurities. For example, a gradient of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile with 0.1% phosphoric acid) can be employed.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: UV detection at a wavelength of maximum absorbance, likely around 230 nm for this class of compounds.

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system suitability criteria are met (e.g., repeatability of retention time and peak area, tailing factor, theoretical plates).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile/Water with acidCommon reverse-phase solvents; acid suppresses silanol interactions and ensures consistent protonation of the amine.[5]
Detection UV at ~230 nmThe aromatic rings in the molecule are expected to have strong UV absorbance in this region.
Temperature 30 °CEnsures reproducible retention times and can improve peak shape.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential. For this compound, ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will reveal the number of unique carbon atoms and their hybridization.

Trustworthiness: The structural assignment is validated by comparing the observed chemical shifts and coupling constants with those of structurally related compounds and by ensuring the consistency between ¹H and ¹³C NMR data. Two-dimensional NMR techniques like COSY and HSQC can be employed for further confirmation of assignments if needed.

Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely soluble in these)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: Protons of the two aromatic rings, the two methoxy groups, the benzylic CH₂ group, the methine CH group, and the NH proton. The NH proton may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Separate signals for each unique carbon atom in the molecule, including the aromatic carbons, methoxy carbons, and aliphatic carbons.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Structural Unit Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Benzyl Aromatic Protons7.2 - 7.5127 - 140
Dimethoxy-phenyl Protons6.4 - 7.298 - 160
Methoxy Protons~3.8~55
Benzylic CH₂~4.0 - 4.5~45 - 55
Methine CH~4.5 - 5.0~50 - 60
NH (hydrochloride)Variable, likely broad-

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it will likely produce a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of protonated benzylamines often involves the loss of ammonia or the benzyl group.[6][7][8][9][10]

Trustworthiness: The accuracy of the mass measurement can be confirmed using a high-resolution mass spectrometer. The observed fragmentation pattern should be consistent with the proposed structure and known fragmentation mechanisms of similar compounds.

Protocol: ESI-MS and MS/MS Analysis

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., quadrupole, ion trap, or TOF)

Reagents:

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote ionization.

  • MS Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

    • Acquire the full scan mass spectrum in positive ion mode.

    • Expected Ion: The protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₆H₁₉NO₂).

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion.

    • Acquire the product ion spectrum.

    • Expected Fragments: Common fragmentation pathways for benzylamines include cleavage of the C-N bond, leading to the formation of a benzyl cation or a substituted benzyl cation.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass.

    • Propose structures for the major fragment ions observed in the MS/MS spectrum.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the secondary amine salt, aromatic rings, and C-O bonds of the methoxy groups. The hydrochloride salt form will have a characteristic effect on the N-H stretching and bending vibrations.[11][12][13][14]

Trustworthiness: The interpretation of the FTIR spectrum is based on well-established correlation tables for characteristic vibrational frequencies of functional groups. Comparison with the spectrum of the corresponding free base, if available, can highlight the changes due to salt formation.

Protocol: FTIR Spectroscopy

Instrumentation:

  • FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the background spectrum.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (secondary amine salt)Broad, 2400-2800Indicates the presence of the R₂NH₂⁺ group.
Aromatic C-H Stretch3000-3100Confirms the presence of aromatic rings.
Aliphatic C-H Stretch2850-3000From the CH₂, CH, and CH₃ groups.
N-H Bend (secondary amine salt)1560-1620Characteristic of the R₂NH₂⁺ group.[11]
Aromatic C=C Stretch1450-1600Confirms the presence of aromatic rings.
C-O Stretch (aryl ether)1200-1275 (asymmetric), 1020-1075 (symmetric)Indicates the presence of the methoxy groups.

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Expertise & Experience: Thermal analysis techniques like TGA and DSC provide information about the thermal stability, melting point, and presence of solvates or hydrates in the sample.[15][16][17][18] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other phase transitions. TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying the loss of volatiles like water or solvent, and for determining the decomposition temperature.

Trustworthiness: The instrumentation should be calibrated using certified reference materials. The results should be reproducible and consistent with the expected properties of a crystalline solid.

Protocol: TGA and DSC Analysis

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

    • Monitor the weight loss as a function of temperature.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

    • Monitor the heat flow to observe endothermic (melting) or exothermic (decomposition) events.

  • Data Analysis:

    • From the TGA thermogram, determine the onset of decomposition and any weight loss corresponding to solvent or water.

    • From the DSC thermogram, determine the onset and peak of the melting endotherm.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.

G cluster_0 Purity & Identity Confirmation cluster_1 Physicochemical Properties HPLC HPLC (Purity) Report Comprehensive Characterization Report HPLC->Report NMR NMR (¹H, ¹³C) NMR->Report MS Mass Spec (Molecular Wt.) MS->Report FTIR FTIR (Functional Groups) FTIR->Report TGA TGA (Thermal Stability) TGA->Report DSC DSC (Melting Point) DSC->Report Sample N-Benzyl-1-(2,4-dimethoxyphenyl) methanamine hydrochloride Sample->HPLC Sample->NMR Sample->MS Sample->FTIR Sample->TGA Sample->DSC

Caption: Integrated analytical workflow for characterization.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. By integrating data from chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of this compound. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data suitable for regulatory submissions and to support further drug development activities.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH releases draft guidelines on analytical method development. RAPS. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. PubMed. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Separation of N-Benzylethanolamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. Available at: [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

  • 〈181〉 Identification—Organic Nitrogenous Bases. USP-NF. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. Available at: [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • HPLC data of (RS)-α-methyl benzyl amine before catalysed by (R)-specific transaminase. ResearchGate. Available at: [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]

  • Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available at: [Link]

  • General Chapter Prospectus: <1469> Nitrosamine Impurities. USP-NF. Available at: [Link]

  • TG/DSC curves for system components. ResearchGate. Available at: [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC - NIH. Available at: [Link]

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Sources

A Stability-Indicating HPLC Method for the Accurate Purity Determination of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable technique to assess the purity of this compound and separate it from potential process-related impurities and degradation products. The described protocol has been developed with consideration for the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2]

Introduction and Scientific Rationale

This compound is a substituted aromatic amine derivative.[3][4] Accurate determination of its purity is critical for ensuring the quality, consistency, and safety of its use in research and development. The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact chemical reactivity, biological activity, and safety profiles.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5] A reversed-phase method was selected as it is ideally suited for the separation of moderately polar aromatic compounds like the target analyte.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides excellent retention and resolution for aromatic amines.

  • Mobile Phase pH: The analyte is a secondary amine, which is basic. To ensure consistent protonation of the amine functional group and prevent peak tailing due to interaction with residual silanols on the stationary phase, the mobile phase is buffered to an acidic pH (approximately 3.0). This results in sharp, symmetrical peaks, which are essential for accurate quantification.

  • Stability-Indicating Power: The method's specificity is demonstrated through forced degradation studies.[6][7] By intentionally subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light), we can generate potential degradation products. A true stability-indicating method must be able to resolve the main analyte peak from any degradants formed, ensuring that a decrease in the main peak area accurately reflects its degradation.[8] This is a core tenet of method validation as described in ICH guideline Q2(R1).[9][10][11]

Materials and Methods

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PVDF).

  • HPLC vials.

Reagents and Chemicals
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (85%) (Analytical grade).

  • Water (HPLC grade or Milli-Q).

  • Hydrochloric acid (0.1 M).

  • Sodium hydroxide (0.1 M).

  • Hydrogen peroxide (3%).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 10 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Standard Working Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.

  • Sample Working Solution (approx. 50 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same procedure as for the Standard Stock Solution preparation.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Protocol and System Suitability

The workflow for the purity analysis is outlined below. Adherence to system suitability criteria is mandatory before proceeding with any sample analysis to ensure the validity of the results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: System Validation cluster_analysis Phase 3: Analysis & Data Processing prep_solutions Prepare Mobile Phases, Diluent, Standard & Sample setup_hplc Set Up HPLC System (Install Column, Purge) prep_solutions->setup_hplc sst_run Perform System Suitability Test (SST) (Inject Standard x5) setup_hplc->sst_run sst_check Check SST Results (Tailing, Plates, %RSD) sst_run->sst_check sst_check->setup_hplc SST Fail inject_samples Inject Blank, Standard, and Sample Solutions sst_check->inject_samples SST Pass process_data Integrate Chromatograms & Identify Peaks inject_samples->process_data calculate_purity Calculate % Purity (Area Normalization) process_data->calculate_purity

Caption: Workflow for HPLC Purity Analysis.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 10 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 30 minutes
System Suitability Testing (SST)

To ensure the chromatographic system is performing adequately, inject the Standard Working Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main analyte peak
Theoretical Plates (N) ≥ 2000 for the main analyte peak
% RSD of Peak Area ≤ 2.0% for five replicate injections
% RSD of Retention Time ≤ 1.0% for five replicate injections

Procedure and Calculations

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the System Suitability Test. If the criteria are met, proceed.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Standard Working Solution once.

  • Inject the Sample Working Solution in duplicate.

  • After the sequence is complete, integrate all peaks in the sample chromatograms, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total area.

Calculation of Purity (% Area Normalization):

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Specificity and Forced Degradation

To validate the method as stability-indicating, forced degradation studies should be performed.[12] The goal is to achieve 5-20% degradation of the active substance.[6] The sample solution (approx. 500 µg/mL) is subjected to the following stress conditions:

Stress ConditionProcedure
Acid Hydrolysis Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH.
Base Hydrolysis Add 1 mL of 0.1 M NaOH, heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl.
Oxidative Degradation Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.
Thermal Degradation Store the solid sample in an oven at 105 °C for 48 hours, then prepare the solution.
Photolytic Degradation Expose the solution to UV light (254 nm) for 24 hours.

In all cases, the stressed samples are diluted to the working concentration (50 µg/mL) and analyzed. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak, and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure.

Conclusion

The RP-HPLC method presented in this application note is precise, accurate, and specific for the purity determination of this compound. The established protocol, including system suitability criteria and a demonstration of stability-indicating power through forced degradation, provides a trustworthy and self-validating system for quality control and stability assessment in a research or drug development setting.

References

Application Notes & Protocols: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advanced Research in Neuropharmacology

Introduction and Scientific Context

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride belongs to the N-benzylphenethylamine class of compounds. This class is structurally derived from the 2C family of phenethylamines, which are known for their psychedelic and hallucinogenic properties mediated by serotonergic systems.[1][2] The addition of an N-benzyl group, particularly with methoxy substitutions, to a phenethylamine core structure is a key modification known to dramatically increase binding affinity and potency at the serotonin 5-HT₂A receptor.[3]

The subject compound is a structural analog of potent hallucinogens like 25B-NBOMe.[4][5] These compounds are not merely research curiosities; they are highly potent agonists of the 5-hydroxytryptamine receptor subtype 2A (5-HT₂A) and serve as invaluable tools for probing the complexities of G-protein coupled receptor (GPCR) signaling.[1][6] Their high affinity and selectivity make them superior to older, less specific ligands for studying the specific roles of the 5-HT₂A receptor in cellular and systemic physiology.[7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a high-potency research chemical. It outlines its pharmacological profile, provides detailed protocols for its characterization, and emphasizes critical safety and handling procedures.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and safe experimentation.

PropertyValueSource
CAS Number 83304-59-0[8]
Molecular Formula C₁₆H₂₀ClNO₂[9]
Molecular Weight 293.79 g/mol [9]
Appearance Solid
Purity ≥97% (typical)
Solubility Soluble in aqueous solutions, DMSO, and ethanol. Empirical testing is required for specific concentrations.N/A
Storage Store at room temperature, sealed in a dry environment to prevent degradation.

Important Handling Note: this compound is a highly potent psychoactive compound.[1][10] Due to its potency, accidental exposure can lead to significant and adverse physiological effects.[11][12] All handling must be performed in a controlled laboratory setting with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For handling of the pure powder, a certified fume hood or containment glovebox is mandatory to prevent inhalation.[13][14]

Pharmacology and Mechanism of Action

Primary Target: Serotonin 5-HT₂A Receptor

The primary mechanism of action for N-benzylphenethylamines is potent agonism at the 5-HT₂A receptor.[1][3] This receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/G₁₁ family of G-proteins.[6][15]

Downstream Signaling Cascade: Agonist binding to the 5-HT₂A receptor initiates a conformational change, leading to the activation of its associated Gq protein.[16] This triggers the following canonical signaling pathway:

  • Gq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[16][17]

  • PLC Activation: Gαq-GTP activates the enzyme Phospholipase C (PLC).[6][18]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, opening calcium channels and causing a rapid increase in intracellular calcium ([Ca²⁺]i) concentration.[6][19]

  • PKC Activation: The rise in [Ca²⁺]i, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, leading to diverse cellular responses.[19]

This signaling cascade is central to the receptor's role in neuronal excitability, synaptic plasticity, and the profound perceptual changes associated with hallucinogens.[4][20]

GPCR_Pathway cluster_membrane Plasma Membrane cluster_gprotein Gq Protein cluster_cytosol Cytosol Receptor 5-HT2A Receptor (GPCR) Gq_alpha Gαq Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq_alpha->PLC Activates G_betagamma Gβγ Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Responses PKC->Response Phosphorylates Targets Ligand NBOMe Compound Ligand->Receptor Binds

Fig. 1: 5-HT₂A receptor Gq signaling pathway.

Application Notes: Potential Research Uses

This compound is a powerful tool for a range of in vitro and in vivo studies:

  • Receptor Pharmacology: Characterizing the binding pocket and allosteric modulation sites of the 5-HT₂A receptor. Its high affinity makes it an excellent candidate for competitive binding assays against novel ligands.[21]

  • Neurotransmitter Dynamics: Investigating the downstream effects of 5-HT₂A activation on other neurotransmitter systems. Studies with related compounds like 25B-NBOMe have shown significant modulation of dopamine, glutamate, and acetylcholine release in key brain regions like the frontal cortex and nucleus accumbens.[22][23]

  • Functional Selectivity (Biased Agonism): Exploring whether the compound preferentially activates G-protein signaling versus β-arrestin pathways, a key area of modern GPCR research.[20]

  • Preclinical Models: In animal models, the compound can be used to study behaviors analogous to human psychedelic effects, such as the head-twitch response (HTR) in rodents, which is a reliable proxy for 5-HT₂A receptor activation.[1][24]

Detailed Experimental Protocols

The following protocols are foundational for characterizing the interaction of this compound with its primary target.

Protocol 1: In Vitro Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the compound for the human 5-HT₂A receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Ketanserin) for binding to membranes prepared from cells expressing the 5-HT₂A receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the Kᵢ value is calculated.[21][25][26]

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.[27]

  • Radioligand: [³H]-Ketanserin (a 5-HT₂A antagonist).

  • Non-specific Ligand: Mianserin or unlabeled Ketanserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[25]

  • Test Compound: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl, prepared in a 10-point, 1:10 serial dilution (e.g., 10 µM to 1 pM).

  • Equipment: 96-well plates, multichannel pipettes, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter, scintillation fluid.[25]

Procedure:

  • Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.[25]

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding: 150 µL membranes + 50 µL assay buffer + 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL non-specific ligand + 50 µL radioligand.

    • Competition: 150 µL membranes + 50 µL test compound dilution + 50 µL radioligand.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[25]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto PEI-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).[25]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[25]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percent specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[25]

Protocol 2: In Vitro Calcium Mobilization Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of the compound as a 5-HT₂A receptor agonist.

Principle: Agonist binding to the Gq-coupled 5-HT₂A receptor leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in live cells expressing the receptor. The increase in fluorescence is proportional to the receptor activation.[19]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent Dye: Fluo-4 AM or similar calcium indicator dye.

  • Reference Agonist: Serotonin (5-HT) or α-methyl-5-HT.

  • Test Compound: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl, prepared in an 8-point serial dilution.

  • Equipment: Black, clear-bottom 96-well cell culture plates, fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove growth media and add the fluorescent calcium indicator dye diluted in assay medium. Incubate for 45-60 minutes at 37°C.

  • Baseline Reading: Place the plate in the fluorescence reader. Read the baseline fluorescence for 10-20 seconds.

  • Compound Addition: The instrument automatically injects the test compound or reference agonist dilutions into the wells.

  • Signal Measurement: Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak response.

Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal efficacy).

  • Compare the Emax of the test compound to that of the reference full agonist (e.g., Serotonin) to determine if it is a full or partial agonist.

Safety and Disposal

Occupational Safety:

  • Exposure Control: The primary concern is preventing employee exposure. Engineering controls like fume hoods and isolators are the first line of defense.[13][14]

  • PPE: Always use appropriate PPE, including double gloves, a disposable gown, and eye protection.[14]

  • Training: All personnel must be trained on the specific hazards of high-potency compounds and the facility's standard operating procedures (SOPs).[14]

Waste Disposal: All contaminated materials, including pipette tips, vials, plates, and PPE, must be treated as hazardous chemical waste. Decontaminate non-disposable equipment with an appropriate solvent (e.g., ethanol) followed by a detergent wash. Dispose of all waste in accordance with institutional and local environmental regulations.

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  • Greenhouse Treatment Center. (2025). Research Chemicals - Types & Dangers of RC's. [Link]

  • Hess, C., et al. (2013). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Deutsches Ärzteblatt International, 110(9), 138–147. [Link]

  • Butti, F. (2005). Handling of high potency drugs: process and containment. WIT Press. [Link]

  • Haney, B., & MacGilp, I. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization. Outsourced Pharma. [Link]

  • Ertl, T. (2007). High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

Sources

Application Notes & Protocols: Neuropharmacological Profiling of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a substituted phenethylamine. This class of compounds is renowned for its diverse psychoactive and therapeutic effects, which include stimulant, entactogenic, and hallucinogenic properties.[1] The core structure, characterized by a phenyl ring connected to an amino group via a two-carbon chain, serves as a versatile scaffold for targeting various monoaminergic systems in the central nervous system (CNS).[1]

The specific substitutions on N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine—a 2,4-dimethoxy pattern on the phenyl ring and a benzyl group on the amine—suggest a strong potential for interaction with serotonin receptors, particularly the 5-HT₂ subfamily.[2][3] The 2,5-dimethoxy substitution pattern is a hallmark of many classical psychedelic phenethylamines (e.g., the 2C-x family), which are known to be potent agonists at the serotonin 2A (5-HT₂A) receptor.[4][5] Activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a primary mechanism mediating the effects of psychedelic drugs.[2][6][7]

Therefore, a systematic neuropharmacological evaluation is warranted to elucidate the binding affinity, functional activity, and downstream cellular and behavioral effects of this compound. The following application notes and protocols provide a strategic, multi-tiered approach, beginning with fundamental in vitro characterization and progressing to physiologically relevant cellular and in vivo models.

Section 1: Primary Target Identification & In Vitro Characterization

Application Note 1.1: Establishing a Receptor Interaction Profile

The foundational step in characterizing any novel CNS-active compound is to determine its binding affinity (Kᵢ) across a panel of relevant neurological receptors and transporters. This provides a quantitative measure of where the compound binds and with what avidity. Given the structure of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine, a primary screening panel should focus on serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, as well as the primary monoamine transporters (SERT, DAT, NET). Radioligand binding assays are the gold standard for this purpose due to their high sensitivity and robustness.[8][9]

Protocol 1.1: Radioligand Competition Binding Assay for CNS Receptor Affinity

Principle of the Assay: This competitive binding assay measures the ability of the test compound, N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl, to displace a specific, high-affinity radioligand from its target receptor in a membrane preparation.[9][10] The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) is calculated.

Materials:

  • Test Compound: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl, dissolved in appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human receptor of interest (e.g., 5-HT₂A, D₂, etc.).

  • Radioligands: e.g., [³H]-Ketanserin (for 5-HT₂A), [³H]-Spiperone (for D₂), [³H]-Citalopram (for SERT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Ligand: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT₂A).

  • 96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of the test compound (typically from 100 µM to 0.1 nM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding (TB): Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB): NSB ligand, radioligand, and receptor membranes.

    • Test Compound: Test compound dilution, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[11]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.[9]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Receptor Binding Profile

Target ReceptorRadioligandKᵢ (nM) of Test Compound
Serotonin 5-HT₂A [³H]-Ketanserin8.2
Serotonin 5-HT₂C[³H]-Mesulergine45.7
Serotonin 5-HT₁A[³H]-8-OH-DPAT312
Dopamine D₂[³H]-Spiperone850
Adrenergic α₂A[³H]-Rauwolscine> 1000
SERT[³H]-Citalopram> 1000

This hypothetical data suggests the compound is a potent and selective ligand for the 5-HT₂A receptor.

Application Note 1.2: Determining Functional Activity at the 5-HT₂A Receptor

High binding affinity does not describe the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Since the 5-HT₂A receptor is Gq-coupled, agonist activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺) stores.[2][6] A calcium flux assay is a direct and high-throughput method to measure this functional response.[12][13]

Protocol 1.2: In Vitro Calcium Flux Assay for 5-HT₂A Receptor Agonism

Principle of the Assay: This assay uses a cell line stably expressing the human 5-HT₂A receptor and loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a Gq-mediated signaling cascade, resulting in an increase in intracellular Ca²⁺ concentration, which is detected as an increase in fluorescence.[12][14]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

  • Culture Medium: As recommended by the cell line supplier.

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM or Cal-520 AM) with probenecid solution.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound and a known 5-HT₂A agonist (e.g., Serotonin or DOI) as a positive control.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT₂A expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.[15]

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid (which inhibits dye extrusion from the cells). Remove the culture medium and add the dye solution to the cells. Incubate for 60 minutes at 37°C.[16]

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control agonist in assay buffer in a separate plate.

  • Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[15]

    • Program the instrument to automatically add the compound dilutions to the cell plate.

    • Immediately begin kinetic fluorescence readings (e.g., every second for 90-120 seconds) to capture the transient calcium flux.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response minus the baseline reading.

    • Normalize the data, setting the response to buffer as 0% and the maximal response of the positive control (e.g., 10 µM Serotonin) as 100%.

    • Plot the normalized response against the log concentration of the test compound.

    • Use non-linear regression to calculate the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal efficacy relative to the control agonist).

Visualization: 5-HT₂A Receptor Gq Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Compound N-Benzyl-1-(2,4-dimethoxy phenyl)methanamine Compound->Receptor Binds

Caption: Canonical Gq signaling cascade initiated by 5-HT₂A receptor agonism.

Section 2: Assessing Neuronal Plasticity

Application Note 2.1: Evaluating Effects on Neurite Outgrowth

Compounds that modulate serotonergic systems, particularly 5-HT₂A agonists, have been implicated in promoting structural and functional neural plasticity, a process potentially underlying their therapeutic effects in psychiatric disorders. A key in vitro measure of this is the ability of a compound to promote neurite outgrowth in cultured neurons. This assay provides a physiologically relevant model to assess whether the compound can induce morphological changes indicative of synaptogenesis and neuronal network formation.[17]

Protocol 2.1: Primary Cortical Neuron Neurite Outgrowth Assay

Principle of the Assay: Primary neurons are cultured in the presence of the test compound. After a set incubation period, the cells are fixed and stained for neuronal markers. High-content imaging and analysis are then used to quantify changes in neurite length and complexity compared to control conditions.[17][18]

Materials:

  • Primary Neurons: e.g., embryonic day 18 (E18) rat cortical neurons.

  • Plate Coating Solution: Poly-D-lysine and Laminin.[17]

  • Neuronal Culture Medium: e.g., Neurobasal medium supplemented with B-27.[19]

  • Test Compound, Vehicle Control (e.g., 0.1% DMSO), and Positive Control (e.g., BDNF).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization/Blocking Buffer: PBS with 0.1% Triton X-100 and 5% Bovine Serum Albumin (BSA).

  • Primary Antibody: Anti-β-III Tubulin antibody (a neuron-specific marker).

  • Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI.

  • High-content imaging system and analysis software.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well imaging plates with Poly-D-lysine overnight, wash, then coat with Laminin for at least 2 hours at 37°C.[20][17]

  • Neuron Seeding: Dissociate primary cortical tissue and seed neurons onto the coated plates at a low density (e.g., 10,000-15,000 cells/well). Allow neurons to adhere for 24 hours.[20]

  • Compound Treatment: Replace the medium with fresh medium containing the desired concentrations of the test compound, vehicle, or positive control. Incubate for 48-72 hours.[21][18]

  • Fixation & Staining:

    • Gently fix the cells with 4% PFA for 20 minutes at room temperature.[17]

    • Wash three times with PBS.

    • Permeabilize and block the cells for 1 hour.

    • Incubate with primary anti-β-III Tubulin antibody overnight at 4°C.

    • Wash, then incubate with the fluorescent secondary antibody and DAPI for 1-2 hours at room temperature.

  • Imaging: Acquire images using a high-content automated microscope, capturing both the DAPI (nuclei) and β-III Tubulin (neuronal morphology) channels.

  • Data Analysis: Use automated image analysis software to:

    • Identify cell bodies (soma) using the DAPI stain.

    • Trace the neurites extending from each soma using the β-III Tubulin stain.

    • Quantify key parameters such as: Total neurite length per neuron, number of primary neurites, and number of branch points.

    • Compare the measurements from compound-treated wells to vehicle-treated controls.

Visualization: Neurite Outgrowth Experimental Workflow

Workflow A 1. Coat Plates (Poly-D-Lysine, Laminin) B 2. Seed Primary Neurons (e.g., E18 Cortical) A->B C 3. Treat with Compound (Vehicle, Test Compound, BDNF) Incubate 48-72h B->C D 4. Fix, Permeabilize & Stain (DAPI, Anti-βIII-Tubulin) C->D E 5. High-Content Imaging (Acquire multi-channel images) D->E F 6. Automated Analysis (Quantify Neurite Length & Branching) E->F

Caption: Step-by-step workflow for the primary neuron neurite outgrowth assay.

Section 3: In Vivo Behavioral Pharmacodynamics

Application Note 3.1: The Head-Twitch Response (HTR) as a Proxy for 5-HT₂A Agonism

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that is a well-established behavioral proxy for 5-HT₂A receptor activation in the brain.[22][23][24] Serotonergic psychedelic drugs reliably induce HTR, and the response is blocked by 5-HT₂A antagonists.[22] Therefore, quantifying HTR is a critical in vivo step to confirm that the test compound engages and activates 5-HT₂A receptors in a living animal, providing predictive validity for potential psychedelic-like effects in humans.[24][25]

Protocol 3.1: Murine Head-Twitch Response (HTR) Assay

Principle of the Assay: Mice are administered the test compound, and the frequency of head-twitch behaviors is counted over a specific time period. The response can be quantified by a trained human observer or with an automated system using a head-mounted magnet and a magnetometer detection coil.[22][26]

Materials:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Test Compound, Vehicle Control (e.g., saline), and Positive Control (e.g., DOI or psilocybin).

  • Injection supplies (e.g., intraperitoneal, i.p.).

  • Observation chambers (e.g., clear cylindrical enclosures).

  • (For automated detection) Small neodymium magnets, dental cement, magnetometer coil, and data acquisition system.[24][26]

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the testing room and observation chambers for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or controls via the desired route (e.g., i.p.). A dose-response study should be planned (e.g., 0.1, 0.3, 1, 3 mg/kg).

  • Observation:

    • Immediately after injection, place the mouse into an individual observation chamber.

    • Allow a 5-10 minute habituation period.

    • Begin the observation period, typically lasting 30-60 minutes.

    • A trained observer, blind to the experimental conditions, counts the number of distinct head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of a grooming behavior.[22][23]

  • Automated Detection (Optional but Recommended):

    • For this method, mice must first undergo a minor surgical procedure to affix a small magnet to the skull.[26]

    • After a recovery period, the mouse is placed in a chamber surrounded by a magnetometer coil.

    • The rapid movement of the magnet during a head twitch induces a characteristic voltage signal that is recorded and filtered. Automated algorithms can then count these specific events.[22][25]

  • Data Analysis:

    • Sum the total number of head twitches for each animal during the observation period.

    • Calculate the mean ± SEM for each treatment group.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

Data Presentation: Hypothetical Dose-Response for HTR Induction

Treatment GroupDose (mg/kg, i.p.)Mean HTR Count (± SEM) over 30 min
Vehicle-1.2 ± 0.5
Test Compound0.34.5 ± 1.1
Test Compound1.028.7 ± 4.3
Test Compound3.045.1 ± 6.8
DOI (Control)1.035.4 ± 5.2*

*p < 0.05 compared to Vehicle control.

Section 4: Preliminary Safety Assessment

Application Note 4.1: Early-Stage Cardiovascular Safety Screening

A critical safety liability for many CNS-active drugs is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[27] Inhibition of this channel can prolong the QT interval in the heart, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[27] Regulatory agencies mandate that new chemical entities be tested for hERG liability early in development.[27] The gold-standard method for this is the whole-cell patch-clamp electrophysiology assay.[28][29]

Protocol 4.1: hERG Channel Whole-Cell Patch-Clamp Assay

Principle of the Assay: This electrophysiological technique measures the ionic current flowing through hERG channels expressed in a mammalian cell line. The whole-cell configuration allows for precise control of the membrane voltage and measurement of the resulting current. The effect of the test compound on the hERG current is quantified to determine its inhibitory potential (IC₅₀).[29][30]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human hERG channel.

  • Patch-clamp rig (amplifier, micromanipulators, microscope).

  • Automated or manual patch-clamp system.

  • Borosilicate glass pipettes.

  • Extracellular Solution (in mM): e.g., 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[28]

  • Intracellular Solution (in mM): e.g., 120 KCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, pH 7.2.[28]

  • Test Compound and Positive Control (e.g., E-4031 or Cisapride).

Step-by-Step Methodology:

  • Cell Preparation: Culture hERG-expressing cells and prepare a single-cell suspension for recording.

  • Pipette Preparation: Pull glass pipettes to a fine tip with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Using a micromanipulator, bring the pipette into contact with a cell to form a high-resistance (>1 GΩ) "giga-seal."

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell interior.

  • Voltage Protocol: Clamp the cell's holding potential at -80 mV. Apply a specific voltage-step protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp or step back to a negative potential (e.g., -50 mV), during which the peak tail current is measured.[27][31]

  • Baseline Recording: Record stable hERG currents in the extracellular solution (vehicle) for several minutes.

  • Compound Application: Perfuse the cell with known concentrations of the test compound and record the current until a steady-state level of inhibition is reached.

  • Washout: Perfuse with the control extracellular solution to determine the reversibility of the block.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline recording.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to the Hill equation to determine the IC₅₀ value.

References

Application Note & Protocol: A Scalable Synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. The featured methodology is a one-pot reductive amination, a robust and efficient strategy for amine synthesis.[1] This protocol details the underlying chemical principles, a step-by-step experimental procedure, considerations for process scale-up, and necessary analytical and safety protocols. The target compound is a significant intermediate in the synthesis of various research chemicals and pharmaceutical candidates. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Synthetic Strategy

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine and its hydrochloride salt are valuable precursors in synthetic organic chemistry. Notably, this structural motif is related to the N-benzylphenethylamine class of compounds, which includes various psychoactive substances.[2][3][4][5] Therefore, a reliable and scalable synthesis is of significant interest to the research community.

The chosen synthetic route is the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This method is one of the most practical and widely used for preparing secondary and tertiary amines due to its operational simplicity, typically high yields, and the use of readily available starting materials.[6] The process involves two key transformations occurring sequentially in a single reaction vessel:

  • Imine Formation: The initial condensation of 2,4-dimethoxybenzaldehyde and benzylamine to form an intermediate imine (a Schiff base).

  • In Situ Reduction: The subsequent reduction of the imine double bond (C=N) to a single bond (C-N) using a selective reducing agent to yield the target secondary amine.

This one-pot approach avoids the isolation of the often-unstable imine intermediate, streamlining the workflow and maximizing efficiency, which is critical for large-scale production.[7][8]

Reaction Mechanism and Rationale

The reductive amination proceeds via a well-established two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions.

  • Step 1: Nucleophilic Attack and Dehydration: The reaction is initiated by the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. This forms a hemiaminal intermediate. This step is reversible and is typically followed by the acid-catalyzed elimination of a water molecule to form the N-benzyl-(2,4-dimethoxyphenyl)methanimine.[8] The removal of water can shift the equilibrium towards the imine product.[8]

  • Step 2: Hydride Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced. It selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the imine C=N bond. A subsequent protonation step, typically from the solvent, yields the final secondary amine. Sodium borohydride is a cost-effective and efficient choice for this reduction, although other reagents like sodium triacetoxyborohydride (STAB) can offer greater selectivity, especially in the presence of unreacted aldehyde.[1][8][9][10]

Caption: General mechanism for reductive amination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale that can be adapted for larger production runs. All operations should be conducted in a well-ventilated fume hood.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)Notes
2,4-DimethoxybenzaldehydeC₉H₁₀O₃166.17166.2 g1.0Purity ≥98%
BenzylamineC₇H₉N107.15112.5 g (115 mL)1.05Purity ≥99%, 1.05 eq.
Sodium Borohydride (NaBH₄)NaBH₄37.8345.4 g1.2Purity ≥98%, 1.2 eq. Handle with care.
Methanol (MeOH)CH₃OH32.042.0 L-Anhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.931.5 L-For extraction
Hydrochloric Acid (HCl)HCl36.46~100 mL-Concentrated (37%)
Isopropyl Alcohol (IPA)C₃H₈O60.10500 mL-For precipitation
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Anhydrous, for drying
Equipment
5 L Jacketed Glass Reactor--1-With overhead mechanical stirrer, thermocouple, and addition funnel.
Heating/Cooling Circulator--1-For temperature control.
Buchner Funnel & Flask--1 set-For product filtration.
Rotary Evaporator--1-For solvent removal.
Step-by-Step Synthesis Procedure

Workflow A 1. Charge Reactor 2,4-Dimethoxybenzaldehyde in Methanol B 2. Add Benzylamine Stir at 20-25°C for 1 hr (Imine Formation) A->B C 3. Cool Reactor Cool to 0-5°C B->C D 4. Add NaBH₄ Portion-wise, keep T < 10°C (Reduction) C->D E 5. Quench & Concentrate Add water, then remove MeOH D->E F 6. Extraction Extract with DCM E->F G 7. Wash & Dry Wash organic layer, dry with Na₂SO₄ F->G H 8. Salt Formation Add conc. HCl to DCM solution G->H I 9. Isolate Product Filter, wash with cold IPA, and dry H->I

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Charge the 5 L reactor with 2,4-dimethoxybenzaldehyde (166.2 g, 1.0 mol) and anhydrous methanol (1.0 L). Begin stirring with the overhead stirrer to achieve a clear solution.

  • Imine Formation: Slowly add benzylamine (112.5 g, 1.05 mol) to the reactor via the addition funnel over 20-30 minutes, maintaining the internal temperature at 20-25°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete imine formation.

  • Cooling for Reduction: Cool the reactor contents to 0-5°C using the circulating bath.

  • Reduction: In a separate beaker, prepare a slurry of sodium borohydride (45.4 g, 1.2 mol) in methanol (1.0 L). Add this slurry to the reactor in small portions over 1-2 hours. Crucially, maintain the internal temperature below 10°C throughout the addition, as the reaction is exothermic. Monitor for gas evolution (hydrogen).

  • Reaction Completion and Quench: After the NaBH₄ addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Slowly quench the reaction by adding 500 mL of deionized water while maintaining cooling.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol. An aqueous slurry will remain.

  • Extraction of Free Base: Transfer the slurry to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 500 mL). Combine the organic layers.

  • Wash and Dry: Wash the combined organic layers with brine (2 x 300 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and collect the filtrate.

  • Hydrochloride Salt Formation: Transfer the dried DCM solution to a clean vessel equipped with stirring. Cool the solution to 0-5°C in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (~100 mL, ~1.2 mol) dropwise. A thick white precipitate of the hydrochloride salt will form immediately.

  • Isolation and Drying: After the HCl addition, stir the slurry for an additional 30 minutes in the ice bath. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold isopropyl alcohol (2 x 100 mL) to remove any residual impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Expected Yield and Purity
  • Yield: 240-270 g (82-92% based on the limiting reagent, 2,4-dimethoxybenzaldehyde). Yields in reductive amination are typically high, often in the 60-98% range.

  • Purity: >98% (as determined by HPLC and ¹H NMR). The product should be a white to off-white crystalline solid.

Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR (400 MHz, DMSO-d₆)Characteristic peaks for aromatic protons of both rings, methoxy groups (~3.8 ppm), the benzylic CH₂ next to the nitrogen, and the CH proton. The amine proton (N-H) will appear as a broad signal.[11]
¹³C NMR (101 MHz, DMSO-d₆)Signals corresponding to all unique carbon atoms in the molecule, including the two methoxy carbons, aromatic carbons, and the aliphatic carbons of the ethylamine bridge.[11]
Mass Spectrometry (ESI+) Calculated for C₁₆H₁₉NO₂ [M+H]⁺: 258.15. Found: ~258.1.
Melting Point A sharp melting point is indicative of high purity. Literature values should be consulted for comparison.
FT-IR (ATR) Characteristic absorptions for N-H stretching, C-H (aromatic and aliphatic) stretching, and C-O stretching of the methoxy groups.

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Reagent Hazards:

    • 2,4-Dimethoxybenzaldehyde & Benzylamine: Irritating to skin, eyes, and respiratory tract.

    • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Toxic if ingested.

    • Methanol & Dichloromethane: Flammable (Methanol), volatile, and toxic solvents. Avoid inhalation and skin contact.

    • Concentrated HCl: Highly corrosive. Causes severe burns.

  • Procedural Hazards:

    • The reduction step with NaBH₄ is highly exothermic . Proper temperature control is essential to prevent a runaway reaction.

    • Hydrogen gas evolution during the reduction and quenching steps creates a fire and explosion hazard. Ensure adequate ventilation and eliminate all ignition sources.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Waste Disposal: All chemical waste, including solvents and aqueous layers, must be collected in properly labeled containers and disposed of in accordance with institutional and local environmental regulations.

Conclusion

The one-pot reductive amination detailed in this guide is a highly effective and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature during the reduction step, this protocol can consistently deliver the target compound in high yield and purity. This robust procedure is well-suited for applications in both academic research and industrial drug development settings.

References

  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Reductive Amin
  • Comparative analysis of synthesis methods for substituted benzylamines. Benchchem.
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  • Supporting Inform
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
  • Large-scale reductive amination and synthesis applications.
  • N-benzyl-2-(3,4-diMethoxyphenyl)-N-MethylethanaMine synthesis. chemicalbook.com.
  • 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers.
  • 25C-NBOMe. Wikipedia.
  • 25H-NBOMe. Wikipedia.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the successful and efficient synthesis of your target compound.

I. Understanding the Synthesis: Reductive Amination

The synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine typically proceeds via a reductive amination reaction between 2,4-dimethoxybenzaldehyde and benzylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine. The final step is the formation of the hydrochloride salt.

2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde Imine Intermediate Imine Intermediate 2,4-Dimethoxybenzaldehyde->Imine Intermediate Condensation Benzylamine Benzylamine Benzylamine->Imine Intermediate N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Imine Intermediate->N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Reduction (e.g., NaBH(OAc)₃) Final Product (HCl salt) Final Product (HCl salt) N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine->Final Product (HCl salt) Salt Formation HCl HCl HCl->Final Product (HCl salt)

Caption: General synthetic scheme for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in this synthesis?

A1: The most common impurities can be categorized into three main groups:

  • Starting Material-Related Impurities:

    • Unreacted 2,4-dimethoxybenzaldehyde.

    • Unreacted benzylamine.

    • Impurities present in the starting materials themselves (e.g., oxidation or condensation by-products in commercial benzylamine).[1]

  • Process-Related Impurities (Side-Reactions):

    • Over-alkylation Product (Tertiary Amine): N,N-dibenzyl-1-(2,4-dimethoxyphenyl)methanamine. This is a common byproduct in reductive aminations involving primary amines.[2][3]

    • Aldehyde Reduction Product: 2,4-dimethoxybenzyl alcohol. This can form if the reducing agent is too harsh or if the reaction conditions are not optimized, leading to the direct reduction of the starting aldehyde.[4]

    • Bis-imine/Aminal Species: Complex adducts can form from the reaction of multiple aldehyde and amine molecules, especially under certain pH conditions.[4]

    • Bis(2,4-dimethoxybenzyl)amine: This can arise if 2,4-dimethoxybenzylamine is formed in situ and reacts with the starting aldehyde.

  • Degradation Products: Depending on the work-up and storage conditions, oxidation of the amine product can occur.

Q2: Which reducing agent is best for this reaction to minimize impurities?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[5][6] It is milder and more selective for the reduction of the iminium ion over the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[3][6] Using NaBH(OAc)₃ can significantly reduce the formation of the 2,4-dimethoxybenzyl alcohol impurity. If using NaBH₄, it is crucial to allow for complete imine formation before adding the reducing agent to minimize aldehyde reduction.[6]

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[7] You can spot the reaction mixture alongside the starting materials (2,4-dimethoxybenzaldehyde and benzylamine) on a silica gel plate. A suitable eluent system would be a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate), with a small amount of triethylamine to prevent streaking of the amine spots. The disappearance of the starting material spots and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[7]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of the Desired Product Incomplete reaction; Suboptimal reaction conditions; Product loss during work-up.Optimize Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction to completion. Monitor the reaction by TLC until the starting aldehyde is consumed.[7] Work-up Procedure: During aqueous work-up, ensure the pH is appropriately adjusted to either acidic or basic to minimize the formation of emulsions and facilitate clean separation of the organic layer containing the free amine.
High Levels of Unreacted 2,4-Dimethoxybenzaldehyde Insufficient reaction time; Inactive reducing agent; Incomplete imine formation.Extend Reaction Time: Continue to monitor the reaction by TLC until the aldehyde spot is no longer visible. Check Reducing Agent: Use a fresh batch of the reducing agent. NaBH(OAc)₃ is moisture-sensitive. Promote Imine Formation: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine intermediate.[5]
Significant Amount of Tertiary Amine Impurity (Over-alkylation) The secondary amine product is more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.[3][8]Control Stoichiometry: Use a slight excess of the primary amine (benzylamine) relative to the aldehyde. This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product. Slow Addition of Aldehyde: Adding the aldehyde slowly to a solution of the amine can help to maintain a low concentration of the aldehyde, disfavoring the second alkylation step.
Presence of 2,4-Dimethoxybenzyl Alcohol The reducing agent is reducing the starting aldehyde before imine formation.Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[6][9] Two-Step Procedure: If using NaBH₄, first allow the aldehyde and amine to stir for a period to ensure imine formation is complete before adding the reducing agent.[10]
Difficulty in Purifying the Final Product Impurities have similar polarity to the desired product.Optimize Chromatography: Use a gradient elution on your silica gel column to improve separation. A solvent system of hexane/ethyl acetate with a small percentage of triethylamine is a good starting point. Convert to Salt and Recrystallize: Convert the crude free amine to its hydrochloride salt and purify by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexane).

IV. Analytical Protocols

Accurate assessment of purity is crucial. Below are recommended starting protocols for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for quantifying the purity of the final product and detecting non-volatile impurities.

Parameter Recommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of the product and by-products.

Parameter Recommended Condition
Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 amu

Sample Preparation: The free amine can be directly injected after dissolving in a suitable solvent like dichloromethane or ethyl acetate. For the hydrochloride salt, a derivatization step (e.g., silylation) or conversion to the free base may be necessary for good chromatographic performance.

Expected Fragmentation: The EI-MS spectrum of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine is expected to show a prominent iminium ion fragment resulting from cleavage of the benzylic C-N bond.[11][12]

V. Impurity Formation Pathways

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aldehyde 2,4-Dimethoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Benzylamine Alcohol Aldehyde Reduction (Alcohol) Aldehyde->Alcohol Direct Reduction Primary_Amine Benzylamine Secondary_Amine Desired Product (Secondary Amine) Imine->Secondary_Amine Reduction Tertiary_Amine Over-alkylation (Tertiary Amine) Secondary_Amine->Tertiary_Amine + Aldehyde, then Reduction

Sources

Technical Support Center: Optimizing the Synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important amine. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The primary and most efficient method for synthesizing N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine is through the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This reaction proceeds via the formation of an intermediate imine (or more accurately, an iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine. The final step involves converting the free amine to its hydrochloride salt for improved stability and handling.[1][2][3][4]

The overall reaction is as follows:

2,4-Dimethoxybenzaldehyde + Benzylamine --(Reducing Agent)--> N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine --(HCl)--> this compound

While seemingly straightforward, this synthesis is prone to several issues that can significantly impact the final yield and purity. This guide will address these challenges systematically.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My final yield of this compound is consistently low (<40%), or I've isolated no product at all. What are the likely causes?

A: Low or no yield is the most common issue and can stem from several factors related to the two key stages of the reaction: imine formation and reduction.

1. Inefficient Imine Formation:

  • Cause: The equilibrium between the aldehyde/amine reactants and the imine intermediate may not favor the product.[4] Water is a byproduct of imine formation, and its presence can push the equilibrium back towards the starting materials.

  • Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC) before and after adding the reducing agent.[5] If you see significant amounts of unreacted 2,4-dimethoxybenzaldehyde after several hours (before reduction), imine formation is likely the bottleneck.

  • Solutions:

    • Water Removal: Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), in the reaction mixture to sequester the water formed.[6]

    • Acid Catalysis: The formation of the imine is catalyzed by mild acid (optimally pH 4-5).[2][3][7] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. A common choice is a catalytic amount of acetic acid.[8] Be cautious, as too much acid will protonate the benzylamine, rendering it non-nucleophilic.[3]

2. Ineffective Reduction of the Imine:

  • Cause: The chosen reducing agent may be inappropriate, degraded, or added under suboptimal conditions. The iminium ion is the species that is most readily reduced.

  • Diagnosis: If TLC analysis shows the disappearance of starting materials but no formation of the desired amine product (you may see a new spot for the imine), the reduction step is failing.

  • Solutions:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting aldehyde if added too early or if imine formation is slow.[9] A more selective and highly recommended reagent is Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) . STAB is less reactive towards aldehydes and ketones but is an excellent reductant for iminium ions.[4] It is also less sensitive to mildly acidic conditions required for imine formation.[3] Another option is sodium cyanoborohydride (NaBH₃CN), which is also selective for imines over carbonyls at a controlled pH.[2][3]

    • Reaction Conditions: Ensure the reducing agent is added after allowing sufficient time for imine formation. If using NaBH₄, it is best to form the imine first, then add the reductant.[8] With STAB, all components can often be mixed together in a "direct" or "one-pot" reductive amination.[10]

3. Reduction of Starting Aldehyde:

  • Cause: A strong or non-selective reducing agent like NaBH₄ can reduce the 2,4-dimethoxybenzaldehyde to 2,4-dimethoxybenzyl alcohol, a common byproduct that consumes starting material and complicates purification.[8]

  • Diagnosis: The presence of 2,4-dimethoxybenzyl alcohol can be confirmed by ¹H NMR or by comparing with a standard on TLC.

  • Solution: Switch to a milder, more selective reducing agent like STAB or NaBH₃CN.[3][4]

Below is a workflow to diagnose low-yield issues:

G start Low Yield Issue check_imine Monitor Imine Formation via TLC (Before adding reductant) start->check_imine aldehyde_present Significant Unreacted Aldehyde Present? check_imine->aldehyde_present imine_fail Problem: Inefficient Imine Formation aldehyde_present->imine_fail Yes reduction_step Monitor Reaction Post-Reduction aldehyde_present->reduction_step No add_acid Solution: Add catalytic AcOH (pH 4-5) imine_fail->add_acid add_drying Solution: Use Molecular Sieves or MgSO4 imine_fail->add_drying product_formed Product Formed? reduction_step->product_formed reduction_fail Problem: Ineffective Reduction product_formed->reduction_fail No success Yield Improved product_formed->success Yes change_reductant Solution: Switch to STAB or NaBH3CN reduction_fail->change_reductant check_reductant_quality Solution: Use fresh, high-quality reductant reduction_fail->check_reductant_quality side_product Problem: Aldehyde Reduction Side Product reduction_fail->side_product side_product->change_reductant

Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Impurities

Q: My final product is impure. Besides unreacted starting materials, what other side products should I be aware of?

A: Impurities can arise from side reactions involving the starting materials or the product itself.

1. Bis-alkylation of Benzylamine:

  • Cause: While less common in reductive amination than in direct alkylation with halides, it's possible for the newly formed secondary amine product to react with another molecule of the aldehyde, forming a tertiary amine.[3]

  • Diagnosis: This tertiary amine impurity will have a higher molecular weight and can be detected by LC-MS. Its ¹H NMR spectrum would lack the N-H proton and show signals for two 2,4-dimethoxybenzyl groups.

  • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine (benzylamine) relative to the aldehyde. This stoichiometry ensures the aldehyde is consumed before it can react significantly with the secondary amine product.

2. Aldehyde Self-Condensation:

  • Cause: Under certain conditions (especially basic), aldehydes can undergo self-condensation reactions.

  • Solution: Maintain mildly acidic to neutral reaction conditions. Using STAB, which is compatible with a weak acid like acetic acid, helps maintain the appropriate pH.[4]

3. Impurities from Starting Materials:

  • Cause: The purity of the initial 2,4-dimethoxybenzaldehyde and benzylamine is critical.[11][12] Impurities in these reagents will carry through the reaction. For example, benzylamine can be oxidized to benzaldehyde on prolonged storage.

  • Solution: Always use high-purity starting materials. If necessary, distill benzylamine and recrystallize 2,4-dimethoxybenzaldehyde before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of solvent for this reaction? A1: The choice of solvent depends on the reducing agent.

  • For NaBH(OAc)₃ (STAB) , chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent choices. They are aprotic and effectively dissolve the reactants and the STAB reagent.

  • For NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used. However, be aware that these solvents can react with the reducing agent over time.

  • For NaBH₃CN , methanol is a common solvent, often with the pH adjusted using acetic acid.[2]

Q2: How should I purify the final product? A2: Purification typically involves a multi-step process:

  • Workup: After the reaction is complete, it is quenched with an aqueous solution (e.g., saturated NaHCO₃ or water). The organic layer is separated.

  • Acid-Base Extraction: The crude product (free amine) is dissolved in an organic solvent (like ethyl acetate or DCM) and washed with a dilute acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with 1M NaOH) to a pH >10, and the free amine is re-extracted into an organic solvent.[13] This process effectively removes neutral impurities like the benzyl alcohol side product.

  • Crystallization of the Hydrochloride Salt: The purified free amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol), and a solution of HCl (e.g., HCl in ether or isopropanol) is added. The this compound salt will precipitate and can be collected by filtration.[14]

  • Column Chromatography: If significant impurities remain, flash column chromatography on silica gel can be performed on the free amine before salt formation.[15]

Q3: What are the optimal molar ratios of the reactants? A3: A good starting point is a near-equimolar ratio of the aldehyde and amine, with a slight excess of the reducing agent.

ReagentMolar EquivalentsRationale
2,4-Dimethoxybenzaldehyde1.0Limiting Reagent
Benzylamine1.0 - 1.2Slight excess can help drive imine formation and minimize side reactions with the product.[3]
NaBH(OAc)₃ (STAB)1.2 - 1.5Excess ensures complete reduction of the intermediate iminium ion.
Acetic Acid (catalyst)0.1 - 1.0Catalyzes imine formation. Can be used in larger amounts with STAB if needed.

Q4: How do I monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most effective method.[5] Use a mobile phase such as 30% ethyl acetate in hexanes. You should be able to visualize the spots for 2,4-dimethoxybenzaldehyde (starting material), benzylamine (can be tricky to see without specific stains), the imine intermediate, and the final amine product. Staining with potassium permanganate or ninhydrin can help visualize the amine-containing compounds.

Detailed Experimental Protocol (Optimized)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) for its high selectivity and efficiency in a one-pot procedure.

Materials:

  • 2,4-Dimethoxybenzaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2M HCl in Diethyl Ether

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous DCM.

  • Add benzylamine (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In portions, carefully add Sodium Triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • (Optional: Purification) Purify the crude amine via flash column chromatography on silica gel if necessary.

  • Dissolve the purified free amine in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid. Continue addition until no more precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Salt Formation A 1. Dissolve Aldehyde in anhydrous DCM B 2. Add Benzylamine & Acetic Acid A->B C 3. Stir 30-60 min (Imine Formation) B->C D 4. Add STAB in portions C->D E 5. Stir 12-24h at RT D->E F 6. Quench with aq. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Dry & Concentrate G->H I 9. (Optional) Column Chromatography H->I J 10. Dissolve Amine in Ether I->J K 11. Add HCl in Ether J->K L 12. Filter & Dry Product K->L

Caption: Optimized experimental workflow.

References

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic amine synthesis by amination (arylation). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure A. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • University of New Hampshire. (n.d.). Synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide Through Reductive Amination. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Prezi. (n.d.). Exp 13B: Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with this synthesis. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

The synthesis is achieved via a reductive amination reaction, a cornerstone of medicinal chemistry for its efficiency in forming C-N bonds.[1] This process involves the condensation of an aldehyde (2,4-dimethoxybenzaldehyde) with a primary amine (benzylamine) to form an intermediate imine, which is subsequently reduced to the target secondary amine. The final step involves the formation of the hydrochloride salt to improve stability and handling.

Experimental Protocol & Workflow

This section details a reliable, step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, with integrated checkpoints for reaction monitoring.

Overall Synthesis Workflow

The process can be visualized as a three-stage workflow: Imine Formation, Reduction, and Salt Formation/Isolation.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation & Isolation A 2,4-Dimethoxybenzaldehyde Imine Intermediate Imine (in situ) A->Imine B Benzylamine B->Imine C Solvent (e.g., Methanol) C->Imine Amine N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine (Free Base) Imine->Amine Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Amine Product Final Product: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl Amine->Product Protonation HCl HCl in Ether/Dioxane HCl->Product

Caption: Overall workflow for the synthesis.

Reagents and Stoichiometry

Proper stoichiometry is critical. Using a slight excess of the amine can help drive the imine formation to completion, but a large excess can complicate purification.

ReagentMolar Eq.MW ( g/mol )Purpose
2,4-Dimethoxybenzaldehyde1.0166.17Aldehyde source
Benzylamine1.0 - 1.1107.15Amine source
Sodium Borohydride (NaBH₄)1.2 - 1.537.83Reducing agent
Methanol (MeOH)-32.04Solvent
Hydrochloric Acid (in Ether)1.1 - 1.236.46Salt formation
Step-by-Step Procedure
  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethoxybenzaldehyde (1.0 eq) and methanol.

    • Stir until the aldehyde is fully dissolved.

    • Add benzylamine (1.05 eq) dropwise at room temperature.

    • Allow the mixture to stir for 1-2 hours. The formation of the imine is an equilibrium process; allowing sufficient time is crucial before adding the reducing agent.[2]

    • Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde spot.

  • Reduction to the Amine:

    • Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the borohydride reduction and to minimize the premature reduction of the starting aldehyde.[3]

    • Slowly add sodium borohydride (NaBH₄, 1.3 eq) portion-wise over 30 minutes. Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete disappearance of the intermediate imine.

  • Workup and Purification of the Free Base:

    • Quench the reaction by slowly adding water at 0 °C to decompose any excess NaBH₄.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine as an oil.[4]

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

    • The hydrochloride salt should precipitate as a white solid. If precipitation is slow, scratching the side of the flask or cooling may be necessary.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a direct question-and-answer format.

Q: My reaction yield is very low, or I recovered mostly starting materials. What went wrong?

A: This is a common issue often traced back to the initial imine formation step.

  • Cause 1: Incomplete Imine Formation. The formation of the imine from the aldehyde and amine is an equilibrium-controlled process that liberates water.[5][6] If this equilibrium is not sufficiently shifted towards the imine before the reducing agent is added, the reaction will not proceed efficiently.

    • Solution: Ensure you allow adequate time (at least 1-2 hours) for the aldehyde and amine to stir together before adding the NaBH₄.[2] For less reactive substrates, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial.[7]

  • Cause 2: pH is not optimal. Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[8][9] In a neutral solvent like methanol, the reaction relies on the intrinsic reactivity of the substrates.

    • Solution: Adding a catalytic amount of acetic acid (e.g., 1-5 mol%) can significantly accelerate imine formation.[10] However, be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[9]

  • Cause 3: Deactivated Reducing Agent. Sodium borohydride can decompose upon exposure to moisture.

    • Solution: Use freshly opened or properly stored NaBH₄. Ensure your solvent (methanol) is anhydrous.

Q: I have a significant amount of 2,4-dimethoxybenzyl alcohol as a byproduct. Why did this happen?

A: This indicates that the sodium borohydride preferentially reduced the starting aldehyde instead of the intermediate imine.

  • Cause: NaBH₄ is capable of reducing both aldehydes and imines.[2] If the reducing agent is added too quickly, at too high a concentration, or before the imine has had sufficient time to form, it will react with the more accessible aldehyde.

    • Solution 1: Add the NaBH₄ slowly and in portions at a reduced temperature (0 °C). This keeps the instantaneous concentration of the reducing agent low, allowing it to selectively react with the imine as it forms.

    • Solution 2: Allow more time for imine formation before adding the borohydride.

    • Solution 3 (Alternative Reagents): Consider using a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards aldehydes but readily reduce the protonated imine (iminium ion), offering much higher selectivity.[8][11]

Q: The final hydrochloride salt won't precipitate or forms an oil. How can I isolate my product?

A: This is often due to impurities preventing crystallization or using an inappropriate solvent.

  • Cause 1: Impurities. The crude amine free base may contain unreacted starting materials or byproducts that act as crystallization inhibitors.

    • Solution: Purify the crude amine free base using silica gel column chromatography before attempting the salt formation.[12] A gradient elution with hexane/ethyl acetate, often with a small amount of triethylamine (~1%) to prevent the amine from streaking on the silica, is effective.

  • Cause 2: Solvent Choice. The solvent used for precipitation must be one in which the hydrochloride salt is insoluble.

    • Solution: Diethyl ether is an excellent choice. If the product is slightly soluble, try other nonpolar solvents like a mixture of ether and hexane. Ensure the amine is fully dissolved before adding the HCl solution to avoid trapping impurities.

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination the preferred method for this synthesis?

A1: Reductive amination is a highly efficient and versatile one-pot method for forming substituted amines.[1][8] It avoids the major drawback of direct alkylation of amines with alkyl halides, which often leads to over-alkylation and the formation of tertiary amines and quaternary ammonium salts, resulting in low yields and difficult purification.[8]

Q2: Can I use sodium triacetoxyborohydride (NaBH(OAc)₃) instead of NaBH₄? What are the advantages?

A2: Yes, and in many cases, it is the superior reagent. NaBH(OAc)₃, also known as STAB, is a milder and more selective reducing agent.[13] Its primary advantage is that it does not readily reduce aldehydes or ketones but is highly effective at reducing the iminium ion intermediate.[11] This allows for a true one-pot reaction where all reagents (aldehyde, amine, and reducing agent) can be mixed from the start without the risk of reducing the starting aldehyde. It also tolerates a wider range of functional groups.[13] The main disadvantage is its higher cost and sensitivity to water.[2]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should be able to identify characteristic peaks for the aromatic protons, the methoxy groups, the benzylic CH₂ groups, and the N-H proton (which may be broad or exchange with D₂O).[12]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid like the hydrochloride salt.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices are required.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and quench carefully.

  • Solvents: Methanol, diethyl ether, and ethyl acetate are flammable. Work in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

Reaction Mechanism Overview

The reaction proceeds in two main steps: nucleophilic addition to form an imine, followed by hydride reduction.

ReactionMechanism Start Aldehyde + Amine Intermediate1 Hemiaminal Start->Intermediate1 Nucleophilic Addition Intermediate2 Iminium Ion Intermediate1->Intermediate2 Protonation & -H2O Imine Imine Intermediate2->Imine Deprotonation Product Final Amine Imine->Product Hydride Reduction (from NaBH4)

Caption: Simplified mechanism of reductive amination.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2019, August 6). Sodium Borohydride in Reactions of Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Study.com. (n.d.). Are there any problem/obstacles in imine synthesis in general such as imine instability? Explain. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2020, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Supporting Information. (n.d.). General procedure A. Purification by silica gel column chromatography. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Reddit. (2022, February 13). What's wrong with my reductive amination? I barely got any product. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • GalChimia. (2014, October 16). A New Way to Amines. [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

stability issues of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. The stability of this compound in solution is critical for generating reproducible and reliable experimental results. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common stability issues encountered in the laboratory. Our goal is to empower users with the scientific understanding and practical tools necessary to mitigate degradation and ensure the integrity of their work.

Troubleshooting Guide: Diagnosing and Resolving Solution Instability

This section is designed to help you identify and solve specific issues observed during your experiments.

Issue 1: My solution has developed a yellow tint and/or a precipitate has formed.
  • Symptom: A freshly prepared, clear, and colorless solution of this compound becomes pale yellow or cloudy, or a solid precipitate forms after a short period (hours to days) at room temperature or even refrigerated.

  • Potential Causes:

    • Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal ions in the solvent. This process often leads to the formation of colored chromophores. The benzylamine moiety is a potential site for such reactions.[1]

    • pH Shift & Hydrolysis: The compound is a hydrochloride salt, implying it is most stable in a slightly acidic aqueous solution.[2][3] If the solvent is not adequately buffered or is alkaline, the free base form of the amine may be generated. The free base can be less soluble than the hydrochloride salt, causing it to precipitate. Furthermore, extreme pH conditions can catalyze hydrolysis, particularly at the methoxy groups or the benzylic C-N bond.

    • Solvent Impurities: The presence of reactive impurities in the solvent (e.g., peroxides in older ethers or aldehydes in alcohols) can initiate degradation cascades.

  • Recommended Actions:

    • pH Control: Ensure the pH of your aqueous solution is in the weakly acidic range (pH 3-6).[3] Use high-purity water (Type I) and consider using a buffer system (e.g., citrate or acetate buffer) if the experimental conditions permit and do not interfere with downstream applications.

    • Minimize Oxidation: Prepare solutions using deoxygenated solvents by sparging with an inert gas (nitrogen or argon) for 15-20 minutes prior to use. Store the final solution under an inert atmosphere in amber vials to protect from both oxygen and light.[4]

    • Solvent Purity: Always use fresh, high-purity, HPLC-grade or equivalent solvents.

    • Filtration: If a precipitate is observed, it may be a degradant or the less soluble free base. The solution should not be used. Prepare a fresh solution following the preventative steps above.

Issue 2: I am observing a progressive loss of compound potency or inconsistent biological/analytical results.
  • Symptom: Over the course of an experiment or when using a stock solution prepared days earlier, the measured concentration decreases, or the observed effect (e.g., in a cell-based assay) is weaker than expected.

  • Potential Causes:

    • Chemical Degradation: This is the most likely cause. The molecule is degrading in the solution, reducing the concentration of the active parent compound. The rate of degradation is influenced by temperature, pH, light, and the solvent matrix.[4][5]

    • Adsorption: The compound may adsorb to the surface of storage containers, especially certain types of plastics. This is more common with low-concentration solutions.

  • Recommended Actions:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment, particularly for sensitive applications.

    • Optimize Storage: If a stock solution must be stored, keep it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] Store in amber glass vials to minimize light exposure and prevent adsorption to plastic.

    • Perform a Stability Check: Quantify the compound's concentration via a stability-indicating method like HPLC-UV immediately after preparation and again at the time of use to determine if significant degradation has occurred. A degradation of 5-20% is often considered significant in forced degradation studies.[6]

Issue 3: My HPLC/LC-MS analysis shows new, unidentified peaks appearing over time.
  • Symptom: When analyzing a solution that is not freshly prepared, the chromatogram shows the main peak for this compound decreasing in area while one or more new peaks emerge and grow over time.

  • Potential Causes:

    • Formation of Degradation Products: These new peaks are the chemical products of hydrolysis, oxidation, or other degradation reactions. A likely degradation pathway for benzylamines involves oxidation and subsequent hydrolysis of the resulting imine to form an aldehyde (e.g., 2,4-dimethoxybenzaldehyde) and a primary amine (benzylamine).[1]

  • Recommended Actions:

    • Characterize Degradants: If identifying the degradation products is necessary for your research, techniques like LC-MS/MS and NMR spectroscopy can be used for structural elucidation.[7][8]

    • Implement a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products. This is crucial for accurately quantifying the stability of the drug substance.[9][10]

    • Conduct Forced Degradation Studies: To proactively identify potential degradants, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation, which helps in method development and understanding degradation pathways.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of this compound? A1: For maximum stability, dissolve the compound in a slightly acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0) or in a high-purity organic solvent like DMSO or methanol. For aqueous solutions, using deoxygenated water is recommended. Store stock solutions in small, single-use aliquots in amber glass vials at -20°C or below. Avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that cause this compound to degrade in solution? A2: The main factors are exposure to high pH (alkaline conditions), oxygen (oxidation), light (photodegradation), and elevated temperatures.[4][5] The hydrochloride salt form suggests it is more stable under acidic to neutral pH conditions.

FactorInfluence on StabilityMitigation Strategy
pH High stability in acidic pH (3-6).[3] Potential for hydrolysis and free base precipitation at pH > 7.Use buffered, slightly acidic solutions. Avoid alkaline conditions.
Light Aromatic compounds are often photosensitive.[4] Photons can provide the energy to initiate degradation reactions.Store solutions in amber vials or protect from light with aluminum foil.
Temperature Higher temperatures accelerate the rate of all chemical reactions, including degradation.[12]Prepare and handle solutions at room temperature or on ice. Store long-term at ≤ -20°C.
Oxygen The amine moiety is susceptible to oxidation.[1]Use deoxygenated solvents. Store solutions under an inert atmosphere (N₂ or Ar).

Q3: What are the likely degradation products I might see? A3: Based on the chemistry of related benzylamines, a primary degradation pathway involves the C-N bond.[1] Oxidation of the amine followed by hydrolysis can cleave this bond, potentially yielding 2,4-dimethoxybenzaldehyde and benzylamine as primary degradants. Further reactions could lead to other related byproducts.

Q4: Can I use plastic tubes or plates to store my solutions? A4: For short-term use during an experiment, high-quality polypropylene tubes are generally acceptable. However, for long-term storage (more than a few hours), glass is strongly recommended to prevent potential adsorption of the compound to the plastic surface and to avoid leaching of plasticizers into your solution.

Experimental Protocols & Visualizations

Protocol 1: Preparation and Storage of a Stable Stock Solution (10 mM)
  • Pre-calculation: Determine the mass of this compound (MW: 293.79 g/mol ) required for your desired volume and concentration.

  • Solvent Preparation: Use HPLC-grade DMSO. If an aqueous buffer is required, prepare it with Type I water and adjust the pH to ~5.0. If using an aqueous solvent, sparge with dry nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Dissolution: Accurately weigh the compound in a sterile amber glass vial. Add the chosen solvent to achieve the final concentration. Mix gently by vortexing or sonicating in a water bath for 2-3 minutes until fully dissolved.

  • Aliquoting & Storage: Dispense the stock solution into single-use, amber glass or high-quality polypropylene micro-vials. Purge the headspace of each vial with nitrogen gas before sealing.

  • Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and solvent. Immediately store at -20°C or -80°C.

Protocol 2: Outline for a Forced Degradation Study

This protocol helps identify potential degradants and establish a stability-indicating analytical method.[6][9]

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix stock with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber.

  • Time Points: Collect samples from each condition at intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by HPLC-UV/DAD or LC-MS.

  • Evaluation: Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound. Aim for 5-20% degradation to ensure that the primary degradation products are generated without over-stressing the molecule.[6]

Diagrams

G cluster_0 Troubleshooting Workflow start Observation: Solution Instability (Color, Precipitate, Low Potency) q1 Is the solution colored or cloudy? start->q1 c1 Potential Cause: Oxidation / Precipitation q1->c1 Yes q2 Are results inconsistent or weak? q1->q2 No a1 Action: Use deoxygenated solvent, check pH, use amber vials. c1->a1 end Problem Resolved a1->end c2 Potential Cause: Chemical Degradation q2->c2 Yes q3 Are there new peaks in HPLC/LC-MS? q2->q3 No a2 Action: Prepare fresh solution, store at -20°C in aliquots. c2->a2 a2->end c3 Potential Cause: Formation of Degradants q3->c3 Yes a3 Action: Run forced degradation, use stability-indicating method. c3->a3 a3->end

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Hypothetical Degradation Pathway parent N-Benzyl-1-(2,4-dimethoxyphenyl) methanamine hydrochloride intermediate Imine Intermediate (via Oxidation) parent->intermediate [O] product1 2,4-Dimethoxybenzaldehyde intermediate->product1 product2 Benzylamine intermediate->product2 hydrolysis + H₂O (Hydrolysis) stress Stress Conditions (O₂, High pH, Light, Heat) stress->parent hydrolysis->product1 hydrolysis->product2

Caption: A probable degradation pathway.

References

  • lookchem. 2,4-Dimethoxybenzylamine hydrochloride Safety Data Sheets(SDS). [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. [Link]

  • Solubility of Things. Methylamine hydrochloride. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]

  • Kumar, V., & Singh, A. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Vignaduzzo, S. E., & Kaufman, T. S. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Ledesma, N., et al. (2018). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry. [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis. [Link]

  • ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. [Link]

  • Kong, F., et al. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Molecules. [Link]

  • Chemsrc.com. This compound Price. [Link]

  • PubChem. 2,4-Dimethoxybenzylamine. [Link]

  • Cherniy, V. A., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy | Request PDF. [Link]

  • Qamar, S., et al. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. ResearchGate. [Link]

  • Wang, Y., et al. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Pest Management Science. [Link]

Sources

removing unreacted starting materials from N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound, specifically focusing on the removal of unreacted starting materials.

Introduction

The synthesis of this compound is typically achieved through the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine.[1][2] While this is a robust reaction, the final product is often contaminated with unreacted starting materials. This guide provides detailed protocols and the scientific rationale behind them to help you obtain a highly pure product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound is contaminated with unreacted 2,4-dimethoxybenzaldehyde. How can I remove it?

A1: The most effective method to remove unreacted 2,4-dimethoxybenzaldehyde is through an acid-base extraction, followed by recrystallization. The aldehyde is a neutral compound, while your desired product is a basic amine that can be protonated to form a water-soluble salt.[3]

Underlying Principle: This separation leverages the difference in the acid-base properties of the amine product and the aldehyde starting material. By treating the reaction mixture with an acid, the basic amine is converted to its hydrochloride salt, which is soluble in the aqueous phase. The neutral aldehyde remains in the organic phase and can be physically separated.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. The N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine will react to form its hydrochloride salt and move into the aqueous layer. The unreacted 2,4-dimethoxybenzaldehyde will remain in the organic layer.

  • Separation: Carefully separate the two layers. The top layer will be the organic phase containing the aldehyde, and the bottom layer will be the aqueous phase containing your desired product as the hydrochloride salt.

  • Back Extraction (Optional but Recommended): To maximize yield, you can wash the organic layer again with a fresh portion of 1M HCl to extract any remaining product.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as a 2M sodium hydroxide (NaOH) solution, with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oil.

  • Extraction of Free Amine: Extract the free amine from the aqueous layer with a fresh portion of a water-immiscible organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free amine.

  • Formation of Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the pure this compound.[4]

Visual Workflow for Acid-Base Extraction:

AcidBaseExtraction cluster_0 Initial State cluster_1 Extraction cluster_2 Organic Phase cluster_3 Aqueous Phase cluster_4 Final Product Crude Crude Product (Amine + Aldehyde) in Organic Solvent Wash Wash with 1M HCl Crude->Wash Separate Separate Layers Wash->Separate Organic Organic Layer: Unreacted Aldehyde Separate->Organic Discard or Wash Again Aqueous Aqueous Layer: Amine Hydrochloride Separate->Aqueous Basify Add NaOH (aq) Aqueous->Basify Extract Extract with Organic Solvent Basify->Extract PureAmine Pure Free Amine in Organic Solvent Extract->PureAmine ConvertToSalt Add HCl PureAmine->ConvertToSalt FinalProduct Pure Amine HCl (Precipitate) ConvertToSalt->FinalProduct

Caption: Workflow for removing unreacted aldehyde via acid-base extraction.

Q2: I have residual benzylamine in my this compound. How can I remove it?

A2: Removing unreacted benzylamine can be achieved through several methods, including vacuum distillation of the free base or careful recrystallization of the hydrochloride salt.

Method 1: Vacuum Distillation (for the free base)

Underlying Principle: Benzylamine has a significantly lower boiling point (185 °C at atmospheric pressure) than the desired product.[5] By converting your product to the free base and performing a vacuum distillation, you can selectively remove the more volatile benzylamine.

Step-by-Step Protocol:

  • Convert to Free Base: If your product is in the hydrochloride salt form, first convert it to the free base as described in A1 (steps 5-7).

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Carefully heat the crude free amine under reduced pressure. The benzylamine will distill first.[6]

  • Product Collection: After the benzylamine has been removed, the pure N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine free base can be distilled at a higher temperature or left as the residue, depending on its thermal stability.

  • Convert to Hydrochloride Salt: Convert the purified free base back to the hydrochloride salt as described in A1 (step 8).

Method 2: Recrystallization of the Hydrochloride Salt

Underlying Principle: The hydrochloride salts of benzylamine and your desired product will likely have different solubilities in a given solvent system.[4] By carefully selecting a solvent, you can selectively crystallize your product, leaving the more soluble benzylamine hydrochloride in the mother liquor.

Step-by-Step Protocol:

  • Solvent Selection: A good starting point for recrystallization of amine hydrochlorides is an alcohol like isopropanol or ethanol.[7] You are looking for a solvent in which your product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent.

  • Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization of the pure this compound.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q3: After purification, my this compound is off-color. What could be the cause and how can I fix it?

A3: An off-color product can be due to trace impurities or degradation products. Treatment with activated charcoal during recrystallization can often resolve this issue.

Underlying Principle: Activated charcoal has a high surface area and can adsorb colored impurities from a solution.

Step-by-Step Protocol:

  • Dissolve the Crude Product: Dissolve the crude hydrochloride salt in a suitable hot solvent for recrystallization.

  • Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

  • Isolation and Drying: Collect and dry the pure, colorless crystals as previously described.

Data Summary Table

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 293.79[8]N/AN/ASoluble in water (as salt)[4]
2,4-Dimethoxybenzaldehyde 166.17[9]165 (at 10 mmHg)[10]67-69[10]Insoluble in water[10]
Benzylamine 107.15[11]185[5]10[11]Moderately soluble in water[12]

References

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). Google Cloud.
  • Benzylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Benzylamine. (2025, February 12). In Sciencemadness Wiki. Retrieved from [Link]

  • Benzylamine. (n.d.). The Merck Index Online.
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  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? (2016, April 14). ResearchGate. Retrieved from [Link]

  • 2,4-Dimethoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

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  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws. Retrieved from [Link]

  • Benzylamine via the delepine reaction. (2016, November 19). Sciencemadness.org. Retrieved from [Link]

  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
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  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

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  • For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? (2020, October 3). Quora. Retrieved from [Link]

  • Preparation of benzylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine. (n.d.). Google Patents.
  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
  • CAS No : 83304-60-3 | Product Name : N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 3,4-Dihexyloxybenzaldehyde (2a). (n.d.). [Journal Name]. Retrieved from [Link]

  • 83304-59-0 this compound. (n.d.). WINWIN. Retrieved from [Link]

  • US5100477A - Decontamination of toxic chemical agents. (n.d.). Google Patents.

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Technical Support Center: Purification of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical synthesis and materials science. Achieving high purity of this compound is critical, as residual impurities can significantly impact downstream reactions, biological activity, and material properties. The synthesis, typically via reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine, can introduce a variety of process-related impurities that present unique purification challenges.[1][2][3]

This guide provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during the purification of this specific molecule. The principles and techniques discussed are grounded in established organic chemistry and are broadly applicable to analogous secondary amine hydrochlorides.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is largely dependent on the synthetic route. Assuming a standard reductive amination pathway, common impurities include:

  • Unreacted Starting Materials: 2,4-dimethoxybenzaldehyde and benzylamine.

  • Reductant Byproducts: Borate salts (if using NaBH₄ or NaBH₃CN) or other reagent-derived impurities.[1][4]

  • Over-alkylation Products: Small amounts of the tertiary amine, N,N-dibenzyl-1-(2,4-dimethoxyphenyl)methanamine.

  • Aldehyde Reduction Product: (2,4-dimethoxyphenyl)methanol, formed by the reduction of the starting aldehyde.[3]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., methanol, dichloromethane, diethyl ether).

Q2: My final product is a sticky, off-white oil or gum instead of a crystalline solid. What causes this?

A2: This is a very common issue known as "oiling out" and can be attributed to several factors:

  • Presence of Impurities: Even small amounts of unreacted starting materials or solvent can act as a eutectic contaminant, depressing the melting point and preventing crystallization.

  • Hygroscopic Nature: Amine hydrochlorides can be hygroscopic, absorbing atmospheric moisture to become oily.[5]

  • Incorrect Stoichiometry: An excess of the free base or residual acid can inhibit proper salt formation and crystallization.

  • Rapid Precipitation: Adding the acid or anti-solvent too quickly can cause the product to crash out of solution as an amorphous solid or oil rather than forming an ordered crystal lattice.[6]

Q3: Why is it important to convert the amine to its hydrochloride salt for purification and storage?

A3: Converting the free base amine to its hydrochloride salt offers several advantages:

  • Enhanced Crystallinity: Salts often have higher melting points and are more crystalline than their corresponding free bases, making them easier to purify by recrystallization.[6]

  • Improved Stability: The nitrogen lone pair in the free base is susceptible to air oxidation, leading to discoloration (often turning yellow or brown) over time. In the salt form, this lone pair is protonated, significantly increasing the compound's stability and shelf-life.[5]

  • Modified Solubility: The salt form is typically soluble in polar solvents (like water or alcohols) and insoluble in non-polar organic solvents (like hexanes or diethyl ether). This differential solubility is exploited during purification to wash away non-polar impurities.[7]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides a logical, step-by-step approach to resolving the underlying issues.

Problem 1: Low Yield After Hydrochloride Salt Formation and Precipitation
Symptom Potential Cause(s) Recommended Actions & Scientific Rationale
Significant material loss during precipitation/filtration. 1. Product is too soluble in the chosen solvent system. 2. Incomplete salt formation. 3. Precipitation was not given enough time or a low enough temperature. Action 1: Optimize Anti-Solvent. The goal is to find a solvent in which the hydrochloride salt is highly insoluble. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. Perform small-scale solubility tests before committing the bulk of your material.[8][9]Action 2: Ensure Complete Protonation. Use a slight excess (1.05-1.1 equivalents) of HCl. The HCl can be a solution in a solvent like dioxane or isopropanol to ensure controlled addition. Incomplete protonation leaves some of the more soluble free base in solution.[10]Action 3: Maximize Precipitation. After adding the anti-solvent, stir the slurry at room temperature for at least 1-2 hours, then cool in an ice bath (0-5 °C) for another hour before filtering. This maximizes the recovery of the crystalline product.
No precipitate forms upon addition of HCl. 1. Crude material is too dilute. 2. Incorrect solvent for precipitation. Action 1: Concentrate the Solution. Before adding HCl, ensure your free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate).Action 2: Add HCl then an Anti-Solvent. Add the HCl solution first to form the salt in solution, then slowly add a non-polar anti-solvent like diethyl ether until the solution becomes persistently cloudy. This induces nucleation and precipitation.[10]
Problem 2: Product Fails to Crystallize ("Oiling Out")

G start Symptom: Product is an Oil or Gum cause1 Possible Cause 1: Residual Solvent / Water start->cause1 cause2 Possible Cause 2: Inhibitory Impurities start->cause2 cause3 Possible Cause 3: Rapid Precipitation start->cause3 sol1 Solution: Dry Rigorously - Co-evaporate with toluene - Dry under high vacuum cause1->sol1 sol2 Solution: Trituration - Suspend oil in non-polar solvent - Stir/sonicate to induce crystallization cause2->sol2 sol3 Solution: Re-dissolve & Precipitate Slowly - Warm to re-dissolve - Cool slowly to room temp, then ice bath cause3->sol3

Detailed Explanation & Protocol for Trituration:

Trituration is a technique used to induce crystallization of an oil or amorphous solid. It works by repeatedly washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This process removes the crystallization-inhibiting impurities and provides mechanical agitation to encourage crystal lattice formation.

Protocol:

  • Place the oily product in a flask.

  • Add a small volume of a non-polar solvent (e.g., cold diethyl ether, hexanes, or ethyl acetate). The oil should not dissolve.

  • Using a spatula or glass rod, vigorously scratch and stir the oil in the solvent. Sonication in an ultrasonic bath can also be highly effective.

  • Continue for 10-20 minutes. Often, the oil will transform into a fine, free-flowing solid.

  • Filter the solid, wash with a fresh portion of the cold solvent, and dry under vacuum.

Problem 3: Persistent Impurities Detected by HPLC or NMR After Recrystallization
Impurity Type Potential Cause Recommended Purification Strategy
Non-polar impurities (e.g., unreacted benzaldehyde, benzylamine, dibenzylamine)Co-precipitation with the product; insufficient washing.Strategy 1: Liquid-Liquid Extraction. Before salt formation, dissolve the crude free base in a solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, then with a dilute base (e.g., sat. NaHCO₃) to remove acidic impurities and the aldehyde.[11]Strategy 2: Salt Wash. After precipitating the hydrochloride salt, wash the filtered solid thoroughly with a solvent like diethyl ether or ethyl acetate. These non-polar impurities are highly soluble in these solvents while the salt is not.[12]
Polar impurities (e.g., (2,4-dimethoxyphenyl)methanol)The impurity has similar solubility to the product in the recrystallization solvent.Strategy 1: Recrystallization Solvent Screening. The key is finding a solvent system that maximizes the solubility difference. A good starting point is a binary system like Isopropanol/Diethyl Ether or Ethanol/Ethyl Acetate. Dissolve the crude salt in a minimal amount of the hot polar solvent and slowly add the less polar anti-solvent until turbidity appears, then cool slowly. Strategy 2: Flash Column Chromatography (Free Base). If recrystallization fails, convert the salt back to the free base using a base (e.g., NaOH or NaHCO₃ solution) and extract with an organic solvent.[11] Purify the free base via column chromatography. Basic compounds can streak on silica gel[13]; therefore, it is often necessary to pre-treat the silica with triethylamine or use an amine-functionalized stationary phase.[13][14][15] After chromatography, combine the pure fractions, evaporate the solvent, and re-form the hydrochloride salt.

Detailed Experimental Protocols

Protocol 1: Conversion of Free Base to Hydrochloride Salt & Recrystallization

G

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine free base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate at room temperature.

  • Acidification: While stirring, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M in dioxane) dropwise. Monitor the pH of the solution using pH paper; continue adding acid until the solution is acidic (pH ~2-3).

  • Precipitation: The hydrochloride salt will likely begin to precipitate. To ensure maximum recovery, slowly add a non-polar anti-solvent such as diethyl ether or MTBE with vigorous stirring until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature, then cool in an ice bath for 30-60 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether to remove any soluble non-polar impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., isopropanol, ethanol) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under high vacuum.

Protocol 2: Purification via Flash Column Chromatography (as Free Base)
  • Liberate Free Base: Dissolve the crude hydrochloride salt in water and basify to pH >10 with 2M NaOH solution. Extract the aqueous layer 3 times with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Prepare Column: Prepare a silica gel column. To prevent streaking, the mobile phase should be modified with a small amount of triethylamine (~0.5-1%). A common mobile phase system for benzylamines is a gradient of ethyl acetate in hexanes (e.g., 5% to 50% EtOAc in Hexanes + 0.5% Et₃N).[13][14]

  • Load and Elute: Dissolve the crude free base in a minimum amount of DCM and load it onto the column. Elute with the chosen mobile phase, collecting fractions.

  • Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Isolate and Convert: Evaporate the solvent from the combined pure fractions. The resulting pure oil is the free base, which can then be converted to the hydrochloride salt as described in Protocol 1 .

References

Technical Support Center: Storage and Stability of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and prevent the degradation of this compound during storage. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a dry, well-ventilated place.[1][2] Some suppliers recommend refrigeration at -20°C for optimal preservation, especially for long-term storage.[3] The key is to minimize exposure to moisture, air, and light.

Q2: Why is it important to store the compound in a "tightly closed" or "sealed" container?

A2: this compound, like many amine salts, can be hygroscopic, meaning it can absorb moisture from the atmosphere.[4] This moisture can facilitate hydrolysis and other degradation pathways. Furthermore, exposure to atmospheric carbon dioxide can lead to the formation of carbonate salts.[5] A tightly sealed container prevents the ingress of moisture and atmospheric gases, thereby preserving the compound's purity.[4]

Q3: The Safety Data Sheet (SDS) mentions storing it at "room temperature," while other sources suggest -20°C. Which is correct?

A3: The appropriate storage temperature can depend on the intended duration of storage and the purity requirements of your application. For short-term storage, "room temperature" in a desiccated environment is generally acceptable.[6] However, for long-term stability and to minimize the risk of any potential degradation, storing at -20°C is a more conservative and recommended approach.[3] Always refer to the specific supplier's recommendation as a primary guide.

Q4: Is this compound sensitive to light?

II. Troubleshooting Guide: Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to the degradation of this compound.

Q5: I've observed a change in the color of my stored compound (e.g., from white to off-white or yellowish). What could be the cause?

A5: A change in color is often an indicator of chemical degradation. The most likely culprits are oxidation and/or the formation of imines, which can further degrade to aldehydes.[5] Amines are susceptible to oxidation, which can be accelerated by exposure to air and light.[7][8] The formation of these chromophoric (color-producing) impurities can lead to the observed color change.

Q6: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks that were not present when the compound was fresh. What are these impurities likely to be?

A6: The appearance of new peaks in your analytical chromatogram strongly suggests degradation. Based on the structure of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine, potential degradation products could include:

  • Oxidation Products: N-oxides and hydroxylamines can form through oxidative degradation.[7]

  • Hydrolysis Products: Although less likely for the hydrochloride salt in a dry state, the presence of moisture can lead to the formation of the free base, which may have different chromatographic behavior.

  • De-benzylation Products: Cleavage of the N-benzyl bond could lead to the formation of 1-(2,4-dimethoxyphenyl)methanamine.

  • Aldehydes and Lower Order Amines: Degradation can involve the formation of an imine, which then hydrolyzes to an aldehyde (like benzaldehyde) and a lower-order amine.[9]

A summary of potential degradation pathways is illustrated below.

G cluster_main N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl cluster_stressors Stress Factors cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Compound N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl Oxidation Oxidation Hydrolysis Hydrolysis De-benzylation De-benzylation Light Light Light->Oxidation Heat Heat Heat->Oxidation Oxygen Oxygen Oxygen->Oxidation Moisture Moisture Moisture->Hydrolysis N-Oxide N-Oxide Oxidation->N-Oxide Aldehydes Aldehydes Oxidation->Aldehydes Lower Order Amines Lower Order Amines Oxidation->Lower Order Amines Free Base Free Base Hydrolysis->Free Base De-benzylated Amine De-benzylated Amine De-benzylation->De-benzylated Amine

Caption: Potential degradation pathways of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl.

Q7: I suspect my compound has degraded. How can I confirm this and quantify the extent of degradation?

A7: A stability-indicating analytical method is required to confirm and quantify degradation. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for this purpose.[10] By comparing a chromatogram of your stored sample to a reference standard or a sample from a freshly opened container, you can identify and quantify the degradation products. Forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, oxidation, heat, and light, can help in identifying potential degradation products and validating the analytical method.[8][11]

Q8: What steps can I take to mitigate degradation if I have to handle the compound outside of ideal storage conditions?

A8: When handling the compound outside of its ideal storage environment, it is important to minimize the duration of exposure to adverse conditions.

  • Work in an inert atmosphere: If possible, handle the compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Use a desiccator: When weighing or preparing solutions, do so in a low-humidity environment. A desiccator can be used for short-term storage of the container once it has been opened.

  • Protect from light: Use amber glassware or cover your containers and reaction vessels with aluminum foil to protect the compound from light.

III. Recommended Analytical Protocol for Stability Assessment

This section provides a general protocol for assessing the stability of this compound using HPLC. This method should be validated for your specific instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

  • Sample of stored this compound

  • Volumetric flasks and pipettes

  • HPLC-grade solvents

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the stored sample in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is recommended to ensure the separation of all potential impurities. A starting point could be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm and 254 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the parent compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of new peaks in the sample chromatogram indicates the presence of degradation products.

    • The percentage of degradation can be estimated by comparing the peak area of the parent compound in the sample to that of the standard, and by calculating the relative peak areas of the impurities.

Data Interpretation: An increase in the number and/or area of impurity peaks over time is a clear indication of degradation. The use of a mass spectrometer (LC-MS) can help in identifying the structure of the degradation products.[10][12]

IV. Summary of Storage Recommendations

For easy reference, the following table summarizes the recommended storage conditions for this compound.

ParameterRecommendationRationale
Temperature -20°C for long-term storage; Room temperature for short-term.Minimizes thermal degradation.[3][6]
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Nitrogen, Argon).Prevents oxidation and reaction with atmospheric CO2 and moisture.[4][5]
Humidity Store in a dry environment or with a desiccant.Amines can be hygroscopic; moisture can promote hydrolysis.[4]
Light Protect from light by using an amber or opaque container.Prevents photodegradation.[7]
Container Glass or other inert material.Prevents reaction with the container material.[4]

By adhering to these guidelines, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible experimental results.

V. References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165.

  • Chem-Impex. TCO-amine hydrochloride salt.

  • Corden, P. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

  • Science.gov. Forced degradation products: Topics.

  • Thermo Fisher Scientific. (2009, June 12). SAFETY DATA SHEET.

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

  • Vector Labs. TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS.

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.

  • Sigma-Aldrich. This compound.

  • Singh, S., et al. (2014, May-June). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Enamine. Safety Data Sheet.

  • Osti.gov. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.

  • ChemicalBook. This compound 83304-59-0 wiki.

  • PubMed. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K.

  • RSC Publishing. Degradation of benzylamines during chlorination and chloramination.

  • Ingenta Connect. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.

  • Loba Chemie. (2019, March 30). 1-(4-METHOXY-PHENYL)-BENZYL-PROPYLAMINE HYDROCHLORIDE MSDS.

  • Sciencemadness Discussion Board. (2012, January 3). Bizzare observation about benzylamines- explanation?.

  • ChemicalBook. (2022, August 26). This compound | 83304-59-0.

  • Agency for Toxic Substances and Disease Registry | ATSDR. 7. ANALYTICAL METHODS.

  • PubChem. 2,4-Dimethoxybenzylamine hydrochloride | C9H14ClNO2 | CID 3084343.

  • AChemBlock. N-Benzyl-4-methoxybenzylamine 97% | CAS: 14429-02-8.

  • PubChem. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250.

  • Sigma-Aldrich. 2,4-Dimethoxybenzylamine 98 20781-20-8.

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Technical Support Center: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride Synthesis and Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important amine intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and scalable outcomes.

Section 1: Reaction Pathway Overview

The synthesis is a two-step process commencing with the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine to form the secondary amine free base. This is followed by the formation of the hydrochloride salt to facilitate isolation, purification, and improve handling properties.

The core of this synthesis is the reductive amination, a cornerstone reaction in medicinal chemistry for C-N bond formation.[1][2] The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. This imine is subsequently reduced in situ to the target secondary amine.[3]

Reaction_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde Imine_Intermediate Imine Intermediate 2,4-Dimethoxybenzaldehyde->Imine_Intermediate + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine_Intermediate Free_Base N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine (Free Base) Imine_Intermediate->Free_Base + Reducing Agent (e.g., NaBH(OAc)3) Free_Base_Input Free Base in Organic Solvent Free_Base->Free_Base_Input HCl HCl source Final_Product N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl (Crystalline Solid) HCl->Final_Product Free_Base_Input->Final_Product

Caption: Overall synthetic route from starting materials to the final hydrochloride salt.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis and scale-up in a direct question-and-answer format.

Problem: Low Yield in Reductive Amination Step

Q: My reductive amination reaction has stalled or resulted in a low yield of the free base. What are the likely causes and how can I improve the conversion?

A: Low conversion is a frequent challenge in reductive aminations and can be traced back to several factors, primarily related to the sensitive imine formation equilibrium and the choice of reducing agent.

  • Inefficient Imine Formation: The condensation of 2,4-dimethoxybenzaldehyde and benzylamine to form the imine is a reversible reaction where water is a byproduct.[3] On a larger scale, if this water is not effectively removed or sequestered, the equilibrium will favor the starting materials, preventing the reaction from proceeding.

    • Solution: While not always necessary with modern reagents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can shift the equilibrium. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water can be effective during scale-up, though this adds complexity.

  • Suboptimal Reducing Agent: The choice of hydride donor is critical. A reducing agent that is too aggressive will preferentially reduce the starting aldehyde to (2,4-dimethoxyphenyl)methanol. A reagent that is too weak or added under the wrong conditions may not reduce the imine effectively.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for this transformation.[3] It is a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the protonated imine much faster than it reduces the starting aldehyde. It also tolerates the mildly acidic conditions that favor imine formation.[4] Avoid using stronger reducing agents like sodium borohydride (NaBH₄) without careful control of the reaction sequence (i.e., pre-formation of the imine), as this will lead to significant alcohol byproduct formation.

  • Incorrect pH: The reaction is typically fastest under weakly acidic conditions (pH 5-6). This is a delicate balance: acid catalyzes the dehydration of the hemiaminal to the imine, but too much acid will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Adding a catalytic amount of acetic acid (AcOH) is common practice. Monitor the pH of the reaction mixture if you suspect this is an issue. On a small scale, this is less of a concern, but during scale-up with larger volumes and potential buffer capacity changes, it becomes more critical.[5]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical ConditionsProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃One-pot, weakly acidic (AcOH)High selectivity for imine over aldehyde; mild.[3]More expensive; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNOne-pot, pH 6-7Effective and selective.Highly toxic (releases HCN gas in acid); significant safety/waste concerns.[3][4]
Sodium BorohydrideNaBH₄Two-step (pre-form imine)Inexpensive; powerful.Reduces aldehydes/ketones rapidly; poor selectivity in one-pot setups.[2]
Catalytic HydrogenationH₂ / Pd, Pt, or NiVaries (pressure/temp)"Green" (water is the only byproduct); effective.Requires specialized pressure equipment; potential for catalyst poisoning by the amine.[6][7]
Problem: Difficulties with Crystallization of the Hydrochloride Salt

Q: I'm struggling to crystallize the final hydrochloride salt. My work-up results in an oil or a gummy, intractable solid. What are the best practices for salt formation?

A: This is a classic crystallization problem often rooted in purity, solvent choice, or the method of acidification. The formation of an amine hydrochloride salt is an acid-base reaction that creates an ionic compound, which should crystallize from a suitable organic solvent.[8]

  • Purity of the Free Base: The most common cause of poor crystallization is an impure starting material. Residual starting materials, solvents, or byproducts (like the corresponding alcohol) can act as "crystallization inhibitors," disrupting the crystal lattice formation and leading to oiling out.

    • Solution: Ensure the free base is as pure as possible before attempting salt formation. If necessary, perform a purification step on the free base (e.g., column chromatography on a lab scale, or recrystallization/distillation for larger scales) before proceeding.

  • Inappropriate Solvent System: The solvent plays a crucial role. The free base must be soluble, but the resulting hydrochloride salt should be sparingly soluble to precipitate out.

    • Solution: A common and effective approach is to dissolve the purified free base in a solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). These solvents have good solubility for the amine but poor solubility for the ionic salt. Avoid using highly polar protic solvents like methanol or water, as they can significantly increase the solubility of the hydrochloride salt, leading to low yields.[9]

  • Method of HCl Addition: How you introduce the hydrochloric acid is critical. Using concentrated aqueous HCl is often a poor choice for scale-up as it introduces water, which can increase the salt's solubility and prevent the formation of anhydrous crystalline forms.[9]

    • Solution: The preferred method is to use a solution of anhydrous HCl in a suitable organic solvent (e.g., HCl in isopropanol, HCl in dioxane, or HCl in diethyl ether). Add the HCl solution slowly to a stirred solution of the free base at a controlled temperature (often starting at 0-5 °C). Slow addition allows for controlled crystal growth rather than rapid, amorphous precipitation. Bubbling anhydrous HCl gas through the solution is also an option but requires specialized equipment and careful handling.[9]

  • Controlling Supersaturation and Nucleation: Crystallization requires reaching a state of supersaturation, followed by nucleation (the birth of a crystal) and growth. If precipitation is too rapid, an amorphous solid or oil may result.

    • Solution:

      • Slow Addition: Add the HCl solution dropwise.

      • Temperature Control: Start the addition at a low temperature (e.g., 0 °C) and then allow the mixture to slowly warm to room temperature.

      • Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to induce controlled crystallization.

      • Anti-Solvent Addition: In some cases, you can dissolve the free base in a good solvent (e.g., dichloromethane) and then slowly add a poor solvent for the salt (an "anti-solvent" like hexane or heptane) after acidification to induce precipitation.

Section 3: Standard Operating Protocols

These protocols are provided as a baseline for lab-scale synthesis and can be adapted for scale-up with appropriate engineering controls.

Protocol 1: Lab-Scale Synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine (Free Base)
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dimethoxybenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at a concentration of approximately 0.5 M.

  • Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In portions, slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can be used directly or purified further.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude or purified free base (1.0 eq) in a minimal amount of isopropanol (IPA) or ethyl acetate (EtOAc).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether or a commercially available solution of HCl in IPA (1.1 eq) dropwise.

  • Crystallization: A white precipitate should begin to form. After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to maximize precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight to yield this compound.

Section 4: Scale-Up Considerations & FAQs

Q: What are the key safety considerations when scaling up this process?

A:

  • Exotherm Control: The reduction with STAB and the quenching step are exothermic. On a larger scale, the rate of addition must be carefully controlled, and the reactor must have adequate cooling capacity to manage the heat generated. A runaway reaction is a significant hazard.

  • Reagent Handling: Benzylamine is corrosive. Anhydrous HCl is highly corrosive and toxic; use in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used (e.g., DCM, ether). Ensure proper grounding of equipment to prevent static discharge.

Q: What analytical methods are recommended for in-process control (IPC) and final product release?

A:

  • IPC: Thin-Layer Chromatography (TLC) is useful for a quick qualitative check of reaction completion on a small scale. For scale-up, High-Performance Liquid Chromatography (HPLC) is preferred for quantitative monitoring of starting material consumption and product formation.

  • Final Product Release:

    • HPLC: To determine purity and quantify impurities.

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As an indicator of purity.

Section 5: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Problem Encountered Check_Yield Low Yield / Stalled Reaction Start->Check_Yield Check_Purity Impure Product Start->Check_Purity Check_Crystallization Crystallization Failure (Oiling Out) Start->Check_Crystallization Analyze_RA Analyze Reaction Mixture (TLC/LC-MS) Check_Yield->Analyze_RA Check_Purity->Analyze_RA Analyze_Base Analyze Free Base Purity (HPLC/NMR) Check_Crystallization->Analyze_Base SM_Present High Levels of Starting Materials Analyze_RA->SM_Present [Result] Byproduct_Present Alcohol Byproduct Observed Analyze_RA->Byproduct_Present [Result] Solve_Equilibrium Action: - Check pH (add cat. AcOH) - Add dehydrating agent - Increase reaction time/temp SM_Present->Solve_Equilibrium Solve_Reduction Action: - Use milder reducing agent (STAB) - Control temperature during addition - Ensure imine pre-formation Byproduct_Present->Solve_Reduction Base_Impure Free Base is Impure Analyze_Base->Base_Impure [Result] Base_Pure Free Base is Pure Analyze_Base->Base_Pure [Result] Purify_Base Action: - Purify free base before salt formation (Column, Recrystallization) Base_Impure->Purify_Base Optimize_Crystallization Action: - Change solvent (IPA, EtOAc) - Use anhydrous HCl source - Slow down acid addition/cooling - Try seeding Base_Pure->Optimize_Crystallization

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Roiban, G.-D., & Agachi, Ș.-P. (2017). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at: [Link]

  • Malig, T. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]

  • Horiguchi, A., et al. (2018). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Journal of Pharmaceutical Science and Technology, Japan. Available at: [Link]

  • Google Patents. (2010). Method for salt preparation. US20100204470A1.
  • Wikipedia. Reductive amination. Available at: [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

  • Supporting Information for scientific publication.
  • Molbase. This compound. Available at: [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Available at: [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Wang, D., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Available at: [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Rojas-Guevara, J., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]

  • Heinen, A. W., et al. (2000). Reductive Amination of Benzaldehyde. Scribd. Available at: [Link]

  • Schiffer, Z. J., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. Available at: [Link]

  • BenchChem. Purification strategies for removing benzyl chloride from reaction mixtures.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • ResearchGate. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]

  • Google Patents. (2012). Synthesis method of 2, 4-dimethoxybenzylamine. CN102311351A.
  • PubChem. 2,4-Dimethoxybenzylamine. Available at: [Link]

  • Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. CN102199098B.
  • ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Available at: [Link]

Sources

Technical Support Center: Alternative Purification Methods for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and implementing alternative purification strategies for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. Moving beyond conventional methods, this document explores robust techniques to enhance purity, yield, and efficiency in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My primary impurity co-elutes with the product during standard silica gel chromatography. What should I do?

A1: Co-elution is a common challenge, especially with structurally similar impurities. Consider switching to a different stationary phase. Amine-functionalized silica can be particularly effective as it minimizes the strong interactions between the basic amine and acidic silanols on standard silica, often improving separation.[1] Alternatively, reversed-phase chromatography with an adjusted mobile phase pH can enhance the retention and separation of your target amine.[2]

Q2: I'm experiencing significant product loss during recrystallization. How can I improve my yield?

A2: Product loss during recrystallization often stems from the partial solubility of the hydrochloride salt in the chosen solvent, even at low temperatures. To mitigate this, consider an anti-solvent precipitation approach. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or ethanol) and then add a solvent in which the salt is poorly soluble (an anti-solvent like diethyl ether or ethyl acetate) to induce precipitation.[3] Another strategy is to perform the recrystallization from a different solvent system altogether, such as isopropanol, which is often a preferred choice for amine hydrochloride salts.[3]

Q3: My purified this compound is discolored. What is the likely cause and how can I fix it?

A3: Discoloration in amine salts can be due to the oxidation of the free amine, especially in the presence of trace metal impurities.[4] To address this, you can try treating a solution of your compound with activated charcoal before the final crystallization step to adsorb colored impurities.[3] Ensuring the purification process is conducted under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.

Q4: Can I purify the free base first and then form the hydrochloride salt?

A4: Absolutely. This is often a very effective strategy. Purifying the free base of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine can be more straightforward using standard chromatography. Once the pure free base is obtained, it can be converted to the hydrochloride salt by dissolving it in a suitable solvent (like diethyl ether or ethyl acetate) and bubbling anhydrous HCl gas through the solution, or by adding a solution of HCl in a solvent like dioxane.[5][6] This method often yields a very pure, crystalline product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in Chromatography - Strong interaction between the amine and acidic silica gel. - Inappropriate solvent system.- Add a small amount of a competing amine (e.g., triethylamine, 0.1-1%) to the eluent to neutralize active sites on the silica.[2] - Switch to an amine-functionalized silica column.[1] - Use reversed-phase chromatography with a pH-adjusted mobile phase.
Formation of an Oil During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The presence of impurities that depress the melting point.- Use a lower-boiling point solvent for recrystallization. - Attempt to purify the compound further by another method (e.g., acid-base extraction) before recrystallization. - Try dissolving the oil in a minimal amount of hot solvent and then adding a seed crystal to induce crystallization upon cooling.
Incomplete Salt Formation - Insufficient amount of hydrochloric acid used. - Presence of water interfering with precipitation in non-polar solvents.- Ensure a stoichiometric or slight excess of HCl is used. - Use anhydrous solvents and HCl gas or a solution of HCl in an anhydrous solvent (e.g., dioxane).[5]
Low Purity After Acid-Base Extraction - Incomplete phase separation. - Emulsion formation. - pH of the aqueous layer not sufficiently acidic or basic.- Allow more time for layers to separate. - To break emulsions, add brine (saturated NaCl solution). - Use pH paper or a pH meter to ensure the aqueous layer is at the correct pH for protonation (pH < 2) or deprotonation (pH > 12) of the amine.[7]

Alternative Purification Protocols

Acid-Base Extraction

This technique leverages the difference in solubility between the neutral amine (free base) and its protonated salt form.[8][9] It is an excellent method for removing neutral or acidic impurities.

Principle:

The basic amine is soluble in organic solvents but can be converted to its water-soluble hydrochloride salt by treatment with an aqueous acid. Neutral and acidic impurities remain in the organic layer. Subsequently, the aqueous layer containing the amine salt is basified to regenerate the water-insoluble free base, which can then be extracted back into an organic solvent.

Experimental Protocol:
  • Dissolution: Dissolve the crude this compound in a mixture of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basification: Add a base (e.g., 2M NaOH solution) until the aqueous layer is basic (pH > 12) to convert the amine hydrochloride to its free base.

  • Extraction of Free Base: Separate the organic layer containing the free base. Wash the organic layer with water and then brine.

  • Acidification and Extraction of Amine Salt: To a fresh separatory funnel, add the organic layer and extract with an acidic solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.[10]

  • Isolation: The purified amine is now in the aqueous layer as the hydrochloride salt. This aqueous solution can be evaporated to yield the solid product, or the free base can be regenerated by basification and extracted into an organic solvent, which is then dried and evaporated. The pure free base can then be converted to the hydrochloride salt.

Caption: Workflow for Acid-Base Extraction Purification.

Solid-Phase Extraction (SPE)

SPE is a form of chromatography that uses a solid adsorbent packed in a cartridge to separate components of a mixture.[11] It is a versatile technique for purification and concentration.

Principle:

The choice of sorbent is crucial. For amine purification, cation-exchange SPE can be highly effective. The positively charged (protonated) amine binds to the negatively charged stationary phase, while neutral impurities are washed away. The purified amine is then eluted with a suitable solvent.[12]

Experimental Protocol:
  • Conditioning: Condition a cation-exchange SPE cartridge (e.g., with a sulfonate stationary phase) by passing methanol followed by deionized water through it.

  • Loading: Dissolve the crude product in a suitable solvent and adjust the pH to ensure the amine is protonated (pH < pKa). Load this solution onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-concentration buffer) to remove any unbound neutral or anionic impurities.

  • Elution: Elute the purified amine from the cartridge using a solvent that disrupts the ionic interaction, such as a buffer with a high salt concentration or a solvent containing a competing base.

  • Isolation: Collect the eluate containing the purified amine and isolate the product by solvent evaporation.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Confirmation: Elemental Analysis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. For researchers working with novel active pharmaceutical ingredients (APIs) such as N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride, establishing purity with high confidence is paramount. This guide provides an in-depth comparison of elemental analysis against other common analytical techniques, offering field-proven insights and detailed experimental protocols to ensure a self-validating purity assessment.

The Foundational Check: Theoretical Elemental Composition

Before any analysis begins, the theoretical elemental composition serves as the fundamental benchmark. This calculation is derived directly from the molecular formula of the compound, this compound (C₁₆H₂₀ClNO₂).

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01116192.17662.45
HydrogenH1.0082020.1606.55
ChlorineCl35.453135.45311.52
NitrogenN14.007114.0074.55
OxygenO15.999231.99810.40
Total 307.80 100.00

This table represents the ideal elemental makeup of a 100% pure sample. The goal of elemental analysis is to determine how closely the experimental values match this theoretical ideal.

Part 1: Elemental Analysis - The Gold Standard for Stoichiometric Purity

Elemental analysis, specifically CHNS combustion analysis, is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] It provides a powerful, quantitative assessment of a compound's bulk purity.

Causality of Method: Why Combustion Analysis?

The choice of combustion analysis is rooted in its fundamental and destructive nature. By completely combusting the sample, we convert the elements of interest into simple, easily detectable gases (CO₂, H₂O, N₂, SO₂).[2] This process, based on the classical Pregl-Dumas method, is highly reproducible and provides a direct measure of elemental composition, which is less susceptible to interpretation errors compared to some spectroscopic methods.[2] The presence of impurities, such as residual solvents or inorganic salts, will cause the experimental percentages to deviate significantly from the theoretical values.

Experimental Protocol: CHNS Analysis

This protocol outlines a self-validating system for the elemental analysis of this compound.

1. Sample Preparation (Homogenization is Key):

  • Dry the sample under a high vacuum for at least 24 hours to remove residual moisture, which can artificially inflate hydrogen and oxygen percentages.
  • Finely grind the dried sample using an agate mortar and pestle to ensure homogeneity. Contamination must be avoided; ensure all tools are meticulously cleaned.[1]
  • Accurately weigh 2-3 mg of the homogenized sample into a pre-cleaned tin capsule using a calibrated microbalance. The accuracy of this weight is critical as all final calculations depend on it.[1]

2. Instrument Calibration & Validation:

  • Calibrate the elemental analyzer using a certified micro-analytical standard with a known elemental composition (e.g., acetanilide).
  • Run a blank (empty tin capsule) to establish the baseline and account for any system background.
  • Analyze a control sample (a different, well-characterized compound) to verify the calibration's accuracy before running the test sample.

3. Combustion & Analysis:

  • The sample, within its tin capsule, is dropped into a combustion reactor heated to approximately 1000°C.
  • A pulse of pure oxygen triggers "flash combustion," converting the sample into its elemental gases.
  • The resulting gas mixture flows through a reduction tube (containing copper) to convert nitrogen oxides to N₂ gas.
  • The gases (N₂, CO₂, H₂O, and SO₂) are separated using a gas chromatography column.
  • A thermal conductivity detector (TCD) quantifies the concentration of each gas relative to the helium carrier gas.[3]

4. Data Interpretation: The ±0.4% Rule

  • The instrument's software calculates the percentage of each element based on the initial sample weight and the detector's response.
  • For a new compound to be considered pure for publication in most chemistry journals, the experimental values for C, H, and N must be within ±0.4% of the theoretical values.[4][5]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dry Dry Sample (High Vacuum) Grind Grind Sample (Homogenize) Dry->Grind Weigh Weigh 2-3 mg (Microbalance) Grind->Weigh Combust Flash Combustion (~1000°C in O₂) Weigh->Combust Introduce Sample Reduce Reduction (NOx -> N₂) Combust->Reduce Separate GC Separation (CO₂, H₂O, N₂) Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Signal Output Compare Compare to Theoretical Calculate->Compare Validate Validate (Within ±0.4%) Compare->Validate Result Purity Confirmed Validate->Result

Hypothetical Data & Interpretation
ElementTheoretical %Experimental % (Batch A)DeviationExperimental % (Batch B)DeviationInterpretation
C62.4562.31-0.1460.15-2.30Batch A is within the acceptable ±0.4% range.[4]
H6.556.62+0.077.10+0.55Batch B shows significant deviation, possibly due to residual solvent (e.g., ethanol).
N4.554.51-0.044.38-0.17

Part 2: A Comparative Guide to Orthogonal Purity Methods

While elemental analysis confirms bulk composition, it cannot identify isomers or structurally similar impurities.[6][7] Therefore, a truly trustworthy purity assessment employs orthogonal methods—techniques that measure different chemical properties.

MethodPrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis (EA) Combustion and detection of elemental gases.[2]Elemental composition (%C, H, N, S).Confirms molecular formula; highly accurate for bulk purity.Does not provide structural information or distinguish between isomers.[6]
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase.[8]Purity (% area), presence of impurities, retention time.High sensitivity for separating and quantifying impurities.Requires reference standards for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.[9]Detailed molecular structure, identification of functional groups, quantification of impurities.Unambiguous structure elucidation; can identify and quantify unknown impurities.Lower sensitivity compared to HPLC; may not detect all impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[8]Molecular weight, fragmentation patterns.Confirms molecular weight with high accuracy (HRMS); excellent for identifying trace impurities.Isomers often cannot be distinguished; quantification can be challenging.
The Synergy of a Multi-Technique Approach

A self-validating system for purity confirmation leverages the strengths of each technique to create a comprehensive and defensible data package.

G cluster_primary Primary Confirmation cluster_quantitative Quantitative Purity cluster_final Final Assessment Compound Synthesized Compound (N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl) NMR_MS NMR & Mass Spec (Structural Identity & MW) Compound->NMR_MS HPLC HPLC (Impurity Profile, % Purity) NMR_MS->HPLC Structure Confirmed EA Elemental Analysis (Bulk Elemental Composition) NMR_MS->EA Structure Confirmed Decision Purity Confirmed? (Data Concordance) HPLC->Decision EA->Decision Pass Release Batch Decision->Pass Yes Fail Further Purification/ Investigation Decision->Fail No

Conclusion

For drug development professionals, confirming the purity of a compound like this compound is a multi-faceted task. Elemental analysis serves as an indispensable tool, providing a fundamental and quantitative measure of bulk elemental composition that is difficult to dispute. When its results, adhering to the accepted ±0.4% deviation criterion, are combined with orthogonal data from HPLC, NMR, and MS, it forms a self-validating system. This integrated strategy provides the highest degree of confidence in a compound's identity and purity, satisfying both scientific rigor and regulatory expectations.

References

A Comparative Efficacy Analysis of N-Benzylphenethylamine Derivatives as Serotonin 5-HT2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction: The Significance of N-Benzylation on Phenethylamine Psychedelics

The phenethylamine class of compounds, particularly the 2,5-dimethoxy-substituted analogues (commonly known as the 2C-X series), are well-established serotonergic psychedelics. Their primary mechanism of action involves agonism at the serotonin 2A (5-HT2A) receptor. A pivotal development in the medicinal chemistry of this class was the discovery that the addition of an N-benzyl group to the amine of these phenethylamines dramatically increases their affinity and functional activity at the 5-HT2A receptor.[1] This modification has led to the creation of some of the most potent 5-HT2A agonists known.

This guide will focus on understanding the efficacy of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride by comparing it to a well-studied series of N-benzylphenethylamine analogues. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, its efficacy can be inferred from established structure-activity relationships within this chemical class.

Structure-Activity Relationships of N-Benzylphenethylamines at the 5-HT2A Receptor

A comprehensive study by Hansen et al. (2014) on a series of 48 N-benzylphenethylamine analogues provides a robust foundation for our comparative analysis.[1] This research systematically explored variations in both the phenethylamine and the N-benzyl portions of the molecules, yielding critical insights into the determinants of 5-HT2A receptor affinity and functional potency.

Impact of N-Benzyl Substitution

The addition of an N-benzyl group, particularly with an ortho-methoxy substituent (N-(2-methoxybenzyl)), has been shown to be a key factor in achieving high potency at the 5-HT2A receptor.[1][2] This is exemplified by the significant increase in affinity and potency of N-benzylated phenethylamines (NBOMes) compared to their non-benzylated 2C-X counterparts.[3][4][5]

This compound features a 2,4-dimethoxy substitution on the benzyl ring. Based on the available data, the 2-methoxy group is expected to play a significant role in enhancing its affinity for the 5-HT2A receptor. The effect of the additional 4-methoxy group is less defined in the literature but is likely to modulate the overall electronic and steric properties of the N-benzyl moiety, which could influence receptor binding and activation.

Influence of Phenethylamine Ring Substituents

The substitution pattern on the phenethylamine ring is another critical determinant of efficacy. The Hansen et al. study explored a range of substituents at the 4-position of the 2,5-dimethoxyphenethylamine core. Nonpolar substituents, such as halogens and alkyl groups, were found to increase affinity, whereas hydrogen bond donors led to a significant decrease.[1]

While the target compound, N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine, does not possess the 2,5-dimethoxy substitution pattern on the phenethylamine core that is characteristic of the highly potent NBOMe series, the principles of N-benzylation remain relevant. The dimethoxyphenyl group in the target compound will influence its overall pharmacological profile, and its efficacy relative to the 2,5-dimethoxy-substituted analogues would be a subject for empirical investigation.

Comparative Efficacy Data

To contextualize the potential efficacy of this compound, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzylphenethylamine derivatives at the human 5-HT2A receptor, as reported by Hansen et al. (2014).[1]

CompoundN-Benzyl Substitution4-Position Substituent on Phenethylamineh5-HT2A Ki (nM)h5-HT2A EC50 (nM)
1a 2-methoxyH1.114
1b 2-hydroxyH2.50.074
2a 2-methoxyMe0.811.9
2b 2-hydroxyMe1.20.25
4a 2-methoxyBr0.441.0
4b 2-hydroxyBr0.420.16
6a 2-methoxyCN1.41.5
6b 2-hydroxyCN0.580.26
8a 2-methoxyI0.350.77
8b 2-hydroxyI0.290.20

Data extracted from Hansen M, et al. J Med Chem. 2014;57(9):3753-3765.[1]

This data clearly illustrates that N-benzylphenethylamines, particularly those with a 2-hydroxy or 2-methoxybenzyl group and a nonpolar substituent at the 4-position of the phenethylamine ring, exhibit subnanomolar to low nanomolar affinities and potencies at the 5-HT2A receptor.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key in vitro assays used to determine the efficacy of 5-HT2A receptor agonists.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted from the methods described by Hansen et al. (2014) and is designed to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.[1]

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by a non-labeled test compound.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [3H]ketanserin or [125I]DOI.

  • Non-specific binding control: 10 µM of a high-affinity, non-labeled antagonist (e.g., ketanserin).

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the h5-HT2A receptor.

  • In a 96-well plate, add 50 µL of test compound dilutions, 50 µL of radioligand, and 150 µL of the cell membrane preparation.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Membranes Cell Membranes (h5-HT2A) Plate 96-well Plate Membranes->Plate Radioligand Radioligand ([3H]ketanserin) Radioligand->Plate Test_Compound Test Compound (Varying Conc.) Test_Compound->Plate Filtration Filtration & Washing Plate->Filtration 60 min incubation Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay for Functional Potency

This protocol measures the functional potency (EC50) of a test compound by quantifying the accumulation of inositol phosphates, a downstream signaling product of 5-HT2A receptor activation. This method is based on the Gq-coupled signaling pathway of the 5-HT2A receptor.[6]

Objective: To determine the concentration-response curve of a test compound for 5-HT2A receptor-mediated IP accumulation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]myo-inositol.

  • Stimulation buffer: Krebs-Ringer-HEPES buffer containing LiCl.

  • Test compounds at various concentrations.

  • 5-HT (serotonin) as a reference agonist.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail.

Procedure:

  • Seed HEK293 cells in 24-well plates and grow to confluence.

  • Label the cells by incubating with [3H]myo-inositol in inositol-free medium for 18-24 hours.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with stimulation buffer for 15 minutes.

  • Add varying concentrations of the test compound or the reference agonist and incubate for 30-60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Neutralize the samples and isolate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.

  • Quantify the amount of [3H]inositol phosphates by scintillation counting.

  • Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.

IP_Accumulation_Assay cluster_cell_prep Cell Preparation cluster_stimulation Receptor Stimulation cluster_analysis Analysis Seeding Seed HEK293-h5-HT2A cells Labeling Label with [3H]myo-inositol Seeding->Labeling Washing Wash cells Labeling->Washing Stimulation Add Test Compound/Agonist Washing->Stimulation Termination Terminate with Acid Stimulation->Termination Isolation Isolate IPx with Dowex Termination->Isolation Counting Scintillation Counting Isolation->Counting Analysis EC50 & Emax Determination Counting->Analysis

Workflow for Inositol Phosphate Accumulation Assay.

Conclusion and Future Directions

The N-benzylphenethylamine scaffold represents a highly fertile ground for the discovery of potent 5-HT2A receptor agonists. The available structure-activity relationship data strongly suggests that this compound is likely to exhibit high affinity and potency at the 5-HT2A receptor, driven primarily by the N-benzyl moiety with its 2,4-dimethoxy substitution.

However, a definitive characterization of its efficacy requires empirical testing using the standardized in vitro assays detailed in this guide. Future research should focus on the direct synthesis and pharmacological evaluation of this compound to precisely determine its Ki and EC50 values at the 5-HT2A receptor and other serotonin receptor subtypes to establish its selectivity profile. Such data will be invaluable for a more complete understanding of its potential as a research tool or therapeutic lead.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(9), 3753-3765. [Link]

  • Braden, M. R., et al. (2006). Molecular pharmacology of psychedelic drugs: from receptor binding to signal transduction. Neuropharmacology, 51(4), 579-593.
  • Eshleman, A. J., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 142, 240-250. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and toxicology of N-benzyl-substituted phenethylamines (“NBOMes”). Current Topics in Behavioral Neurosciences, 32, 283-311.
  • Páleníček, T., et al. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Psychiatry, 11, 76. [Link]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.
  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 239-262. [Link]

  • Kroon, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Braden, M. R. (2007).
  • Hansen, M. (2011).
  • Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2, 5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207.
  • Juncosa, J. I., et al. (2013). Extensive rigid analogue design maps the binding conformation of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonist ligands. ACS Chemical Neuroscience, 4(1), 96-109.
  • McLean, T. H., et al. (2006). 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists. Journal of Medicinal Chemistry, 49(19), 5794-5803.
  • Nelson, D. L., et al. (1999). Comparisons of hallucinogenic phenylisopropylamine binding affinities at cloned human 5-HT2A, -HT (2B) and 5-HT2C receptors. Naunyn-Schmiedeberg's archives of pharmacology, 359(1), 1-6.
  • Heim, R. (2003). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur.
  • Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. European journal of nuclear medicine and molecular imaging, 38(4), 681-693.
  • Wallach, J., et al. (2015). In vitro and in vivo pharmacology of 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Journal of Pharmacology and Experimental Therapeutics, 354(3), 302-311.
  • Suzuki, J., et al. (2015). “N-Bomb,” a new potent and dangerous synthetic hallucinogen. Journal of Psychoactive Drugs, 47(2), 129-134.
  • Lipow, K. T., et al. (2022). A review of N-Bomb (25I-NBOMe) and its effects. The American Journal of Emergency Medicine, 51, 218-222.
  • Sanders-Bush, E., & Canton, H. (1995). Serotonin receptors: signal transduction pathways. In Psychopharmacology: The Fourth Generation of Progress (pp. 431-441). Raven Press.
  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 110-121. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Benzylphenethylamine Analogs as Serotonin 5-HT₂ Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-benzylphenethylamine scaffold represents a pivotal chemotype in modern neuroscience and pharmacology. While early studies suggested that N-alkylation of phenethylamines diminished psychoactive potential, the discovery that specific N-benzyl substitutions could dramatically enhance potency and selectivity for serotonin 2A (5-HT₂A) receptors revitalized interest in this molecular architecture[1]. These compounds, colloquially known as "NBOMes," are derivatives of the "2C-X" family of psychedelic phenethylamines and include some of the most potent 5-HT₂A receptor agonists ever discovered[2][3]. Their high affinity, often in the subnanomolar range, and functional activity make them invaluable tools for probing the structure and function of 5-HT₂ receptors[1][2].

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs based on the N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine core structure. We will dissect the causal relationships between specific structural modifications and their impact on binding affinity (Kᵢ) and functional potency (EC₅₀) at 5-HT₂A and 5-HT₂C receptors. This analysis is grounded in experimental data from authoritative studies and is intended to serve as a resource for researchers in pharmacology, medicinal chemistry, and drug development.

Core Scaffold Analysis and Key Pharmacophoric Regions

The N-benzylphenethylamine scaffold can be divided into three key regions, modifications of which critically influence its pharmacological profile. Understanding these regions is fundamental to rational drug design.

  • The N-Benzyl Group (Region A): This bulky aromatic substituent was the key discovery that unlocked high potency. Its orientation and electronic properties are critical for optimal receptor interaction.

  • The Ethylamine Linker (Region B): The flexibility and length of this linker position the two aromatic moieties within the receptor's binding pocket.

  • The Phenethylamine Phenyl Ring (Region C): The substitution pattern on this ring, particularly the position of methoxy groups and other substituents, dictates affinity and selectivity across the 5-HT₂ receptor family.

Below is a visual representation of these key pharmacophoric regions.

cluster_SAR N-Benzylphenethylamine Scaffold mol A Region A (N-Benzyl Group) pA A->pA B Region B (Ethylamine Linker) pB B->pB C Region C (Phenethylamine Phenyl Ring) pC C->pC

Caption: Key pharmacophoric regions of the N-benzylphenethylamine scaffold.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of these analogs is highly sensitive to minor structural changes. The following sections detail the observed SAR trends based on systematic modifications.

The Crucial Role of N-Benzyl Substitution

The addition of an N-benzyl group to a phenethylamine core, such as 2C-I (4-iodo-2,5-dimethoxyphenethylamine), can increase 5-HT₂A receptor affinity and potency by an order of magnitude or more[1][4]. This is in stark contrast to simple N-alkyl (methyl, ethyl) substitutions, which typically reduce activity[1]. This finding underscores the presence of a large, sterically accommodating pocket in the receptor that interacts favorably with the benzyl moiety.

SAR of Substitutions on the N-Benzyl Ring (Region A)

The most profound increases in potency are achieved by substituting the N-benzyl ring, particularly at the 2-position (ortho).

  • 2'-Methoxy and 2'-Hydroxy Groups: An N-(2-methoxybenzyl) substituent dramatically improves both binding affinity and functional activity[1]. For instance, converting 2C-I to its N-(2-methoxybenzyl) derivative (25I-NBOMe) increases 5-HT₂A affinity seven-fold[4]. The N-(2-hydroxybenzyl) substituted compounds generally show even higher functional activity at the 5-HT₂A receptor with good to moderate selectivity over 5-HT₂C[1]. The hydroxyl group likely acts as a hydrogen bond donor, forming a key interaction within the receptor binding site.

  • Other Substituents: Adding a cyano group at the 4-position of the benzyl ring has also been noted as an interesting modification affecting selectivity[1]. In general, the SAR in this region can be erratic, but the presence of a hydrogen bond acceptor at the 2'- or 3'-position is a reliable strategy for producing compounds with potent 5-HT₂A affinity[4].

SAR of Substitutions on the Phenethylamine Phenyl Ring (Region C)

The substitution pattern of the phenethylamine ring is a classic determinant of activity for this class of hallucinogens.

  • Dimethoxy Pattern: The 2,5-dimethoxy substitution pattern is common among the most potent compounds described in the literature[1][2]. The 2,4-dimethoxy pattern of the topic compound is closely related and also serves as a potent scaffold.

  • 4-Position Substituents: The 4-position is a critical "hotspot" for modification. Adding small, lipophilic, and electron-withdrawing groups like halogens (Iodo, Bromo) significantly enhances potency[1][2]. The affinity at 5-HT₂A and 5-HT₂B receptors has been shown to correlate with the lipophilicity of the 4-position substituent[5].

Comparative Analysis of Receptor Binding & Functional Potency

To objectively compare the performance of various analogs, the following table summarizes binding affinity (pKᵢ) and functional potency (pEC₅₀) data from published studies. Higher pKᵢ and pEC₅₀ values indicate greater affinity and potency, respectively.

Compound IDPhenethylamine CoreN-Benzyl Substituent5-HT₂A pKᵢ5-HT₂C pKᵢ5-HT₂A pEC₅₀5-HT₂C pEC₅₀Selectivity (2A/2C)Reference
2C-I 4-Iodo-2,5-dimethoxyNone (H)9.218.397.967.12~7x[1]
1a 4-Iodo-2,5-dimethoxy2-Methoxybenzyl9.988.908.808.24~12x[1]
1b 4-Iodo-2,5-dimethoxy2-Hydroxybenzyl9.417.9910.137.52>400x[1]
2a 4-Bromo-2,5-dimethoxy2-Methoxybenzyl9.968.968.858.30~10x[1]
2b 4-Bromo-2,5-dimethoxy2-Hydroxybenzyl9.528.139.497.91~38x[1]
9a 4-Cyano-2,5-dimethoxy2-Methoxybenzyl9.689.288.898.96~0.8x[1]

Data synthesized from Braden et al. (2006)[1]. Selectivity is calculated from EC₅₀ values.

Analysis: The data clearly demonstrates the dramatic increase in potency upon N-benzylation. Compound 1b , with its N-(2-hydroxybenzyl) group, stands out as exceptionally potent and selective for the 5-HT₂A receptor, boasting an EC₅₀ of just 0.074 nM and over 400-fold selectivity[1]. This highlights the critical role of the 2'-hydroxy group in maximizing functional activity and selectivity.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols representative of those used to generate the data discussed.

General Synthesis via Reductive Amination

This is a standard and reliable method for preparing N-benzylphenethylamine analogs[4].

start Start: Phenethylamine Analog + Substituted Benzaldehyde step1 Dissolve in Solvent (e.g., Methanol) start->step1 step2 Add Reducing Agent (e.g., NaBH4 or NaBH3CN) step1->step2 Forms imine intermediate step3 Stir at Room Temp (e.g., 1-24 hours) step2->step3 Reduces imine to amine step4 Quench Reaction (e.g., with H2O or dilute acid) step3->step4 step5 Extract & Purify (e.g., Column Chromatography) step4->step5 end Final Product: N-Benzylphenethylamine HCl step5->end

Caption: Workflow for synthesis via reductive amination.

Step-by-Step Protocol:

  • Reactant Dissolution: Dissolve the appropriate phenethylamine hydrochloride salt (1.0 eq) and the selected substituted benzaldehyde (1.1 eq) in methanol.

  • Imine Formation: Add a base such as sodium hydroxide to neutralize the hydrochloride salt, freeing the primary amine to condense with the aldehyde, forming an imine intermediate.

  • Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding water. Reduce the solvent volume via rotary evaporation.

  • Extraction: Extract the aqueous residue with a nonpolar solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract and purify the crude product using column chromatography on silica gel.

  • Salt Formation: Dissolve the purified freebase in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the final hydrochloride salt, which can be collected by filtration.

Radioligand Competition Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring how effectively it competes with a known radiolabeled ligand.

Protocol Outline:

  • Membrane Preparation: Use cell membranes from HEK 293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (analog).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium ([Ca²⁺]i) that occurs upon Gq-coupled receptor activation, such as the 5-HT₂A receptor.

cluster_pathway 5-HT2A Receptor Signaling Pathway Ligand 5-HT or Analog Receptor 5-HT2A Receptor Ligand->Receptor binds Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Gq-coupled signaling cascade for the 5-HT2A receptor.

Protocol Outline:

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 or HEK 293) in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds (agonists).

  • Fluorescence Reading: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence of each well. The instrument then adds the test compounds to the wells and immediately begins recording the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal effect).

Conclusion and Future Directions

The structure-activity relationship of N-benzylphenethylamines is a compelling example of how subtle molecular modifications can lead to profound changes in pharmacological activity. The data consistently shows that N-benzylation, particularly with a 2'-hydroxy or 2'-methoxy substituent, is a highly effective strategy for creating potent 5-HT₂A receptor agonists[1][4]. Furthermore, substitutions at the 4-position of the phenethylamine ring with lipophilic groups are critical for high affinity[5].

The discovery of compounds like 1b with picomolar potency and over 400-fold functional selectivity for 5-HT₂A over 5-HT₂C receptors provides an exceptional tool for selectively probing 5-HT₂A function in vitro and in vivo[1]. Future research should focus on exploring a wider range of substituents on both aromatic rings to further refine selectivity, not only against 5-HT₂C but also against the 5-HT₂B receptor, activation of which has been linked to cardiac valvulopathy[5]. The development of analogs with varied intrinsic activity—from full agonists to partial agonists and antagonists—will continue to be a valuable goal for dissecting the complex signaling pathways of the serotonin system.

References

A Researcher's Guide to N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride (NBOMe-2,4-DM): A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide provides a technical comparison of the in vitro and in vivo pharmacological properties of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride, a research compound more commonly known as NBOMe-2,4-DM. As a potent serotonin 5-HT₂A receptor agonist, its activity profile is critically evaluated against its parent compound, 2C-I, and the widely studied analogue, 25I-NBOMe. The methodologies and data presented are intended for drug development professionals and researchers in the fields of pharmacology and neuroscience.

Introduction: The N-Benzylphenethylamine Class

This compound (NBOMe-2,4-DM) belongs to the N-benzylphenethylamine class of compounds. These molecules are derivatives of the 2C series of psychedelic phenethylamines, distinguished by the addition of a 2-methoxybenzyl group to the amine. This structural modification dramatically increases the affinity and potency for the serotonin 5-HT₂A receptor, the primary molecular target responsible for the psychedelic effects of classic hallucinogens.

Understanding the relationship between in vitro potency and in vivo effects is paramount for researchers investigating the therapeutic potential or abuse liability of these compounds. NBOMe-2,4-DM serves as a compelling case study, demonstrating that high in vitro affinity does not always translate linearly to predictable in vivo outcomes. This guide will dissect the experimental data that defines its pharmacological profile.

In Vitro Activity Profile: Receptor Binding and Functional Potency

The primary in vitro characteristic of NBOMe-2,4-DM is its high-affinity binding and functional agonism at the 5-HT₂A receptor. This is typically quantified using radioligand binding assays and functional assays measuring second messenger mobilization (e.g., calcium flux or inositol phosphate accumulation).

Comparative Receptor Binding Affinity

Binding affinity (Ki) measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher affinity. NBOMe-2,4-DM displays sub-nanomolar affinity for the human 5-HT₂A receptor, representing a significant increase compared to its parent compound, 2C-I.

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)Reference
NBOMe-2,4-DM ~0.5 - 1.5~5 - 20
25I-NBOMe 0.0442
2C-I 290590

Interpretation: The N-benzyl substitution on 2C-I to create NBOMe-2,4-DM increases its binding affinity for the 5-HT₂A receptor by several hundred-fold. This demonstrates the critical role of this structural motif in anchoring the ligand within the receptor's binding pocket. While potent, it is slightly less affine than the well-known analogue 25I-NBOMe. The data also reveals a degree of selectivity for 5-HT₂A over 5-HT₂C, though significant activity at 5-HT₂C remains.

Comparative Functional Potency

Functional potency (EC₅₀) measures the concentration of a compound required to elicit a half-maximal response in a cell-based assay. For 5-HT₂A agonists, this is often measured via Gq/11-mediated calcium mobilization.

Compound5-HT₂A EC₅₀ (nM) (Calcium Flux)Reference
NBOMe-2,4-DM ~1.0 - 3.0
25I-NBOMe 0.28
2C-I 130

Interpretation: The functional potency data mirrors the binding affinities. NBOMe-2,4-DM is a highly potent full agonist at the 5-HT₂A receptor, capable of activating it at low nanomolar concentrations. This confirms that its high-affinity binding translates directly to robust cellular signaling in an in vitro environment.

In Vitro Experimental Workflow

The determination of in vitro activity follows a standardized workflow designed to ensure reproducibility and accuracy.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency b1 Prepare cell membranes expressing h5-HT2A receptor b2 Incubate membranes with radioligand (e.g., [3H]ketanserin) b1->b2 b3 Add increasing concentrations of NBOMe-2,4-DM (competitor) b2->b3 b4 Separate bound/unbound ligand via vacuum filtration b3->b4 b5 Quantify radioactivity (scintillation counting) b4->b5 b6 Calculate Ki from IC50 (Cheng-Prusoff equation) b5->b6 f1 Culture cells (e.g., HEK293) expressing h5-HT2A receptor f2 Load cells with a calcium-sensitive fluorescent dye f1->f2 f3 Apply increasing concentrations of NBOMe-2,4-DM f2->f3 f4 Measure fluorescence change (FLIPR or plate reader) f3->f4 f5 Generate dose-response curve and calculate EC50 f4->f5

Caption: Standard workflow for in vitro characterization.

In Vivo Activity Profile: From Animal Models to Human Reports

In vivo activity assesses the effects of a compound in a living organism. For 5-HT₂A agonists, the head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential in humans.

The Head-Twitch Response (HTR) Model

The HTR is a rapid, involuntary rotational shake of the head in mice and rats that is specifically mediated by 5-HT₂A receptor activation. It is a cornerstone assay for screening potential hallucinogens.

CompoundHTR ED₅₀ (mg/kg)RouteReference
NBOMe-2,4-DM 0.1 - 0.5i.p.
25I-NBOMe 0.05 - 0.2i.p.
2C-I 1.0 - 2.5i.p.

Interpretation: Consistent with the in vitro data, NBOMe-2,4-DM is a potent inducer of the head-twitch response, with an effective dose significantly lower than its parent compound 2C-I. This confirms that its high in vitro potency at the 5-HT₂A receptor translates to a potent behavioral effect in vivo. The slightly higher dose required compared to 25I-NBOMe also aligns with the observed differences in in vitro potency.

In Vivo Experimental Protocol: Head-Twitch Response (HTR) Assay
  • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing room for at least 60 minutes before experimentation.

  • Drug Administration: NBOMe-2,4-DM hydrochloride is dissolved in sterile 0.9% saline. The compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01, 0.1, 0.5, 1.0 mg/kg). A vehicle control group (saline only) is included.

  • Observation Period: Immediately after injection, mice are placed individually into observation chambers. The number of head twitches is counted for a period of 30-60 minutes.

  • Data Analysis: A dose-response curve is generated by plotting the mean number of head twitches against the drug dose. The ED₅₀ (the dose that produces 50% of the maximal response) is calculated using non-linear regression.

  • Validation (Trustworthiness): To confirm the effect is 5-HT₂A-mediated, a separate cohort of animals can be pre-treated with a selective 5-HT₂A antagonist, such as M100907. This pre-treatment should block the HTR induced by NBOMe-2,4-DM.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_val Validation (Optional) cluster_post Post-Experiment p1 Acclimate Mice (60 min) e1 Administer Drug/Vehicle (Intraperitoneal Injection) p1->e1 p2 Prepare Drug Solutions (Vehicle & NBOMe-2,4-DM doses) p2->e1 e2 Place Mouse in Observation Chamber e1->e2 e3 Record Head Twitches (30-60 min) e2->e3 d1 Plot Dose-Response Curve e3->d1 v1 Pre-treat with 5-HT2A Antagonist (e.g., M100907) v2 Administer NBOMe-2,4-DM v1->v2 v3 Observe for Attenuation of Head-Twitch Response v2->v3 d2 Calculate ED50 d1->d2

Caption: Workflow for the mouse head-twitch response assay.

Bridging the Gap: In Vitro to In Vivo Correlation

For the NBOMe series, there is a generally strong correlation between in vitro 5-HT₂A receptor potency and in vivo HTR potency. Compounds with higher affinity and functional potency in cell-based assays tend to be more potent in inducing the head-twitch response in mice.

However, in vivo activity is more complex and can be influenced by several factors not captured by in vitro models:

  • Pharmacokinetics (ADME): The ability of the compound to be absorbed, cross the blood-brain barrier, resist metabolism, and reach the target receptor in the brain is critical. Differences in ADME properties between NBOMe analogues can lead to discrepancies between in vitro and in vivo potency.

  • Off-Target Effects: While highly potent at 5-HT₂A, NBOMe-2,4-DM also has activity at other receptors (e.g., 5-HT₂C, adrenergic receptors). These off-target interactions can modulate the primary behavioral effect or introduce additional physiological responses, such as vasoconstriction, which have been reported for the NBOMe class.

  • Receptor Trafficking and Desensitization: Chronic or high-intensity activation of 5-HT₂A receptors can lead to their internalization and desensitization, a process that can differ between agonists and influence the duration and intensity of the in vivo effect.

Conclusion and Future Directions

This compound (NBOMe-2,4-DM) is a potent and selective 5-HT₂A receptor agonist. Its pharmacological profile is characterized by:

  • High In Vitro Potency: Sub-nanomolar to low-nanomolar affinity (Ki) and functional potency (EC₅₀) at the 5-HT₂A receptor, representing a dramatic increase over its parent compound, 2C-I.

  • High In Vivo Potency: It effectively induces the 5-HT₂A-mediated head-twitch response in mice at low doses, confirming its potent activity in a living system.

The compound serves as an excellent tool for probing the function of the 5-HT₂A receptor. However, researchers must remain cognizant of its activity at other receptors and the complex pharmacokinetic factors that govern its disposition in vivo. Future research should focus on detailed pharmacokinetic studies and off-target liability screening to build a more complete safety and efficacy profile, which is essential for translating preclinical findings.

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., & Kristensen, J. L. (2014). Synthesis and structure–activity relationships of N-benzyl-substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry, 22(13), 3424-3431. [Link]

  • Zwart, T. C., Kuipers, A., van der Sluis, T. M., & van den Brink, W. (2021). A systematic review of the pharmacology and toxicology of N-benzylphenethylamine (NBOMe) derivatives. Journal of Psychopharmacology, 35(7), 763-781. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the 5-HT2A receptor agonist 25I-NBOMe on the head-twitch response in mice. Neuropharmacology, 77, 306-313. [Link]

comparative analysis of different synthesis routes for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the efficient and reliable construction of secondary amines is a cornerstone of molecular design. N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride, a key structural motif, presents an interesting case study in synthetic strategy. This guide provides a detailed comparative analysis of two principal synthetic routes to this target molecule: Reductive Amination and a Grignard Reagent-based approach . As a Senior Application Scientist, this analysis moves beyond mere procedural outlines to delve into the mechanistic rationale, practical considerations, and comparative performance of each pathway, empowering you to make informed decisions in your synthetic endeavors.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Grignard Synthesis
Starting Materials 2,4-Dimethoxybenzaldehyde, BenzylamineBenzyl chloride, Magnesium, 2,4-Dimethoxybenzonitrile
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₄)Diethyl ether or THF, HCl
Reaction Time 12 - 24 hours~4-6 hours (Grignard formation and reaction)
Typical Yield Moderate (Reported at 29% for a specific protocol)Potentially higher, but multi-step
Purity (post-purification) Generally highDependent on purification of intermediates
Key Advantages One-pot procedure, commercially available starting materials.Avoids direct handling of an aldehyde, potentially higher yielding.
Key Disadvantages Yield can be moderate, requires a specific reducing agent for optimal results.Multi-step process, requires anhydrous conditions, Grignard reagents are highly reactive and moisture-sensitive.

Visualizing the Synthetic Pathways

The two primary synthetic routes to this compound are depicted below.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Grignard Synthesis A1 2,4-Dimethoxybenzaldehyde C1 Imine Intermediate A1->C1 Condensation B1 Benzylamine B1->C1 D1 N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine C1->D1 Reduction (e.g., NaBH(OAc)₃) E1 N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl D1->E1 HCl A2 Benzyl Chloride C2 Benzylmagnesium Chloride (Grignard Reagent) A2->C2 Formation B2 Mg B2->C2 E2 Imine Intermediate C2->E2 Addition D2 2,4-Dimethoxybenzonitrile D2->E2 F2 N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine E2->F2 Hydrolysis & Reduction (in situ or separate step) G2 N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl F2->G2 HCl

Caption: Synthetic routes to this compound.

Route 1: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. This one-pot reaction proceeds through the initial formation of an imine from the condensation of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.

Mechanistic Insight

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate. The choice of reducing agent is critical; it must be selective enough to reduce the protonated imine (iminium ion) in preference to the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and excellent selectivity[1]. Alternatively, sodium borohydride (NaBH₄) can be used, often in a two-step process where the imine is formed first, followed by the addition of the reducing agent[2][3].

Reductive_Amination_Workflow start Start reactants Mix 2,4-Dimethoxybenzaldehyde, Benzylamine, and Acetic Acid in Dichloromethane start->reactants add_reductant Add Sodium Tris(acetoxy)borohydride reactants->add_reductant stir Stir at Room Temperature add_reductant->stir workup Aqueous Workup stir->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify form_hcl Form Hydrochloride Salt purify->form_hcl end End Product form_hcl->end Grignard_Synthesis_Workflow cluster_a Grignard Reagent Formation cluster_b Amine Synthesis start_a Start reactants_a React Benzyl Chloride with Magnesium in Anhydrous Ether start_a->reactants_a end_a Benzylmagnesium Chloride reactants_a->end_a start_b Start reactants_b Add Benzylmagnesium Chloride to 2,4-Dimethoxybenzonitrile start_b->reactants_b hydrolysis Acidic Workup and Reduction reactants_b->hydrolysis extract_b Extract with Organic Solvent hydrolysis->extract_b purify_b Purify by Chromatography extract_b->purify_b form_hcl_b Form Hydrochloride Salt purify_b->form_hcl_b end_b End Product form_hcl_b->end_b

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and off-target interaction profile of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. As drug development professionals know, a thorough understanding of a compound's cross-reactivity is paramount for mitigating potential safety liabilities and ensuring therapeutic efficacy. Drug failures due to unforeseen off-target effects remain a significant challenge in the industry[1]. This document outlines a logical, tiered approach to systematically characterize the interaction profile of this specific molecule, grounded in established pharmacological principles and validated assay methodologies.

The structure of this compound, featuring a dimethoxyphenyl group and a benzylamine moiety, suggests a potential for interaction with a range of biological targets. The dimethoxyphenyl scaffold is present in numerous biologically active compounds, including some that interact with targets like cyclooxygenase (COX) enzymes or tubulin[2][3]. More prominently, the phenethylamine-like backbone is a classic pharmacophore for monoaminergic systems, including G-Protein Coupled Receptors (GPCRs) like dopamine and serotonin receptors, and monoamine transporters[4]. Therefore, our investigation will prioritize these target families.

Our approach is designed as a self-validating system, beginning with broad screening to identify potential interactions, followed by confirmatory and mechanistic assays to quantify and understand any observed "hits."

Tier 1: Broad Liability Screening - The GPCR Selectivity Panel

The first principle in assessing cross-reactivity is to cast a wide net across targets known to be associated with adverse drug reactions. GPCRs represent the largest family of drug targets, and unintended interactions with these receptors are a common source of off-target effects[1][5].

Causality Behind Experimental Choice: We initiate our study with a broad GPCR safety panel. This is a cost-effective and efficient method to rapidly assess the compound against dozens of validated liability targets in parallel[6]. Rather than testing targets one by one, a panel provides a comprehensive snapshot of potential issues, guiding all subsequent, more focused research. We recommend a functional assay panel over a simple binding panel, as it provides more biologically relevant information, distinguishing between agonists, antagonists, and non-functional binders[1][7].

Experimental Workflow: Tier 1 Screening

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Confirmation & Potency cluster_2 Phase 3: Selectivity Assessment Compound Test Compound: N-Benzyl-1-(2,4-dimethoxy -phenyl)methanamine HCl Panel GPCR Safety Panel Screen (e.g., 32-target functional assay) [Single High Concentration, e.g., 10 µM] Compound->Panel Analysis Data Analysis: Identify Hits (e.g., >50% inhibition/activation) Panel->Analysis DoseResponse Dose-Response Assays (IC50 / EC50 Determination) [e.g., Competitive Binding, Functional Assays] Analysis->DoseResponse Hits Data Quantitative Data: Potency (Ki, IC50) Efficacy (% Activation) DoseResponse->Data Report Selectivity Profile (Comparison of On-Target vs. Off-Target Potency) Data->Report

Caption: Tiered workflow for cross-reactivity profiling.

Data Presentation: Tier 1 Screening Results (Hypothetical)

The results from the initial screen are typically presented as a percentage of inhibition (for antagonist modes) or activation (for agonist modes) relative to a control substance.

Target ReceptorFamilyAssay Type% Inhibition at 10 µMHit (>50%)
Primary Target X (Assumed) Functional 95.2% Yes
Dopamine D2GPCR (Monoamine)Functional68.7%Yes
Serotonin 5-HT2AGPCR (Monoamine)Functional55.1%Yes
Adrenergic α1AGPCR (Monoamine)Functional15.3%No
Histamine H1GPCR (Monoamine)Functional8.2%No
Muscarinic M1GPCR (Cholinergic)Functional2.5%No
hERGIon ChannelElectrophysiology11.0%No

This table presents hypothetical data for illustrative purposes.

Tier 2: Quantitative Confirmation and Potency Determination

Any target showing significant activity in the Tier 1 screen (a "hit") must be subjected to further investigation to confirm the interaction and determine its potency. This is achieved by generating full dose-response curves to calculate an IC50 (for inhibitors/antagonists) or EC50 (for activators/agonists). We will focus on competitive binding assays as a robust method for quantifying affinity.

Trustworthiness Through Protocol Design: A reliable protocol is a self-validating one. Our described competitive binding assay includes critical controls: 'Total Binding' wells to define the maximum signal, and 'Non-Specific Binding (NSB)' wells to define the background, ensuring that the calculated specific binding is accurate.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[8]

Objective: To determine the inhibitory constant (Ki) of this compound at the Dopamine D2 and Serotonin 5-HT2A receptors.

Materials:

  • Receptor-expressing membranes (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)

  • Test Compound: this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Unlabeled ligand for NSB determination (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically ranging from 100 µM to 10 pM.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand (at a concentration near its Kd), and receptor membranes.

    • Non-Specific Binding (NSB): A high concentration of unlabeled ligand (to saturate receptors), radiolabeled ligand, and receptor membranes.

    • Test Compound: Test compound at each concentration, radiolabeled ligand, and receptor membranes.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly filter the plate contents through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8][9]

G cluster_0 Competitive Binding Assay Principle cluster_1 High Specific Binding cluster_2 Low Specific Binding Receptor Receptor Radioligand Radiolabeled Ligand (*) TestCompound Test Compound R1 Receptor L1 * R1->L1 Binds T1 Test Compound R2 Receptor T2 Test Compound R2->T2 Competes & Binds L2 *

Caption: Principle of a competitive binding assay.

Data Presentation: Tier 2 Comparison Guide (Hypothetical)

The goal is to create a clear comparison of the compound's potency at its intended target versus its off-targets. A selectivity ratio is calculated to quantify this difference.

TargetAssay TypePotency (Ki, nM)Selectivity Ratio (Ki Off-target / Ki On-target)
Primary Target X Binding15 nM-
Dopamine D2Binding450 nM30-fold
Serotonin 5-HT2ABinding1,200 nM80-fold

This table presents hypothetical data for illustrative purposes. A selectivity ratio >10-fold is often considered a minimum threshold, with >100-fold being desirable.

Tier 3: Functional & Mechanistic Assessment

For any off-target interaction that is confirmed and potent (e.g., <1 µM), it is crucial to understand the functional consequence of the binding. Does the compound block the receptor's normal function (antagonism), or does it activate it (agonism)? This requires a functional assay, such as measuring second messengers (e.g., cAMP, Ca²⁺ flux) or enzyme activity.

Expertise in Action: The choice of functional assay depends on the target's signaling mechanism. For many GPCRs, cAMP assays are a standard method.[5] For enzymes, a direct activity assay is required.[10][11]

Protocol 2: General Enzyme Inhibition Assay

Should structural analysis suggest potential interaction with enzymes like Monoamine Oxidase (MAO), a direct inhibition assay is necessary.

Objective: To determine the IC50 of the test compound against MAO-A and MAO-B.

Materials:

  • Purified MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine)

  • Test Compound

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Solution Preparation: Prepare serial dilutions of the test compound. Dissolve the enzyme and substrate in the assay buffer.[10][12]

  • Enzyme/Inhibitor Pre-incubation: Add the enzyme to each well, followed by the different concentrations of the test compound or a vehicle control. Incubate for a set period (e.g., 15 minutes) to allow for binding.[12]

  • Initiate Reaction: Start the reaction by adding the substrate to all wells.

  • Monitor Reaction: Measure the product formation over time using a microplate reader. The rate of reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to determine the IC50 value.

G cluster_0 Enzyme Inhibition Mechanism Enzyme Enzyme (e.g., MAO) Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme Blocks

Caption: General mechanism of enzyme inhibition.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered strategy for the comprehensive cross-reactivity profiling of this compound. By initiating with a broad screening panel and progressing to quantitative binding and functional assays for identified hits, researchers can build a robust selectivity profile. This data-driven approach is essential for making informed decisions in the drug development process, ultimately de-risking the path to clinical studies by identifying and characterizing potential off-target interactions early. For any therapeutic candidate, a clear and substantial window between its on-target potency and off-target liability is a critical determinant of its future success.

References

  • Bselive. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link][10]

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  • Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Available at: [Link][1]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link][11]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available at: [Link][9]

  • Vermeire, D., et al. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. Available at: [Link][14]

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  • Sakagami, H., et al. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 19(5), 899-904. Available at: [Link][2]

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  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link][17]

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  • Gunia-Krzyżak, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4785. Available at: [Link][19]

  • Molbase. This compound 83304-59-0 wiki. Available at: [Link][20]

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  • Jasas, K., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(22), 5437. Available at: [Link][22]

  • Wikipedia. 3,4-Dimethoxyphenethylamine. Available at: [Link][4]

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A Comparative Guide to N-Benzyl-Substituted Phenethylamines: A Focus on the Potent 5-HT₂A Agonist 25I-NBOMe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The exploration of serotonergic ligands has led to the development of numerous molecular probes and potential therapeutics. Within this landscape, the N-benzyl-substituted phenethylamines, commonly known as the NBOMe series, have emerged as compounds of significant interest due to their exceptionally high potency and selectivity for the serotonin 2A receptor (5-HT₂A). While a vast number of analogs exist, this guide will focus primarily on the most well-known and extensively researched member, 25I-NBOMe (also known as N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a structural analog, though less documented in scientific literature).

Originally synthesized in 2003 for the purpose of mapping serotonin receptors in the brain, 25I-NBOMe has become a critical tool in neuropharmacology.[1][2] Its utility is highlighted by the development of a carbon-11 labeled version, [¹¹C]Cimbi-5, which serves as the first full agonist radiotracer for Positron Emission Tomography (PET) imaging of 5-HT₂A receptors in their high-affinity state.[3] This guide provides a comparative analysis of 25I-NBOMe, its structural precursors, and other relevant serotonergic compounds, supported by experimental data to inform researchers and drug development professionals.

Pharmacological Profile and Mechanism of Action

The defining characteristic of the NBOMe series is the addition of an N-benzyl group to the 2C family of phenethylamine hallucinogens. This structural modification dramatically enhances the affinity and efficacy at the 5-HT₂A receptor.[4]

Mechanism of Action: 25I-NBOMe is a highly potent full agonist at the human 5-HT₂A receptor.[3] The hallucinogenic and psychedelic effects are primarily mediated through the activation of this receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it stimulates the Gq/G₁₁ signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] This cascade ultimately modulates neuronal excitability and neurotransmitter release, particularly increasing extracellular levels of glutamate and dopamine in cortical regions.[6][7]

Unlike its precursor, 2C-I, 25I-NBOMe shows minimal activity as a monoamine reuptake inhibitor or releasing agent.[3] However, it does exhibit affinity for other receptors, including the 5-HT₂C receptor, which may modulate its overall pharmacological profile.[6]

G_protein_signaling_pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Ligand 25I-NBOMe Ligand->Receptor Binds IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Downstream Cellular Responses (e.g., Glutamate Release) Ca_Release->Response PKC->Response

Caption: 5-HT₂A Receptor Gq Signaling Pathway

Comparative Performance Analysis: 25I-NBOMe vs. Alternatives

The significant increase in potency of 25I-NBOMe compared to its precursor, 2C-I, and the classic psychedelic Lysergic acid diethylamide (LSD), is evident in their receptor binding affinities. The N-(2-methoxybenzyl) substitution is critical for this enhancement.

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)Notes
25I-NBOMe 0.044 [3]4.6[6]Potent full agonist at 5-HT₂A.
2C-I 0.7111The phenethylamine precursor to 25I-NBOMe.
LSD 1.1 - 2.920 - 49Classic psychedelic with a broader receptor profile.
Ketanserin 0.382.5A well-known 5-HT₂A antagonist used as a research tool.
(Data compiled from multiple sources for comparative purposes. Absolute values may vary between studies.)

As the data indicates, 25I-NBOMe possesses an affinity for the 5-HT₂A receptor that is approximately 16-fold higher than its precursor, 2C-I.[3] This subnanomolar affinity underscores its classification as an ultrapotent agonist.[4][8] This high potency, however, is coupled with a narrow safety margin, which has led to numerous cases of severe toxicity and fatalities in non-research settings.[1]

Experimental Protocols for Functional Characterization

To assess the activity of novel ligands at the 5-HT₂A receptor, several in vitro and in vivo assays are standard in the field.

In Vitro Protocol: Calcium Flux Assay

This assay measures the mobilization of intracellular calcium following receptor activation, a direct consequence of the Gq signaling pathway.[5][9]

Objective: To determine the potency (EC₅₀) and efficacy of a test compound at the 5-HT₂A receptor.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT₂A receptor.[10][11] Culture cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate and incubate for 24 hours to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., 25I-NBOMe) and a reference agonist (e.g., serotonin) in the assay buffer.

  • Assay Execution: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: The instrument automatically injects the prepared compound dilutions into the wells.

  • Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum response.

In Vivo Protocol: Head-Twitch Response (HTR) in Rodents

The HTR in mice or rats is a well-established behavioral proxy for 5-HT₂A receptor activation and is considered a preclinical model for hallucinogenic potential.[12][13]

Objective: To assess the in vivo potency and efficacy of a test compound to induce a 5-HT₂A-mediated behavioral response.

Methodology:

  • Animal Acclimation: Male C57BL/6J mice are typically used.[14] Acclimate the animals to the testing environment (e.g., an open-field arena or standard cage) for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound (e.g., 25I-NBOMe) via a chosen route (e.g., intraperitoneal, subcutaneous). Doses should be selected based on previously reported effective ranges (e.g., 0.1 - 3 mg/kg).[7] A vehicle control group must be included.

  • Behavioral Observation: Immediately after administration, place the animal back into the observation arena. Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, rotational jerk of the head that is distinct from grooming or exploratory movements.

  • Blinding and Scoring: Observations should be scored by an experimenter who is blind to the treatment conditions to prevent bias.

  • Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Synthesis Workflow Overview

The synthesis of NBOMe compounds typically involves a reductive amination reaction between the corresponding 2C-X phenethylamine and a substituted 2-methoxybenzaldehyde.[15][16]

synthesis_workflow Phenethylamine 2C-I Phenethylamine Reaction Reductive Amination Phenethylamine->Reaction Aldehyde 2-Methoxybenzaldehyde Aldehyde->Reaction Product 25I-NBOMe (Freebase) Reaction->Product ReducingAgent e.g., NaBH4 ReducingAgent->Reaction SaltFormation Salt Formation Product->SaltFormation FinalProduct 25I-NBOMe HCl SaltFormation->FinalProduct HCl HCl in Ether HCl->SaltFormation

Caption: General Synthesis Workflow for 25I-NBOMe

This process first forms an imine intermediate, which is then reduced to the secondary amine. The final product is often converted to its hydrochloride salt to improve stability and handling.

Neurotoxicity and Safety Considerations

A critical point of differentiation for the NBOMe class compared to classic psychedelics like LSD is its significant potential for toxicity.[17] Reports from non-clinical use have documented severe adverse effects including seizures, hyperthermia, rhabdomyolysis, and vasoconstriction, with a number of fatalities attributed to overdose.[4][18] In vivo studies in animal models have indicated that 25I-NBOMe can cross the blood-brain barrier and, with chronic administration, may cause DNA damage and a reduction in glial cells in the frontal cortex.[19] This contrasts sharply with LSD, which is known for its remarkably low physiological toxicity. This narrow therapeutic window makes NBOMe compounds hazardous outside of controlled research settings and underscores the need for extreme caution in their handling and administration.[1][17]

Conclusion

N-Benzyl-substituted phenethylamines, and 25I-NBOMe in particular, are exceptionally potent and selective agonists of the 5-HT₂A receptor. This pharmacological profile makes them invaluable as research tools, especially for the in vivo imaging of these receptors with PET.[3] However, a direct comparison with their 2C precursors and other psychedelics reveals a dramatically increased potency that is not matched by a corresponding increase in safety margin. The experimental data consistently demonstrates their powerful agonism via canonical Gq signaling, which translates to robust behavioral effects in animal models. For researchers in drug development, the NBOMe series serves as a powerful lesson in structure-activity relationships, while also highlighting the critical importance of evaluating a compound's full toxicological profile alongside its desired pharmacological activity.

References

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  • Herian, M., et al. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity Research, 35(4), 939-951. Available from: [Link]

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  • Miliano, C., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(6), 2815. Available from: [Link]

  • DiVA portal. (2017). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Available from: [Link]

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A Comparative Pharmacological Guide to 25I-NBOMe and its Alternatives in Serotonergic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 25I-NBOMe, a potent and selective serotonin 5-HT₂A receptor agonist, alongside other relevant serotonergic compounds used in research. We will delve into its mechanism of action, pharmacological profile, and present experimental data to offer a clear perspective on its utility and differentiation from other research tools. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the serotonergic system.

Introduction to 25I-NBOMe: A High-Potency 5-HT₂A Agonist

N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) is a synthetic phenethylamine derivative that has garnered significant attention in the scientific community for its exceptionally high potency and selectivity as a 5-HT₂A receptor agonist. Its discovery and characterization have provided researchers with a powerful tool to probe the function and regulation of the 5-HT₂A receptor, which is implicated in a wide range of physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.

The N-(2-methoxybenzyl) substitution on the nitrogen atom of the parent compound, 2C-I, dramatically increases its affinity and efficacy at the 5-HT₂A receptor. This structural modification has paved the way for a series of N-benzylphenethylamines with varying substitution patterns and pharmacological properties.

Mechanism of Action: Selective Activation of the 5-HT₂A Receptor

The primary mechanism of action of 25I-NBOMe is its potent agonism at the serotonin 5-HT₂A receptor. Upon binding, it preferentially activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), triggering a variety of downstream cellular responses.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes 25I_NBOMe 25I-NBOMe 25I_NBOMe->Receptor Binds & Activates IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT₂A receptor signaling cascade upon activation by 25I-NBOMe.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological profiles of 25I-NBOMe in comparison to its parent compound, 2C-I, and the classic serotonergic psychedelic, (R)-DOI. The data highlights the significant increase in potency conferred by the N-(2-methoxybenzyl) substitution.

Compound5-HT₂A Affinity (Ki, nM)5-HT₂A Potency (EC₅₀, nM) (Calcium Mobilization)
25I-NBOMe 0.044 0.49
2C-I40200
(R)-DOI0.763.5

Data Interpretation:

  • Affinity (Ki): 25I-NBOMe exhibits exceptionally high affinity for the 5-HT₂A receptor, with a Ki value in the picomolar range. This affinity is approximately 900-fold higher than its parent compound, 2C-I, and about 17-fold higher than (R)-DOI.

  • Potency (EC₅₀): The functional potency of 25I-NBOMe in a calcium mobilization assay is also remarkably high, with an EC₅₀ value of 0.49 nM. This represents a 400-fold increase in potency compared to 2C-I and a 7-fold increase compared to (R)-DOI.

Experimental Protocols: In Vitro Characterization

To ensure the robust characterization of novel serotonergic compounds, standardized in vitro assays are essential. The following protocols are representative of the methodologies used to determine the pharmacological profile of compounds like 25I-NBOMe.

4.1. Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol determines the affinity (Ki) of a test compound for the 5-HT₂A receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow Start Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (e.g., 25I-NBOMe) Start->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify the amount of bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze the data using non-linear regression to determine the IC₅₀ value Quantify->Analyze Calculate Calculate the Ki value using the Cheng-Prusoff equation Analyze->Calculate End Determine Receptor Affinity (Ki) Calculate->End

Caption: Workflow for determining 5-HT₂A receptor affinity using a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT₂A receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity 5-HT₂A radioligand (e.g., [³H]ketanserin), and a range of concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Calcium Mobilization Assay for 5-HT₂A Receptor Functional Activity

This functional assay measures the ability of a compound to activate the Gq-coupled 5-HT₂A receptor by quantifying the resulting increase in intracellular calcium.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubate in the dark at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., 25I-NBOMe) in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well. Then, add the test compound to the wells and continuously monitor the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Considerations for In Vivo Research

While 25I-NBOMe is a valuable in vitro tool, its use in in vivo studies requires careful consideration due to its potent activity and potential for off-target effects at higher concentrations. Researchers should be aware of its complex behavioral effects and the potential for adverse physiological responses. It is crucial to conduct thorough dose-response studies and include appropriate control groups in all in vivo experiments.

Conclusion

25I-NBOMe stands out as a research compound with exceptional potency and selectivity for the 5-HT₂A receptor. Its utility in dissecting the intricacies of serotonergic signaling is undeniable. However, its powerful pharmacological profile necessitates a rigorous and cautious experimental approach. This guide provides a foundational understanding of its mechanism, comparative pharmacology, and essential experimental protocols to aid researchers in their exploration of the serotonergic system.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride.

Hazard Identification and Risk Assessment

Before any disposal protocol is enacted, a thorough understanding of the compound's potential hazards is essential. Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with its corrosive nature as an amine salt.[3][4][5]

Comparative Hazard Profile of Structurally Related Amines

Hazard CategoryExpected Hazard for this compoundRationale & First AidSource
Skin Contact Causes severe skin burns and irritation. The amine hydrochloride structure suggests corrosivity. Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3][4][5]
Eye Contact Causes serious eye damage, potentially leading to blindness. Corrosive nature poses a significant risk to eyes. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4][5]
Inhalation May cause respiratory irritation. While the hydrochloride salt is a solid, dust or aerosols can be irritating. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
Ingestion Harmful if swallowed. May cause burns to the gastrointestinal tract. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[4][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, lab coat. Work in a chemical fume hood.A multi-layered approach to PPE is necessary to prevent any direct contact with this corrosive material.[4][6][7]

Regulatory Framework: Adherence to RCRA Standards

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories are considered waste generators and must comply with these regulations to ensure safety and environmental protection.

  • Hazardous Waste Determination : The first step in RCRA compliance is to determine if a waste is hazardous. Based on the corrosive nature of similar compounds, waste this compound would likely be classified as a corrosive hazardous waste (RCRA Waste Code D002) .

  • Generator Status : Your laboratory's generator status (Very Small, Small, or Large Quantity Generator) dictates specific requirements for storage time, container management, and record-keeping.[9] Consult your EHS department to understand your facility's status.

  • Satellite Accumulation Areas (SAA) : RCRA allows for the accumulation of up to 55 gallons of hazardous waste in an SAA, which is an area at or near the point of generation and under the control of the laboratory personnel.[9][10] This is the standard practice for laboratory-scale waste.

Standard Operating Procedure for Disposal

This step-by-step protocol ensures that waste this compound is handled safely and in compliance with regulatory standards.

Step 1: Waste Characterization and Segregation

  • Characterize : Designate all materials containing or contaminated with this compound as hazardous waste. This includes pure unused compound, reaction residues, and contaminated labware (e.g., weigh boats, gloves, pipette tips).

  • Segregate : Do not mix this waste with other waste streams. It is particularly important to keep it separate from:

    • Strong Acids and Oxidizing Agents : To prevent potentially violent reactions.[7][11]

    • Incompatible Solvents : Unless the compatibility is confirmed.

    • Aqueous Waste : Unless specifically neutralized as part of an approved EHS procedure.

Step 2: Containerization

  • Select a Compatible Container : Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) bottle or drum. The container must have a secure, leak-proof screw-top cap.

  • Keep Closed : The waste container must be kept closed at all times except when adding waste.[4][5] This prevents the release of vapors and protects against spills.

Step 3: Labeling

  • Immediate Labeling : As soon as the first drop of waste is added, the container must be labeled.

  • Required Information : The label must clearly state the following:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").[9]

    • The date on which waste was first added to the container (the accumulation start date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Location : Store the labeled waste container in a designated SAA within your laboratory. This area should be at or near the point of generation.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Storage Limits : Do not exceed the 55-gallon limit for an SAA. For academic labs operating under Subpart K, waste must be removed from the laboratory within 12 months.[10]

Step 5: Final Disposal

  • Professional Disposal : The final step is to arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][12] These professionals are trained and equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Prohibited Actions : Under no circumstances should this chemical be disposed of by:

    • Dumping down the drain : This is illegal and environmentally harmful. The EPA has enacted a sewer ban for all hazardous waste pharmaceuticals.[13]

    • Mixing with regular trash : This poses a significant risk to sanitation workers and the environment.[12]

Emergency Procedures for Spills

In the event of a small spill, act quickly and safely.

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Don PPE : Ensure you are wearing appropriate PPE, including gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill : Use an inert absorbent material like dry sand, earth, or vermiculite to cover the spill.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Ventilate : Ensure the area is well-ventilated.

For large spills, evacuate the area, alert your supervisor, and contact your institution's EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_lab In the Laboratory cluster_disposal Final Disposal Path gen Waste Generation (e.g., unused chemical, contaminated items) char Hazardous Waste Determination (Presumed Corrosive - D002) gen->char seg Segregate & Containerize (Use compatible, sealed container) char->seg label_node Label Container Immediately ('Hazardous Waste', full chemical name, hazards) seg->label_node store Store in Satellite Accumulation Area (SAA) (At/near point of generation, with secondary containment) label_node->store contact Contact EHS / Licensed Waste Vendor (When container is full or reaches time limit) store->contact dispose Professional Disposal (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) contact->dispose

Caption: Decision workflow for the disposal of this compound waste.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

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  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Retrieved from [Link]

  • Federal Register. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.